molecular formula C21H22ClF2N5O2 B1436120 N-{2-[3-chloro-5-(2-cyclopropylethynyl)pyridin-2-yl]-2-[(propan-2-yloxy)imino]ethyl}-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1803108-03-3

N-{2-[3-chloro-5-(2-cyclopropylethynyl)pyridin-2-yl]-2-[(propan-2-yloxy)imino]ethyl}-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

Numéro de catalogue: B1436120
Numéro CAS: 1803108-03-3
Poids moléculaire: 449.9 g/mol
Clé InChI: HIFFCWPIDUPFTA-QRQIAZFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[3-chloro-5-(2-cyclopropylethynyl)pyridin-2-yl]-2-[(propan-2-yloxy)imino]ethyl}-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H22ClF2N5O2 and its molecular weight is 449.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

1803108-03-3

Formule moléculaire

C21H22ClF2N5O2

Poids moléculaire

449.9 g/mol

Nom IUPAC

N-[(2Z)-2-[3-chloro-5-(2-cyclopropylethynyl)-2-pyridinyl]-2-propan-2-yloxyiminoethyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C21H22ClF2N5O2/c1-12(2)31-28-17(10-26-21(30)15-11-29(3)27-18(15)20(23)24)19-16(22)8-14(9-25-19)7-6-13-4-5-13/h8-9,11-13,20H,4-5,10H2,1-3H3,(H,26,30)/b28-17-

Clé InChI

HIFFCWPIDUPFTA-QRQIAZFYSA-N

SMILES isomérique

CC(C)O/N=C(\CNC(=O)C1=CN(N=C1C(F)F)C)/C2=C(C=C(C=C2)C#CC3CC3)Cl

SMILES canonique

CC(C)ON=C(CNC(=O)C1=CN(N=C1C(F)F)C)C2=C(C=C(C=C2)C#CC3CC3)Cl

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Pyrapropoyne on Fungal Respiration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrapropoyne is a novel fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class. Its primary mechanism of action is the disruption of the fungal mitochondrial electron transport chain (ETC) at Complex II (succinate dehydrogenase), leading to a cessation of cellular respiration and subsequent fungal death. This technical guide provides a comprehensive overview of the molecular interactions, biochemical consequences, and methodologies used to elucidate the action of Pyrapropoyne.

Introduction

The imperative for novel antifungal agents is driven by the dual challenges of increasing fungal resistance to existing treatments and the significant economic impact of fungal pathogens in agriculture. Pyrapropoyne represents a significant advancement in the chemical class of pyrazole-carboxamide fungicides. Like other SDHIs, it targets a highly conserved enzymatic complex essential for fungal metabolism, but with a distinct chemical scaffold that may offer advantages in efficacy and resistance management. Understanding the precise mechanism of action is paramount for its effective deployment and for the rational design of future antifungal therapies.

Mechanism of Action: Inhibition of Fungal Succinate Dehydrogenase (Complex II)

Pyrapropoyne's fungicidal activity stems from its potent and specific inhibition of succinate dehydrogenase (SDH), a key enzyme complex embedded in the inner mitochondrial membrane. SDH plays a dual role in fungal metabolism: it is a crucial component of the tricarboxylic acid (TCA) cycle and the entry point for electrons from succinate into the electron transport chain.

The Fungal Mitochondrial Electron Transport Chain

The fungal ETC is a series of protein complexes that transfer electrons from donor molecules to oxygen, the final electron acceptor. This process is coupled with the pumping of protons across the inner mitochondrial membrane, creating a proton motive force that drives ATP synthesis.

cluster_ETC Mitochondrial Electron Transport Chain cluster_TCA TCA Cycle Complex_I Complex I (NADH Dehydrogenase) UQ Ubiquinone (Q) Complex_I->UQ e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->UQ e- Complex_III Complex III (Cytochrome bc1) CytC Cytochrome c Complex_III->CytC e- Complex_IV Complex IV (Cytochrome c Oxidase) ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient UQ->Complex_III e- CytC->Complex_IV e- Pyrapropoyne Pyrapropoyne Pyrapropoyne->Complex_II Succinate Succinate Succinate->Complex_II Fumarate Fumarate Succinate->Fumarate Oxidation

Figure 1: Overview of the Fungal Mitochondrial Electron Transport Chain and the site of Pyrapropoyne inhibition.

The Succinate Dehydrogenase Complex

The fungal SDH complex is composed of four subunits:

  • SdhA: The flavoprotein subunit containing the covalently bound flavin adenine dinucleotide (FAD) cofactor and the succinate-binding site.

  • SdhB: The iron-sulfur protein subunit containing three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.

  • SdhC and SdhD: Two transmembrane subunits that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding pocket.

Binding of Pyrapropoyne to the Ubiquinone-Binding Site

Pyrapropoyne functions by binding to the ubiquinone-binding site (Qp site) of Complex II, which is a hydrophobic pocket formed by the SdhB, SdhC, and SdhD subunits. This binding is competitive with the natural substrate, ubiquinone. By occupying this site, Pyrapropoyne physically obstructs the binding of ubiquinone, thereby blocking the transfer of electrons from the iron-sulfur clusters of SdhB to the ubiquinone pool. This inhibition halts the oxidation of succinate to fumarate and disrupts the entire electron transport chain.

Molecular docking studies suggest that the carboxamide moiety of Pyrapropoyne forms crucial hydrogen bonds with conserved amino acid residues within the Qp site, while the pyrazole and substituted phenyl rings engage in hydrophobic and van der Waals interactions, contributing to its high affinity and specificity.

cluster_Binding Pyrapropoyne Binding at the Qp Site of Succinate Dehydrogenase SdhB SdhB Subunit Qp_Site Ubiquinone-Binding Pocket (Qp) SdhC SdhC Subunit SdhD SdhD Subunit Pyrapropoyne Pyrapropoyne Pyrapropoyne->Qp_Site Binds to and blocks Ubiquinone Ubiquinone Ubiquinone->Qp_Site Binding inhibited

Figure 2: Logical relationship of Pyrapropoyne's competitive inhibition at the ubiquinone-binding site.

Quantitative Data on Efficacy

The efficacy of Pyrapropoyne and other SDHI fungicides is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) against the mycelial growth or spore germination of various fungal pathogens. While specific EC50 and IC50 values for Pyrapropoyne are proprietary and vary depending on the fungal species and assay conditions, the following table presents representative data for other SDHI fungicides to illustrate the typical range of activity.

FungicideFungal SpeciesEC50 (µg/mL)Reference
BoscalidBotrytis cinerea0.94[1]
FluxapyroxadZymoseptoria tritici<0.5[2]
BixafenPyrenophora teresNot specified, but effective[3]
Pyraclostrobin (QoI)Zymoseptoria tritici0.282 - 1.563[2]
Azoxystrobin (QoI)Zymoseptoria tritici4.864 - 10.790[2]
BoscalidSclerotinia sclerotiorum1.23[4]
FludioxonilSclerotinia sclerotiorum1.60[4]

Downstream Effects and Potential Impact on Signaling Pathways

Inhibition of the mitochondrial electron transport chain by Pyrapropoyne has profound downstream consequences for fungal cellular physiology beyond the immediate cessation of ATP synthesis. While direct experimental evidence specifically linking Pyrapropoyne to the modulation of signaling pathways is still emerging, the known consequences of mitochondrial dysfunction suggest potential impacts on key regulatory networks.

One such pathway is the High Osmolarity Glycerol (HOG) pathway , a conserved mitogen-activated protein kinase (MAPK) cascade crucial for fungal stress responses.[1][5] The accumulation of reactive oxygen species (ROS), a common consequence of ETC inhibition, is a known activator of the HOG pathway. Activation of the HOG pathway leads to the phosphorylation of the MAPK Hog1, which then translocates to the nucleus to regulate the expression of stress-responsive genes.[5][6]

Another potentially affected pathway is the Cell Wall Integrity (CWI) pathway .[7][8][9][10] The cell wall is a dynamic structure that is remodeled in response to cellular stress. Disruption of mitochondrial function can lead to defects in cell wall biosynthesis, which may trigger the CWI pathway as a compensatory response.[11][12]

cluster_Signaling Potential Downstream Effects of Pyrapropoyne on Fungal Signaling cluster_HOG HOG Pathway cluster_CWI CWI Pathway Pyrapropoyne Pyrapropoyne Complex_II Complex II Inhibition Pyrapropoyne->Complex_II ROS Increased ROS Complex_II->ROS ATP_depletion ATP Depletion Complex_II->ATP_depletion Hog1 Hog1 Phosphorylation ROS->Hog1 CWI_activation CWI Pathway Activation ATP_depletion->CWI_activation Stress_Response Stress Gene Expression Hog1->Stress_Response Cell_Wall_Remodeling Cell Wall Remodeling CWI_activation->Cell_Wall_Remodeling

Figure 3: Hypothetical signaling pathways affected by Pyrapropoyne-induced mitochondrial dysfunction.

Mechanisms of Resistance

Resistance to SDHI fungicides, including the potential for resistance to Pyrapropoyne, is primarily associated with target-site mutations in the genes encoding the SdhB, SdhC, and SdhD subunits. These mutations can alter the amino acid sequence of the ubiquinone-binding pocket, reducing the binding affinity of the fungicide. Documented mutations in various fungal pathogens that confer resistance to other SDHIs include substitutions at key residues in:

  • SdhB: H272R/Y, P225F/H, N230I

  • SdhC: T90I, H134R

  • SdhD: H133R

The specific cross-resistance profile of Pyrapropoyne with other SDHIs will depend on the nature of the mutation and the structural differences between the fungicides.

Experimental Protocols

The elucidation of Pyrapropoyne's mechanism of action relies on a suite of biochemical and molecular biology techniques.

Succinate Dehydrogenase (SDH) Activity Assay

This spectrophotometric assay measures the enzymatic activity of SDH by monitoring the reduction of an artificial electron acceptor.

Workflow:

cluster_Workflow SDH Activity Assay Workflow A Isolate Mitochondria from Fungal Culture B Prepare Reaction Mixture: - Mitochondrial suspension - Succinate (substrate) - DCPIP (electron acceptor) - Buffer A->B C Add Pyrapropoyne (or other inhibitor) B->C D Incubate at Optimal Temperature C->D E Measure Absorbance Change at 600 nm over time D->E F Calculate SDH Activity and % Inhibition E->F

Figure 4: Experimental workflow for a spectrophotometric SDH activity assay.

Detailed Methodology:

  • Mitochondrial Isolation: Fungal mycelia are harvested, washed, and homogenized in an isolation buffer. The homogenate is then subjected to differential centrifugation to pellet the mitochondria.

  • Reaction Mixture: A typical reaction mixture contains isolated mitochondria, sodium succinate as the substrate, 2,6-dichlorophenolindophenol (DCPIP) as the electron acceptor, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Inhibition Assay: Various concentrations of Pyrapropoyne (dissolved in a suitable solvent like DMSO) are added to the reaction mixture.

  • Measurement: The reaction is initiated by the addition of succinate, and the decrease in absorbance at 600 nm (due to the reduction of DCPIP) is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of DCPIP reduction is proportional to the SDH activity. The percentage of inhibition is calculated by comparing the rates in the presence and absence of Pyrapropoyne. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fungal Sensitivity Assays (EC50 Determination)

These assays determine the concentration of a fungicide required to inhibit fungal growth by 50%.

Detailed Methodology:

  • Media Preparation: A suitable fungal growth medium (e.g., Potato Dextrose Agar for solid media or Potato Dextrose Broth for liquid media) is prepared and amended with a serial dilution of Pyrapropoyne.

  • Inoculation: For solid media assays, a mycelial plug from an actively growing fungal culture is placed in the center of the plate. For liquid media assays, a known concentration of fungal spores or mycelial fragments is added to the broth.

  • Incubation: The plates or tubes are incubated under optimal growth conditions (temperature, light) for a defined period.

  • Measurement: For solid media, the radial growth of the fungal colony is measured. For liquid media, the optical density or dry weight of the fungal biomass is determined.

  • Data Analysis: The percentage of growth inhibition is calculated relative to a control without the fungicide. The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration.

Conclusion

Pyrapropoyne's mechanism of action is firmly established as the inhibition of succinate dehydrogenase (Complex II) in the fungal mitochondrial electron transport chain. Its specific binding to the ubiquinone-binding pocket disrupts cellular respiration, leading to potent fungicidal activity. While the direct impact of Pyrapropoyne on fungal signaling pathways requires further investigation, its profound effect on mitochondrial function suggests a likely interplay with stress response pathways such as the HOG and CWI pathways. A thorough understanding of its molecular interactions, quantitative efficacy, and potential for resistance development is crucial for its judicious use in integrated pest management strategies and for the future development of novel SDHI fungicides.

References

An In-depth Technical Guide to the Synthesis of N-{2-[3-chloro-5-(2-cyclopropylethynyl)pyridin-2-yl]-2-[(propan-2-yloxy)imino]ethyl}-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthesis pathway for the novel fungicide, N-{2-[3-chloro-5-(2-cyclopropylethynyl)pyridin-2-yl]-2-[(propan-2-yloxy)imino]ethyl}-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide. The synthesis involves the preparation of two key heterocyclic intermediates, followed by their coupling to form the final product.

Overall Synthesis Pathway

The synthesis is logically divided into three main stages:

  • Synthesis of the Pyrazole Acid Moiety: Preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.

  • Synthesis of the Pyridine Amine Moiety: A multi-step synthesis of 2-(3-chloro-5-(2-cyclopropylethynyl)pyridin-2-yl)-2-((propan-2-yloxy)imino)ethan-1-amine.

  • Final Amide Coupling: The final condensation of the two key intermediates to yield the target molecule.

Synthesis_Pathway A Ethyl 2-(difluoroacetyl)acetate B Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate A->B Methylhydrazine C 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid B->C Hydrolysis D 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride C->D SOCl2 J Target Molecule D->J E 2,3,5-Trichloropyridine F 2-(3,5-Dichloropyridin-2-yl)acetonitrile E->F Malononitrile, Base G 2-(3-Chloro-5-(2-cyclopropylethynyl)pyridin-2-yl)acetonitrile F->G Cyclopropylacetylene, Pd/Cu catalyst H Ethyl 2-(3-chloro-5-(2-cyclopropylethynyl)pyridin-2-yl)-2-((propan-2-yloxy)imino)acetate G->H iso-Propyl nitrite, Base, Isopropanol I 2-(3-Chloro-5-(2-cyclopropylethynyl)pyridin-2-yl)-2-((propan-2-yloxy)imino)ethan-1-amine H->I Reduction (e.g., LiAlH4) I->J

Figure 1: Overall synthetic pathway for the target molecule.

Stage 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

This stage focuses on the preparation of the key pyrazole intermediate. The synthesis starts from ethyl 2-(difluoroacetyl)acetate and proceeds through cyclization, hydrolysis, and subsequent chlorination.

Experimental Protocols

Step 1.1: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

To a solution of ethyl 2-(difluoroacetyl)acetate in ethanol, an equimolar amount of methylhydrazine is added dropwise at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the product.

Step 1.2: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

The ethyl ester from the previous step is dissolved in a mixture of ethanol and water, and an excess of sodium hydroxide is added. The mixture is heated to reflux for 4 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with concentrated HCl to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.[1]

Step 1.3: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is suspended in thionyl chloride, and a catalytic amount of DMF is added. The mixture is heated at reflux for 2 hours. The excess thionyl chloride is removed by distillation under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.[2]

Quantitative Data Summary
StepReactantsProductReagents/ConditionsYield (%)
1.1Ethyl 2-(difluoroacetyl)acetate, MethylhydrazineEthyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylateEthanol, 0 °C to RT, 12 h~85
1.2Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidNaOH, Ethanol/Water, Reflux, 4 h>95
1.33-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chlorideSOCl₂, DMF (cat.), Reflux, 2 h>95

Stage 2: Synthesis of 2-(3-chloro-5-(2-cyclopropylethynyl)pyridin-2-yl)-2-((propan-2-yloxy)imino)ethan-1-amine

This stage involves the construction of the substituted pyridine amine, a key coupling partner for the final reaction.

Experimental Protocols

Step 2.1: Synthesis of 2-(3,5-Dichloropyridin-2-yl)acetonitrile

2,3,5-Trichloropyridine is reacted with malononitrile in the presence of a base such as sodium hydride in an anhydrous solvent like DMF. The reaction mixture is stirred at room temperature for several hours. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by chromatography.

Step 2.2: Synthesis of 2-(3-Chloro-5-(2-cyclopropylethynyl)pyridin-2-yl)acetonitrile

This step is a Sonogashira coupling reaction. To a solution of 2-(3,5-dichloropyridin-2-yl)acetonitrile in a suitable solvent (e.g., THF or dioxane), cyclopropylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. The mixture is then cooled, filtered, and the solvent is evaporated. The residue is purified by column chromatography.

Step 2.3: Synthesis of Ethyl 2-(3-chloro-5-(2-cyclopropylethynyl)pyridin-2-yl)-2-((propan-2-yloxy)imino)acetate

The nitrile from the previous step is first converted to an imidate via a Pinner reaction. A solution of the nitrile in anhydrous isopropanol is cooled to 0 °C, and dry hydrogen chloride gas is bubbled through the solution. The resulting imidate hydrochloride is then reacted with iso-propyl nitrite in the presence of a base to form the oxime ether.

Step 2.4: Synthesis of 2-(3-Chloro-5-(2-cyclopropylethynyl)pyridin-2-yl)-2-((propan-2-yloxy)imino)ethan-1-amine

The ester from the previous step is reduced to the corresponding primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent at low temperature. The reaction is carefully quenched with water and aqueous sodium hydroxide. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated to give the desired amine.

Quantitative Data Summary
StepReactantsProductReagents/ConditionsYield (%)
2.12,3,5-Trichloropyridine, Malononitrile2-(3,5-Dichloropyridin-2-yl)acetonitrileNaH, DMF, RT~70-80
2.22-(3,5-Dichloropyridin-2-yl)acetonitrile, Cyclopropylacetylene2-(3-Chloro-5-(2-cyclopropylethynyl)pyridin-2-yl)acetonitrilePd catalyst, CuI, Base, Heat~60-75
2.32-(3-Chloro-5-(2-cyclopropylethynyl)pyridin-2-yl)acetonitrileEthyl 2-(3-chloro-5-(2-cyclopropylethynyl)pyridin-2-yl)-2-((propan-2-yloxy)imino)acetate1. HCl, Isopropanol; 2. iso-Propyl nitrite, Base~50-60
2.4Ethyl 2-(3-chloro-5-(2-cyclopropylethynyl)pyridin-2-yl)-2-((propan-2-yloxy)imino)acetate2-(3-Chloro-5-(2-cyclopropylethynyl)pyridin-2-yl)-2-((propan-2-yloxy)imino)ethan-1-amineLiAlH₄, Anhydrous ether, 0 °C to RT~70-85

Stage 3: Final Amide Coupling

The final step in the synthesis is the formation of the amide bond between the two previously synthesized intermediates.

Final_Coupling Pyrazole 3-(Difluoromethyl)-1-methyl-1H- pyrazole-4-carbonyl chloride Target N-{2-[3-chloro-5-(2-cyclopropylethynyl)pyridin-2-yl]- 2-[(propan-2-yloxy)imino]ethyl}-3-(difluoromethyl)- 1-methyl-1H-pyrazole-4-carboxamide Pyrazole->Target Pyridine 2-(3-Chloro-5-(2-cyclopropylethynyl)pyridin-2-yl)- 2-((propan-2-yloxy)imino)ethan-1-amine Pyridine->Target Base (e.g., Triethylamine) Solvent (e.g., CH2Cl2)

Figure 2: Final amide coupling reaction.
Experimental Protocol

To a solution of 2-(3-chloro-5-(2-cyclopropylethynyl)pyridin-2-yl)-2-((propan-2-yloxy)imino)ethan-1-amine in a suitable aprotic solvent such as dichloromethane or THF, a base like triethylamine is added, and the mixture is cooled to 0 °C. A solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in the same solvent is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. After completion of the reaction, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the final target molecule.

Quantitative Data Summary
StepReactantsProductReagents/ConditionsYield (%)
3.13-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, 2-(3-Chloro-5-(2-cyclopropylethynyl)pyridin-2-yl)-2-((propan-2-yloxy)imino)ethan-1-amineThis compoundTriethylamine, Dichloromethane, 0 °C to RT~80-90

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The synthesis of this compound should only be carried out in a well-equipped laboratory by trained personnel, following all appropriate safety precautions. The yields provided are estimates based on analogous reactions and may vary.

References

The Structure-Activity Relationship of Pyrapropoyne Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrapropoyne is a novel fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class of agrochemicals.[1] These fungicides act by disrupting the fungal respiratory chain, a critical pathway for energy production. The molecular target of SDHIs is the succinate dehydrogenase (SDH) enzyme, also known as complex II, which is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[2] By inhibiting this enzyme, Pyrapropoyne effectively halts fungal growth. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Pyrapropoyne analogs, drawing from the broader class of pyrazole carboxamide SDHI fungicides due to the limited public availability of specific SAR data for Pyrapropoyne analogs. It also details relevant experimental protocols and visualizes key biological and experimental pathways.

Core Structure of Pyrazole Carboxamide SDHI Fungicides

The general structure of pyrazole carboxamide SDHI fungicides, including Pyrapropoyne, can be divided into three key moieties:

  • Pyrazole Ring: This central heterocyclic ring is crucial for the molecule's interaction with the SDH enzyme.

  • Amide Linker: This connects the pyrazole ring to the toxophore.

  • Toxophore: This is typically an aromatic or heterocyclic ring system that also plays a significant role in binding to the target enzyme.

In Pyrapropoyne, the toxophore is a substituted pyridine ring bearing a distinctive cyclopropylethynyl group. The amide linker is further functionalized with an oxime ether moiety.

Structure-Activity Relationship (SAR) Analysis

Modifications of the Pyrazole Ring

The pyrazole ring is a critical component for antifungal activity. Substitutions on this ring can significantly impact the efficacy of the compounds.

  • N-alkylation: The N-methyl group on the pyrazole ring is a common feature in many active SDHI fungicides.

  • Substitution at the 3-position: In many pyrazole carboxamides, a difluoromethyl group at this position has been shown to be optimal for high fungicidal activity.

  • Substitution at the 4-position: The carboxamide linkage at this position is essential for connecting to the toxophore.

Modifications of the Amide Linker

The amide linker provides the correct orientation for the pyrazole ring and the toxophore to bind within the active site of the SDH enzyme. Modifications to this linker can affect the compound's potency and spectrum of activity. The oxime ether moiety present in Pyrapropoyne is a key structural feature that contributes to its fungicidal profile.

Modifications of the Toxophore

The toxophore region is crucial for interaction with the ubiquinone binding site (Q-site) of the SDH enzyme. Variations in the toxophore can lead to significant changes in antifungal activity and spectrum.

  • Aromatic/Heterocyclic Core: A variety of aromatic and heterocyclic rings have been successfully employed as toxophores. In Pyrapropoyne, this is a 3-chloro-5-(cyclopropylethynyl)pyridin-2-yl group.

  • Substituents on the Toxophore: The nature, position, and size of substituents on the toxophore are critical for optimizing activity. The cyclopropylethynyl group in Pyrapropoyne is a unique feature that likely contributes to its specific interactions with the target enzyme. Studies on other pyrazole carboxamides have shown that lipophilic groups on the toxophore can enhance activity.

Quantitative Data on Related Pyrazole Fungicides

To illustrate the structure-activity relationships, the following tables present quantitative data for various pyrazole carboxamide analogs from published studies. It is important to note that these are not direct analogs of Pyrapropoyne but belong to the same chemical class and provide insights into the SAR of SDHI fungicides.

Table 1: In Vitro Antifungal Activity (EC50, µg/mL) of Pyrazole Carboxamide Derivatives [3][4]

Compound IDR1R2Alternaria porriMarssonina coronariaCercospora petroseliniRhizoctonia solani
7af H2-Cl>100>100>10015.34
7bc CH33-F22.3419.8735.679.87
7bg CH32-Br11.227.9327.434.99
7bh CH33-Br24.7625.486.995.93
7bi CH32-F21.019.0832.407.69
7ai H2-F>100>100>1000.37
Carbendazol (Control) --0.990.960.961.00

Table 2: In Vitro Antifungal Activity (EC50, µg/mL) of Pyrazole-Thiazole Carboxamide Derivatives against Rhizoctonia cerealis [5]

Compound IDREC50 (µg/mL)
6d 4-Cl5.11
6j 2,4-diCl8.14
Fluxapyroxad (Control) -11.93
Thifluzamide (Control) -22.12

Table 3: Inhibition of Succinate Dehydrogenase (IC50, µM) by Pyrazole-4-Carboxamide Derivatives [6]

Compound IDRIC50 (µM)
7d 4-CF33.293
Boscalid (Control) -7.507
Fluxapyroxad (Control) -5.991

Experimental Protocols

Synthesis of Pyrazole Carboxamide Analogs

A general synthetic route to pyrazole carboxamides involves the coupling of a pyrazole carboxylic acid with a corresponding amine.

Step 1: Synthesis of Pyrazole Carboxylic Acid Substituted pyrazole carboxylic acids can be synthesized through various heterocyclic chemistry methods, often starting from β-ketoesters and hydrazines.

Step 2: Activation of the Carboxylic Acid The pyrazole carboxylic acid is typically converted to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride) or activated ester, to facilitate amide bond formation.

Step 3: Amide Coupling The activated pyrazole carboxylic acid is then reacted with the desired amine toxophore in the presence of a base (e.g., triethylamine, pyridine) to yield the final pyrazole carboxamide product. Purification is typically achieved through recrystallization or column chromatography.

In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)[3][4]
  • Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as acetone or DMSO, to create stock solutions.

  • Preparation of Fungal Plates: Aseptically, the stock solutions are added to a molten potato dextrose agar (PDA) medium to achieve the desired final concentrations. The medium is then poured into Petri dishes.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus is placed in the center of each agar plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a period of time that allows for significant growth in the control plates (solvent only).

  • Evaluation: The diameter of the fungal colony is measured in both the treated and control plates. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treated group.

  • EC50 Determination: To determine the half-maximal effective concentration (EC50), a range of concentrations of the test compounds are assayed, and the data are subjected to probit analysis.

Succinate Dehydrogenase (SDH) Inhibition Assay

The inhibitory activity of the compounds against the SDH enzyme can be determined using isolated mitochondria or a purified enzyme. A common method involves a spectrophotometric assay.

  • Isolation of Mitochondria: Mitochondria are isolated from a suitable source (e.g., fungal mycelia, rat liver) by differential centrifugation.

  • Assay Buffer: A suitable buffer is prepared, typically containing phosphate buffer, succinate (as the substrate), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., INT).

  • Enzyme Reaction: The mitochondrial suspension is added to the assay buffer containing various concentrations of the inhibitor (test compound). The reaction is initiated by the addition of succinate.

  • Measurement: The reduction of the electron acceptor is monitored spectrophotometrically at a specific wavelength (e.g., 600 nm for DCPIP). The rate of the reaction is determined from the change in absorbance over time.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

Signaling Pathway of SDHI Fungicides

SDHI_Mechanism cluster_TCA TCA Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexII Complex II (SDH) ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII->CoQ ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV O2 O2 ComplexIV->O2 CoQ->ComplexIII CytC->ComplexIV ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H2O H2O O2->H2O ADP ADP + Pi ADP->ATP_Synthase Pyrapropoyne Pyrapropoyne Analogs Pyrapropoyne->ComplexII Inhibition SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Design Analog Design Synthesis Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization InVitro In Vitro Antifungal Assay Characterization->InVitro SDHI_Assay SDH Inhibition Assay Characterization->SDHI_Assay EC50 EC50 Determination InVitro->EC50 SAR Structure-Activity Relationship Analysis EC50->SAR IC50 IC50 Determination SDHI_Assay->IC50 IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Pyrapropoyne's Putative Target Site within the Succinate Dehydrogenase Complex: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrapropoyne is a novel fungicide classified as a succinate dehydrogenase inhibitor (SDHI). This technical guide provides an in-depth analysis of its presumed target site within the succinate dehydrogenase (SDH) complex, a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. While direct experimental data on the pyrapropoyne-SDH interaction is limited in publicly accessible literature, this document synthesizes current knowledge on SDHI binding, supported by data from analogous compounds, to delineate the putative mechanism and site of action. This guide also details relevant experimental protocols for assessing SDHI activity and visualizes key cellular pathways affected by SDH inhibition.

Introduction to Succinate Dehydrogenase and its Inhibition

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a vital enzyme complex embedded in the inner mitochondrial membrane. It is unique as it participates in both the TCA cycle, by oxidizing succinate to fumarate, and the electron transport chain, by transferring electrons to the ubiquinone (UQ) pool.[1][2] The SDH complex is composed of four subunits: SDHA, SDHB, SDHC, and SDHD.[2]

  • SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the succinate-binding site.[3]

  • SDHB (Iron-sulfur subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.[3]

  • SDHC and SDHD (Membrane anchor subunits): These hydrophobic subunits anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding cavity.[1]

SDHIs are a class of fungicides that disrupt cellular respiration in pathogenic fungi by blocking the activity of the SDH complex.[4][5] This inhibition leads to a halt in energy production, ultimately causing fungal cell death.[6] Pyrapropoyne is classified as a pyrazole-carboxamide SDHI, suggesting a mode of action consistent with other members of this chemical group.[7]

The Ubiquinone-Binding Site: The Putative Target for Pyrapropoyne

The primary target for SDHI fungicides is the ubiquinone (UQ) binding site, also known as the Qp site.[5][8] This is a hydrophobic pocket formed by amino acid residues from the SDHB, SDHC, and SDHD subunits.[1] The binding of SDHIs to this site physically obstructs the binding of the natural substrate, ubiquinone, thereby inhibiting the transfer of electrons from the iron-sulfur clusters to the UQ pool.[5]

While a crystal structure of pyrapropoyne bound to the SDH complex is not yet publicly available, molecular docking studies with other pyrazole-4-carboxamide SDHIs provide valuable insights into the likely binding interactions.[7][9] These studies consistently show that the carboxamide moiety of these inhibitors forms crucial hydrogen bonds with conserved amino acid residues within the Qp site, such as Tyrosine and Tryptophan residues of SDHB and Serine or Arginine residues of SDHC and SDHD. The lipophilic portions of the inhibitor molecules typically occupy the hydrophobic regions of the cavity.

Based on its chemical structure, pyrapropoyne is predicted to interact with the Qp site in a similar manner. The pyrazole ring and the carboxamide linker likely play a key role in orienting the molecule within the binding pocket and forming essential hydrogen bonds, while the substituted phenyl ring would occupy the hydrophobic space.

Quantitative Data on SDHI Activity

Table 1: In vitro Inhibitory Activity of Selected Pyrazole-4-Carboxamide SDHIs against Sclerotinia sclerotiorum SDH Complex [7]

CompoundChemical ClassIC50 (µmol L⁻¹)
BenzovindiflupyrPyrazole-4-carboxamide0.0036
IsopyrazamPyrazole-4-carboxamide0.0042
FluxapyroxadPyrazole-4-carboxamide0.0055
PydiflumetofenPyrazole-4-carboxamide0.0048

Table 2: In vitro Inhibitory Activity of SDHIs against Rhizoctonia solani SDH [8]

CompoundIC50 (µg mL⁻¹)
SYP-324970.300
Fluxapyroxad1.266

Table 3: EC50 and IC50 Values for Diphenylacetylene-Containing SDHIs against Rhizoctonia solani [10]

CompoundEC50 (mg/L)IC50 (µM)
A12-3.58
A16-2.22
Fluxapyroxad0.02374.24

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of SDHIs with the succinate dehydrogenase complex.

Succinate Dehydrogenase Activity Assay (Colorimetric)

This protocol is adapted from commercially available kits and published literature.[11][12][13]

Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., INT), which results in a color change that can be quantified spectrophotometrically.[4][14]

Materials:

  • Isolated mitochondria or tissue/cell homogenates

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2, containing 1 mM EDTA)

  • Succinate solution (substrate)

  • DCPIP or INT solution (electron acceptor)

  • Phenazine methosulfate (PMS) or other electron carriers (optional, can enhance the reaction rate)

  • SDHI compound (e.g., pyrapropoyne) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Sample Preparation: Isolate mitochondria or prepare tissue/cell homogenates in ice-cold SDH Assay Buffer. Centrifuge to remove debris.

  • Reaction Mixture Preparation: In a microplate well, combine the SDH Assay Buffer, succinate solution, and the electron acceptor solution.

  • Inhibitor Addition: Add the desired concentration of the SDHI compound or the solvent control to the reaction mixture. Pre-incubate for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the mitochondrial preparation or cell lysate to the wells to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) over time in kinetic mode.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition by the SDHI compound relative to the solvent control. IC50 values can be calculated by testing a range of inhibitor concentrations.

Molecular Docking of SDHIs

This protocol provides a general workflow for in silico analysis of SDHI binding.[8][15][16]

Principle: Molecular docking predicts the preferred orientation of a ligand (SDHI) when bound to a receptor (SDH) to form a stable complex. It is a valuable tool for understanding binding modes and designing new inhibitors.

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, GOLD)

  • Protein and ligand preparation software (e.g., Chimera, PyMOL, Maestro)

Procedure:

  • Protein Preparation: Obtain the 3D crystal structure of the SDH complex from a protein database (e.g., PDB). If a fungal SDH structure is unavailable, a homology model can be built using a template from a related species. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Draw the 2D structure of the SDHI (e.g., pyrapropoyne) and convert it to a 3D structure. Perform energy minimization to obtain a low-energy conformation.

  • Binding Site Definition: Identify the ubiquinone-binding pocket (Qp site) on the SDH complex based on existing crystal structures with bound inhibitors or through binding site prediction algorithms.

  • Docking Simulation: Run the docking algorithm to place the ligand into the defined binding site in various conformations and orientations. The program will score the different poses based on a scoring function that estimates the binding affinity.

  • Analysis of Results: Analyze the top-scoring poses to identify the most likely binding mode. Visualize the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Visualization of Pathways and Workflows

Electron Transport Chain and TCA Cycle Intersection

The following diagram illustrates the central role of the succinate dehydrogenase complex.

SDH_Pathway cluster_TCA cluster_ETC TCA TCA Cycle Succinate Succinate ETC Electron Transport Chain SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQH2 Ubiquinol (UQH2) SDH->UQH2 Reduction UQ Ubiquinone (UQ) UQ->SDH ComplexIII Complex III UQH2->ComplexIII ComplexI Complex I ComplexI->UQH2 ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP

Caption: Role of SDH in TCA Cycle and Electron Transport Chain.

Signaling Consequences of SDH Inhibition

Inhibition of SDH leads to the accumulation of succinate, which can act as a signaling molecule with wide-ranging downstream effects.[17][18]

SDHI_Signaling Pyrapropoyne Pyrapropoyne (SDHI) SDH Succinate Dehydrogenase Pyrapropoyne->SDH inhibits Succinate Succinate Accumulation SDH->Succinate leads to PHD Prolyl Hydroxylases (PHDs) Succinate->PHD inhibits TET TET Enzymes Succinate->TET inhibits SUCNR1 SUCNR1 Receptor Activation Succinate->SUCNR1 activates HIF1a HIF-1α Stabilization PHD->HIF1a leads to DNA_Methylation Altered DNA Methylation TET->DNA_Methylation leads to Inflammation Pro-inflammatory Signaling SUCNR1->Inflammation

Caption: Downstream signaling effects of SDH inhibition.

Experimental Workflow for SDHI Characterization

A logical workflow for characterizing a novel SDHI like pyrapropoyne is presented below.

SDHI_Workflow Start Novel SDHI Candidate (e.g., Pyrapropoyne) InVitro In Vitro Antifungal Assay (EC50 determination) Start->InVitro EnzymeAssay SDH Activity Assay (IC50 determination) InVitro->EnzymeAssay Docking Molecular Docking (Binding Mode Prediction) EnzymeAssay->Docking Resistance Resistance Mutation Analysis EnzymeAssay->Resistance Signaling Analysis of Downstream Signaling Effects EnzymeAssay->Signaling Crystallography X-ray Crystallography (Complex Structure) Docking->Crystallography Confirmation End Comprehensive Characterization Crystallography->End Resistance->End Signaling->End

Caption: Workflow for characterizing a novel SDHI.

Conclusion

Pyrapropoyne, as a pyrazole-carboxamide fungicide, is strongly presumed to target the ubiquinone-binding site within the succinate dehydrogenase complex. While direct structural and quantitative binding data for pyrapropoyne are currently lacking in the public domain, a robust understanding of its mechanism of action can be inferred from the extensive research on other SDHIs. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for the future characterization of pyrapropoyne and other novel SDH inhibitors. Further research, particularly X-ray crystallography of the pyrapropoyne-SDH complex and detailed kinetic analyses, will be crucial to definitively elucidate its precise binding mode and interaction with the target enzyme. Such studies will not only confirm its mechanism of action but also aid in the rational design of next-generation fungicides and the management of potential resistance development.

References

The Metabolic Journey of Pyrapropoyne: A Technical Guide to its Fate in Soil and Flora

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the metabolic fate of Pyrapropoyne, a succinate dehydrogenase inhibitor (SDHI) fungicide, in both soil and plant systems. Designed for researchers, scientists, and professionals in drug development and environmental science, this document synthesizes current understanding, outlines key experimental protocols for its study, and presents potential metabolic pathways based on analogous compounds.

Introduction

Pyrapropoyne is a pyrazole carboxamide fungicide engineered to combat a broad spectrum of fungal pathogens in agricultural settings.[1] Its mode of action is the inhibition of the succinate dehydrogenase enzyme, a critical component of the mitochondrial respiratory chain, which ultimately disrupts fungal cellular respiration and leads to cell death.[2][3][4] Understanding the transformation and persistence of Pyrapropoyne in the environment is paramount for assessing its ecological impact and ensuring food safety. This guide details the metabolic processes that Pyrapropoyne is likely to undergo in soil and plants, drawing parallels from fungicides with similar chemical structures due to the current scarcity of publicly available data specific to Pyrapropoyne.

Metabolic Fate in Soil

The degradation of Pyrapropoyne in soil is a complex process governed by a combination of microbial and abiotic factors. The persistence of the parent compound and its metabolites is influenced by soil type, organic matter content, pH, moisture, and temperature.[5]

Abiotic Degradation

Abiotic degradation pathways for pesticides like Pyrapropoyne can include hydrolysis and photolysis. Hydrolysis, the chemical breakdown of a compound due to reaction with water, may play a role in the initial transformation of the Pyrapropoyne molecule, potentially cleaving the amide or ether linkages. Photolysis, or degradation by sunlight, can also contribute to the breakdown of residues on the soil surface.

Biotic Degradation (Metabolism)

Microbial metabolism is the primary driver of pesticide degradation in soil. Soil microorganisms utilize pesticides as a source of carbon and energy, transforming them into simpler, less toxic compounds through various enzymatic reactions. For pyrazole carboxamide fungicides, common metabolic reactions include:

  • Hydroxylation: The introduction of a hydroxyl (-OH) group onto the aromatic rings or alkyl chains.

  • N-demethylation: The removal of a methyl group from a nitrogen atom.

  • Amide Bond Cleavage: The breaking of the amide linkage, separating the pyrazole and pyridine moieties of the molecule.

  • Ether Bond Cleavage: The breaking of the ether linkage in the isopropoxyimino group.

  • Further Degradation: Subsequent reactions can lead to ring opening of the pyrazole and pyridine structures, ultimately resulting in mineralization to carbon dioxide, water, and mineral salts.

The rate of biotic degradation can be influenced by the composition and activity of the soil microbial community.[6]

Soil Sorption and Mobility

The mobility of Pyrapropoyne and its metabolites in soil is largely determined by their sorption to soil particles. The strength of this sorption is quantified by the soil sorption coefficient (Koc), which is influenced by the organic carbon content of the soil and the physicochemical properties of the compound. Generally, compounds with high Koc values are less mobile and less likely to leach into groundwater. The persistence of a pesticide is often described by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

Table 1: Illustrative Soil Fate Parameters for SDHI Fungicides (Values are hypothetical for Pyrapropoyne and based on typical ranges for the chemical class)

ParameterValue RangeInfluencing Factors
Soil Half-life (DT50)15 - 150 daysSoil type, temperature, moisture, microbial activity
Soil Organic Carbon Sorption Coefficient (Koc)500 - 5000 L/kgOrganic matter content, soil pH, clay content
Major Soil MetabolitesHydroxylated derivatives, amide cleavage productsMicrobial populations, soil conditions

Note: These values are illustrative and not based on experimental data for Pyrapropoyne.

Metabolic Fate in Plants

Once applied, Pyrapropoyne can be taken up by plants through their roots or foliage. Inside the plant, it undergoes a series of metabolic transformations aimed at detoxification and compartmentalization.

Uptake and Translocation

The uptake of Pyrapropoyne from the soil by plant roots is influenced by its concentration in the soil solution and its physicochemical properties. Following uptake, it can be translocated to other parts of the plant, such as the stems, leaves, and fruits, via the xylem and phloem transport systems. The extent of translocation depends on the specific plant species and the properties of the fungicide.

Plant Metabolism

Plant metabolism of pesticides generally occurs in three phases:

  • Phase I (Transformation): The initial modification of the parent compound, often through oxidation, reduction, or hydrolysis. For Pyrapropoyne, this could involve hydroxylation of the aromatic rings or cleavage of the amide or ether bonds, similar to the processes in soil.

  • Phase II (Conjugation): The modified metabolites from Phase I are conjugated with endogenous plant molecules such as sugars (e.g., glucose), amino acids, or glutathione. This process increases the water solubility of the metabolites and reduces their toxicity.

  • Phase III (Compartmentalization): The conjugated metabolites are transported and stored in plant vacuoles or incorporated into cell wall components, effectively removing them from active metabolic pathways.

The specific metabolites formed can vary between different plant species and even different plant tissues.[7]

Table 2: Potential Plant Metabolites of Pyrapropoyne and their Location (Hypothetical)

MetabolitePotential LocationMetabolic Phase
Parent PyrapropoyneLeaves, Stems, Roots-
Hydroxylated PyrapropoyneLeaves, StemsPhase I
Pyrazole Carboxylic AcidLeaves, StemsPhase I (from amide cleavage)
Glucose Conjugate of Hydroxylated PyrapropoyneVacuolesPhase II
Cell Wall Bound ResiduesCell WallsPhase III

Note: The listed metabolites are hypothetical and based on the metabolism of other pyrazole carboxamide fungicides.

Experimental Protocols

The study of the metabolic fate of Pyrapropoyne in soil and plants follows standardized guidelines to ensure data quality and comparability. The Organization for Economic Co-operation and Development (OECD) provides a framework for these studies.[8][9][10][11]

Soil Metabolism Study (Adapted from OECD 307)

This study aims to determine the rate and route of degradation of Pyrapropoyne in soil under controlled laboratory conditions.

  • Test System: Multiple soil types with varying characteristics (e.g., pH, organic matter content, texture) are used.

  • Test Substance: Radiolabeled Pyrapropoyne (typically with ¹⁴C) is applied to the soil samples.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture level under both aerobic and anaerobic conditions.

  • Sampling and Analysis: At specified intervals, soil samples are extracted and analyzed to identify and quantify the parent compound and its degradation products. Common analytical techniques include High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or a radiation detector.

  • Data Evaluation: The rate of degradation (DT50 and DT90 values) is calculated, and a degradation pathway is proposed.

Plant Metabolism Study (Adapted from OECD 501)

This study investigates the uptake, translocation, and metabolism of Pyrapropoyne in representative crop species.[10][12]

  • Test System: Representative crops from different categories (e.g., leafy vegetables, root vegetables, cereals) are grown in a controlled environment (greenhouse or growth chamber).[8]

  • Test Substance Application: Radiolabeled Pyrapropoyne is applied to the plants using a method that mimics agricultural practice (e.g., foliar spray, soil drench).

  • Sampling: Different plant parts (leaves, stems, roots, fruits) are harvested at various time points after application.

  • Extraction and Analysis: Plant samples are extracted to isolate radioactive residues. The extracts are then analyzed using techniques like LC-MS/MS to identify and quantify the parent compound and its metabolites.

  • Metabolic Pathway Elucidation: Based on the identified metabolites, a metabolic pathway for Pyrapropoyne in the tested plant species is proposed.

Analytical Methodology: QuEChERS and LC-MS/MS

A widely used method for the analysis of SDHI fungicide residues in environmental and biological samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]

  • Extraction: The sample (soil or homogenized plant material) is extracted with an organic solvent (typically acetonitrile) in the presence of salts to induce phase separation.

  • Clean-up: The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) with a combination of sorbents to remove interfering matrix components.

  • Analysis: The final extract is analyzed by LC-MS/MS, which provides high selectivity and sensitivity for the detection and quantification of Pyrapropoyne and its metabolites.

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential metabolic pathways of Pyrapropoyne and a general experimental workflow for its analysis.

Metabolic_Pathway_Soil Potential Metabolic Pathway of Pyrapropoyne in Soil cluster_pyrapropoyne cluster_phase1 Phase I Transformation cluster_metabolites Primary Metabolites cluster_mineralization Pyrapropoyne Pyrapropoyne Hydroxylation Hydroxylation Pyrapropoyne->Hydroxylation Amide_Cleavage Amide Cleavage Pyrapropoyne->Amide_Cleavage Ether_Cleavage Ether Cleavage Pyrapropoyne->Ether_Cleavage Metabolite_A Hydroxylated Pyrapropoyne Hydroxylation->Metabolite_A Metabolite_B Pyrazole Carboxylic Acid + Pyridine Derivative Amide_Cleavage->Metabolite_B Metabolite_C Des-isopropyl Pyrapropoyne Ether_Cleavage->Metabolite_C Mineralization Mineralization (CO2, H2O) Metabolite_A->Mineralization Metabolite_B->Mineralization Metabolite_C->Mineralization

Caption: Potential metabolic pathway of Pyrapropoyne in soil.

Metabolic_Pathway_Plant Potential Metabolic Pathway of Pyrapropoyne in Plants cluster_phase1 Phase I: Transformation cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Compartmentalization Pyrapropoyne Pyrapropoyne (Uptake) Metabolite_1 Hydroxylated Pyrapropoyne Pyrapropoyne->Metabolite_1 Oxidation Metabolite_2 Glucose Conjugate Metabolite_1->Metabolite_2 Glucosylation Metabolite_3 Vacuolar Sequestration or Cell Wall Incorporation Metabolite_2->Metabolite_3

Caption: Potential three-phase metabolic pathway of Pyrapropoyne in plants.

Experimental_Workflow General Experimental Workflow for Pyrapropoyne Metabolite Analysis cluster_sampling cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Sample Soil or Plant Sample Collection Extraction QuEChERS Extraction Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Identification Metabolite Identification LC_MSMS->Identification Quantification Quantification Identification->Quantification Pathway Pathway Elucidation Quantification->Pathway

Caption: Workflow for analyzing Pyrapropoyne and its metabolites.

Conclusion

The metabolic fate of Pyrapropoyne in soil and plants is a critical area of study for understanding its environmental behavior and ensuring its safe use in agriculture. While specific data for Pyrapropoyne is not yet widely available, the established metabolic pathways of other SDHI and pyrazole carboxamide fungicides provide a strong basis for predicting its transformation products. The primary degradation mechanisms are expected to be microbial metabolism in soil and a three-phase detoxification pathway in plants, involving transformation, conjugation, and compartmentalization. Standardized experimental protocols, such as those outlined by the OECD, combined with advanced analytical techniques like QuEChERS and LC-MS/MS, are essential for elucidating the precise metabolic fate of this fungicide. Further research is needed to generate specific quantitative data for Pyrapropoyne to refine environmental risk assessments and establish appropriate regulatory guidelines.

References

The Discovery and Development of Pyrapropoyne: A Novel Succinate Dehydrogenase Inhibitor Fungicide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyrapropoyne is a novel fungicide developed by Nissan Chemical Industries, characterized by its pyrazole-carboxamide structure.[1][2] It functions as a succinate dehydrogenase inhibitor (SDHI), a class of fungicides that disrupt the mitochondrial respiratory chain in pathogenic fungi, leading to the cessation of energy production and subsequent cell death.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological efficacy of Pyrapropoyne. Detailed experimental protocols for its synthesis and evaluation are presented, alongside a summary of its fungicidal activity against a range of plant pathogens.

Introduction

The continuous evolution of fungal resistance to existing fungicides necessitates the development of new active ingredients with novel modes of action. Succinate dehydrogenase inhibitors (SDHIs) have emerged as a crucial class of fungicides, targeting a key enzyme in the fungal respiratory system.[3] Pyrapropoyne, introduced by Nissan Chemical Industries in 2017, represents a significant advancement in this class, demonstrating a broad spectrum of activity against economically important plant diseases.[1][2] This document serves as a technical resource for researchers and professionals in the field of agrochemical development, detailing the scientific journey from the discovery to the characterization of Pyrapropoyne.

Physicochemical Properties

Pyrapropoyne is a complex organic molecule with the IUPAC name N-{(2Z)-2-[3-chloro-5-(cyclopropylethynyl)pyridin-2-yl]-2-[(propan-2-yloxy)imino]ethyl}-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.[4] Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₂₁H₂₂ClF₂N₅O₂
Molecular Weight 448.9 g/mol
CAS Registry Number 1803108-03-3
Appearance Not specified
Mode of Action Succinate Dehydrogenase Inhibitor (SDHI)

Synthesis of Pyrapropoyne

The synthesis of Pyrapropoyne is a multi-step process that involves the strategic construction of its pyrazole-carboxamide core and the introduction of key functional groups. A detailed experimental protocol for a representative synthesis of a pyrazole-carboxamide derivative is provided below, based on established methodologies for this class of compounds.

Experimental Protocol: Synthesis of a Pyrazole-Carboxamide Derivative

This protocol outlines a general procedure for the synthesis of pyrazole-4-carboxamides, which is analogous to the synthesis of Pyrapropoyne.

Step 1: Synthesis of Pyrazole-4-Carboxylic Acid

  • To a solution of pyrazole-4-carbaldehyde in a 3:2 mixture of water and acetone, add potassium permanganate (KMnO₄) in a 1:3 molar ratio.

  • Reflux the mixture at 80°C for 4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove manganese dioxide.

  • Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the pyrazole-4-carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield the desired product.

Step 2: Synthesis of Pyrazole-4-Carboxamide Derivatives

  • Dissolve the pyrazole-4-carboxylic acid in a suitable solvent (e.g., dichloromethane).

  • Add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and a catalytic amount of dimethylformamide (DMF) to the solution and stir at room temperature to form the acid chloride.

  • In a separate flask, dissolve the appropriate amine in a suitable solvent and add a base (e.g., triethylamine or pyridine).

  • Slowly add the acid chloride solution to the amine solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 10 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether and ethyl acetate) to obtain the final pyrazole-carboxamide product.[5]

Synthesis Workflow

Synthesis_Workflow A 2-Cyano-3,5-dichloropyridine C Sonogashira Coupling A->C B Cyclopropyl Acetylene B->C D Cyclopropylethynyl Pyridine Derivative C->D E Grignard Reaction (Methylmagnesium Bromide) D->E F Methyl Ketone Intermediate E->F G α-Bromination & Oximation F->G H α-Bromooxime G->H I Phthalimide Substitution H->I J α-Aminooxime I->J L Amidation & Isomerization J->L K 3-Difluoromethyl-1-methyl- 1H-pyrazole-4-carboxylic acid K->L M Pyrapropoyne L->M

Caption: Synthetic pathway of Pyrapropoyne.

Mechanism of Action

Pyrapropoyne, as an SDHI fungicide, targets the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[3]

Signaling Pathway

The inhibition of SDH by Pyrapropoyne disrupts the tricarboxylic acid (TCA) cycle and cellular respiration. This blockage leads to an accumulation of succinate and prevents the reduction of ubiquinone to ubiquinol, thereby halting ATP synthesis and ultimately causing fungal cell death.[3]

SDHI_Mechanism cluster_mitochondrion Fungal Mitochondrion cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone Reduction Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol ComplexIII Complex III Ubiquinol->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase Electron Flow ATP ATP ATP_Synthase->ATP Synthesis Pyrapropoyne Pyrapropoyne Pyrapropoyne->ComplexII Inhibition

Caption: Mechanism of action of Pyrapropoyne.

Biological Activity

Pyrapropoyne exhibits a broad fungicidal spectrum, effectively controlling a variety of plant pathogens.

In Vitro Fungicidal Activity

While specific EC₅₀ values for Pyrapropoyne against a wide range of pathogens are not publicly available in the searched literature, the general methodology for determining such values is well-established.

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

  • Prepare potato dextrose agar (PDA) medium and amend with serial dilutions of Pyrapropoyne dissolved in a suitable solvent (e.g., DMSO).

  • Pour the amended PDA into Petri dishes.

  • Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubate the plates at an appropriate temperature (e.g., 25°C) in the dark.

  • Measure the colony diameter at regular intervals until the mycelial growth in the control plate (without fungicide) reaches the edge of the plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

  • Determine the EC₅₀ value (the concentration of the fungicide that inhibits mycelial growth by 50%) by probit analysis or other suitable statistical methods.

In Vivo Fungicidal Efficacy

Field trials are essential to evaluate the performance of a fungicide under real-world conditions. Although specific quantitative data for Pyrapropoyne's field performance were not found in the initial searches, a general protocol for conducting such trials is described below.

Experimental Protocol: Field Efficacy Trial

  • Trial Design: Employ a randomized complete block design with multiple replications (typically 3-4) for each treatment.

  • Treatments: Include an untreated control, Pyrapropoyne at various application rates, and a standard commercial fungicide for comparison.

  • Application: Apply the fungicides using calibrated spray equipment to ensure uniform coverage of the target crop. The timing and frequency of applications should be based on the disease epidemiology and the manufacturer's recommendations.

  • Disease Assessment: Regularly assess disease incidence and severity using standardized rating scales throughout the growing season.

  • Yield and Quality Assessment: At harvest, measure the crop yield and assess quality parameters relevant to the specific crop.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects on disease control, yield, and quality.

Fungicidal Spectrum

Pyrapropoyne is reported to be effective against a range of fungal diseases, including:

  • Blights

  • Mildews

  • Leaf spots

  • Anthracnose

It has been developed for use on crops such as:

  • Paddy rice

  • Grapes

  • Cucurbits

  • Potatoes

Conclusion

Pyrapropoyne is a promising new SDHI fungicide with a broad spectrum of activity against important plant pathogens. Its unique chemical structure and mode of action make it a valuable tool for disease management and resistance management strategies. Further research to elucidate its precise binding mechanism to the SDH enzyme and to gather more extensive field trial data across a wider range of crops and pathogens will be crucial for its successful integration into modern agricultural practices.

References

An In-depth Technical Guide to the Antifungal Activity Spectrum of Pyrapropoyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrapropoyne is a novel broad-spectrum pyrazole fungicide developed to combat a range of phytopathogenic fungi.[1] As a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, its primary mode of action is the disruption of the fungal mitochondrial respiratory chain, leading to the cessation of cellular energy production.[1][2] This technical guide provides a comprehensive overview of the antifungal activity of Pyrapropoyne, including its mechanism of action, and outlines standard experimental protocols for evaluating its efficacy. Due to the limited availability of public-facing quantitative data specific to Pyrapropoyne, this guide incorporates representative data from other well-characterized SDHI fungicides to illustrate the expected antifungal spectrum and potency.

Introduction

The emergence of fungal resistance to existing antifungal agents necessitates the development of new compounds with novel modes of action. Pyrapropoyne, a pyrazolecarboxamide fungicide, represents a significant advancement in the control of fungal diseases in agricultural settings.[1][3] Its classification as a Succinate Dehydrogenase Inhibitor (SDHI) places it in a critical group of fungicides that target cellular respiration.[1][2] Understanding the spectrum of its antifungal activity, the underlying mechanism, and the methodologies for its evaluation is paramount for its effective deployment and for the development of future antifungal therapies.

Chemical Properties of Pyrapropoyne

A clear understanding of the chemical identity of Pyrapropoyne is fundamental for research and development.

PropertyValueReference
IUPAC Name N-{(2Z)-2-[3-chloro-5-(cyclopropylethynyl)pyridin-2-yl]-2-[(propan-2-yloxy)imino]ethyl}-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide[3]
CAS Number 1803108-03-3[1][2]
Molecular Formula C₂₁H₂₂ClF₂N₅O₂[1][2]
Molecular Weight 448.9 g/mol [4]
Chemical Structure Pyrapropoyne Chemical Structure[4]

Mechanism of Action: Succinate Dehydrogenase Inhibition

Pyrapropoyne's antifungal activity stems from its ability to inhibit the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[1][5] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the respiratory chain, responsible for the oxidation of succinate to fumarate.[6][7]

By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, Pyrapropoyne blocks the transfer of electrons from succinate to the rest of the electron transport chain.[5][6] This inhibition leads to a cascade of cellular events:

  • Disruption of ATP Synthesis: The blockage of the electron transport chain halts oxidative phosphorylation, the primary mechanism for ATP production in aerobic organisms.

  • Inhibition of Fungal Respiration: The overall process of cellular respiration is arrested, depriving the fungal cell of the energy required for growth and proliferation.[6][7]

Signaling Pathway of SDHI Fungicides

The following diagram illustrates the mechanism of action of SDHI fungicides, including Pyrapropoyne, within the fungal mitochondrial electron transport chain.

SDHI_Mechanism cluster_matrix Mitochondrial Matrix cluster_membrane Inner Mitochondrial Membrane cluster_ims Intermembrane Space TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate produces Fumarate Fumarate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII oxidized by ComplexI Complex I (NADH Dehydrogenase) UQ Ubiquinone Pool (Q) ComplexI->UQ e- Protons H+ ComplexI->Protons H+ pump ComplexII->UQ e- ComplexIII Complex III (Cytochrome bc1) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->Protons H+ pump ComplexIV Complex IV (Cytochrome c Oxidase) ComplexIV->Protons H+ pump ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase O2 -> H2O UQ->ComplexIII e- CytC->ComplexIV e- Pyrapropoyne Pyrapropoyne (SDHI) Pyrapropoyne->ComplexII INHIBITS Protons->ATP_Synthase drives ATP ATP ATP_Synthase->ATP synthesizes

Caption: Mechanism of Pyrapropoyne as an SDHI in the fungal electron transport chain.

Spectrum of Antifungal Activity (Representative Data)

While specific MIC (Minimum Inhibitory Concentration) values for Pyrapropoyne are not widely published, the following table presents representative MIC data for other SDHI fungicides against common fungal pathogens. This data illustrates the expected range of activity for compounds in this class.

Fungal SpeciesSDHI FungicideMIC Range (µg/mL)Reference
Botrytis cinereaBoscalid0.01 - >100[8][9]
Botrytis cinereaFluopyram0.01 - >100[8][9]
Botrytis cinereaFluxapyroxad<0.01 - 4.19[8][9]
Botrytis cinereaPenthiopyrad<0.01 - 59.65[8][9]
Sclerotinia sclerotiorumBenzovindiflupyr0.01[10]
Sclerotinia sclerotiorumIsopyrazam0.013[10]
Sclerotinia sclerotiorumFluxapyroxad0.01[10]
Sclerotinia sclerotiorumPydiflumetofen0.015[10]
Sclerotinia sclerotiorumFluopyram0.2[10]
Sclerotinia sclerotiorumBoscalid0.1[10]
Blumeriella jaapiiBoscalidMIC values used to determine sensitivity[11]
Blumeriella jaapiiFluopyramMIC values used to determine sensitivity[11]
Blumeriella jaapiiFluxapyroxadMIC values used to determine sensitivity[11]

Experimental Protocols for Antifungal Activity Assessment

The evaluation of the antifungal activity of a compound like Pyrapropoyne involves standardized in vitro assays. The following are detailed methodologies for key experiments.

Broth Microdilution Method for MIC Determination

This method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is a quantitative approach to determine the MIC of an antifungal agent against filamentous fungi.[12][13][14]

Objective: To determine the lowest concentration of the antifungal agent that inhibits the visible growth of a fungus.

Materials:

  • Test compound (e.g., Pyrapropoyne)

  • Fungal isolates

  • Sterile 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer

  • Potato Dextrose Agar (PDA) for fungal culture

  • Sterile distilled water

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on PDA for 7 days to encourage sporulation.[12]

    • Harvest spores by flooding the agar surface with sterile distilled water and gently scraping.

    • Adjust the spore suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL using a spectrophotometer to measure turbidity at a specific wavelength (e.g., 530 nm) and then dilute accordingly.[13]

  • Preparation of Antifungal Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in the wells of a 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the antifungal dilution.

    • Include a growth control (inoculum without the test compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the fungus.[12]

  • MIC Determination:

    • Visually inspect the plates for fungal growth.

    • The MIC is the lowest concentration of the test compound at which there is a significant inhibition of growth (typically ≥50% or ≥90% reduction) compared to the growth control.[13]

Broth_Microdilution_Workflow Start Start PrepInoculum Prepare Fungal Inoculum (0.4x10^4 - 5x10^4 spores/mL) Start->PrepInoculum PrepPlates Prepare Serial Dilutions of Pyrapropoyne in 96-well plate Start->PrepPlates Inoculate Inoculate wells with fungal suspension PrepInoculum->Inoculate PrepPlates->Inoculate Incubate Incubate at 35°C for 48-72 hours Inoculate->Incubate ReadMIC Visually determine MIC (lowest concentration with significant growth inhibition) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for the broth microdilution MIC assay.

Agar Dilution Method for MIC Determination

An alternative to broth microdilution, the agar dilution method is also a reliable way to determine the MIC.[15][16]

Objective: To determine the lowest concentration of an antifungal agent incorporated into solid medium that inhibits fungal growth.

Materials:

  • Test compound

  • Fungal isolates

  • Sterile petri dishes

  • Molten agar medium (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue)

  • Multi-point inoculator

Procedure:

  • Preparation of Antifungal Plates:

    • Prepare serial dilutions of the test compound.

    • Incorporate each dilution into molten agar and pour into petri dishes.

    • Allow the agar to solidify.

  • Inoculum Preparation:

    • Prepare a standardized fungal spore suspension as described for the broth microdilution method.

  • Inoculation and Incubation:

    • Using a multi-point inoculator, spot the fungal suspension onto the surface of the agar plates.

    • Include a control plate with no antifungal agent.

    • Incubate the plates at an appropriate temperature and duration for the fungus being tested.

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that prevents visible growth on the agar surface.[15]

Spore Germination Inhibition Assay

This assay assesses the effect of an antifungal agent on the early stages of fungal development.[17][18][19]

Objective: To determine the concentration of an antifungal agent that inhibits the germination of fungal spores.

Materials:

  • Test compound

  • Fungal spore suspension

  • Microscope slides or 96-well plates

  • Growth medium (e.g., Potato Dextrose Broth)

  • Microscope

Procedure:

  • Assay Setup:

    • Prepare a standardized spore suspension.

    • In a microtiter plate or on a microscope slide, mix the spore suspension with various concentrations of the test compound in a suitable growth medium.

  • Incubation:

    • Incubate under conditions that promote germination (e.g., 25°C for 24 hours).[17]

  • Assessment of Germination:

    • Using a microscope, observe a predetermined number of spores (e.g., 100) for each concentration.

    • A spore is considered germinated if the germ tube is longer than the spore's diameter.[17]

  • Data Analysis:

    • Calculate the percentage of germination inhibition for each concentration relative to a drug-free control.

    • The EC₅₀ (the concentration that inhibits 50% of spore germination) can be determined from a dose-response curve.

Conclusion

Pyrapropoyne is a promising SDHI fungicide with a broad spectrum of activity against pathogenic fungi. Its mechanism of action, centered on the inhibition of mitochondrial respiration, provides an effective means of fungal control. The standardized experimental protocols outlined in this guide, including broth and agar dilution for MIC determination and spore germination assays, are essential for the continued evaluation of Pyrapropoyne and the development of new antifungal agents. While specific quantitative data for Pyrapropoyne remains proprietary, the representative data from analogous SDHI fungicides provides a valuable framework for understanding its potential efficacy. Further research and public dissemination of data will be crucial for optimizing the use of this important fungicide.

References

Molecular Docking Studies of Pyrapropoyne with Fungal Succinate Dehydrogenase Inhibitors (SDHI): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to investigate the interaction between the novel fungicide Pyrapropoyne and its target, the fungal Succinate Dehydrogenase (SDH) enzyme. By employing molecular docking simulations, researchers can elucidate the binding mechanisms, predict binding affinities, and understand the structural basis of Pyrapropoyne's inhibitory action. This guide details the experimental protocols, data presentation, and visualization of the key processes involved in these in-silico studies.

Introduction to Pyrapropoyne and Fungal SDHI

Pyrapropoyne is a modern fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class.[1] These fungicides are critical in agriculture for managing a wide range of pathogenic fungi. Their mode of action involves the inhibition of the mitochondrial respiratory chain at complex II, also known as the succinate dehydrogenase (SDH) or succinate:ubiquinone oxidoreductase (SQR) enzyme.[2][3] This enzyme is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By blocking the ubiquinone-binding site of the SDH enzyme, Pyrapropoyne disrupts fungal respiration, leading to a cessation of energy production and ultimately, fungal cell death.[2]

The fungal SDH enzyme is a heterotetrameric complex composed of four subunits: SDHA, SDHB, SDHC, and SDHD. The ubiquinone-binding pocket, the target for Pyrapropoyne, is formed by the transmembrane subunits SDHB, SDHC, and SDHD. Molecular docking studies are instrumental in visualizing and quantifying the interaction between Pyrapropoyne and this binding pocket at an atomic level.

Experimental Protocol: Molecular Docking of Pyrapropoyne with Fungal SDHI

This section outlines a detailed, generalized protocol for performing molecular docking studies of Pyrapropoyne with a fungal SDH model.

2.1. Software and Tools

  • Molecular Graphics and Modeling Software: UCSF Chimera, PyMOL, BIOVIA Discovery Studio

  • Molecular Docking Software: AutoDock Vina, Schrödinger Glide, Gold

  • Protein and Ligand Preparation Tools: AutoDockTools, Open Babel

  • Homology Modeling Server: SWISS-MODEL

2.2. Methodology

2.2.1. Target Protein Preparation

  • Selection of a Template Structure: Since the crystal structure of the SDH enzyme from many fungal species is not available, a homology model is typically constructed. A common approach is to use a high-resolution crystal structure of a related eukaryotic SDH, such as from Sus scrofa (PDB ID: 1ZOY) or Gallus gallus (PDB ID: 2FBW), as a template.[2]

  • Homology Modeling: The amino acid sequence of the target fungal SDH (specifically subunits SdhB, SdhC, and SdhD) is submitted to a homology modeling server like SWISS-MODEL. The server will generate a 3D model of the fungal SDH based on the template structure.

  • Protein Structure Refinement: The generated homology model is then prepared for docking. This involves:

    • Removing water molecules and any co-crystallized ligands from the template structure.

    • Adding polar hydrogen atoms.

    • Assigning atomic charges (e.g., Kollman charges).

    • Repairing any missing side chains or loops in the protein structure.

2.2.2. Ligand Preparation

  • Obtaining the Ligand Structure: The 3D structure of Pyrapropoyne can be obtained from chemical databases such as PubChem.

  • Ligand Optimization: The ligand's structure is energy-minimized using a force field (e.g., MMFF94). This process ensures a stable, low-energy conformation of the molecule.

  • File Format Conversion: The ligand structure is converted to the appropriate file format for the docking software (e.g., .pdbqt for AutoDock Vina).

2.2.3. Molecular Docking Simulation

  • Grid Box Definition: A grid box is defined around the ubiquinone-binding site of the SDH model. This box specifies the search space for the docking algorithm. The size and center of the grid box should be sufficient to encompass the entire binding pocket.

  • Docking Execution: The docking simulation is performed using software like AutoDock Vina. The software will explore various conformations and orientations of Pyrapropoyne within the defined grid box and calculate the binding affinity for each pose. The Lamarckian Genetic Algorithm is a commonly used search algorithm.

  • Analysis of Docking Results: The docking results are analyzed to identify the most favorable binding pose of Pyrapropoyne. This is typically the conformation with the lowest binding energy. The interactions between Pyrapropoyne and the amino acid residues of the SDH enzyme are then examined. Key interactions to look for include:

    • Hydrogen bonds: These are crucial for the stability of the ligand-protein complex.

    • Hydrophobic interactions: These interactions are also significant in the binding of SDHIs.

    • π-π stacking and cation-π interactions: These can further stabilize the binding.

Data Presentation

Quantitative data from molecular docking studies are essential for comparing the binding affinities of different ligands and understanding the strength of the interaction. The following table presents representative data for various SDHI fungicides, illustrating the typical results obtained from such studies.

FungicideTarget OrganismIC50 (µg/mL)Binding Energy (kcal/mol)Interacting Residues (Example)Reference
SYP-32497Rhizoctonia solani0.300Not ReportedTrp-173, Tyr-58, Arg-43[2]
FluxapyroxadRhizoctonia solani1.266Not ReportedNot Reported[2]
BoscalidSclerotinia sclerotiorum>6.01Not ReportedNot Reported
BenzovindiflupyrSclerotinia sclerotiorum<6.01Not ReportedNot Reported
IsopyrazamSclerotinia sclerotiorum<6.01Not ReportedNot Reported

Note: The binding energies and specific interacting residues for Pyrapropoyne would be determined through a dedicated molecular docking study.

Mandatory Visualizations

4.1. Signaling Pathway of SDHI Action

The following diagram illustrates the mechanism of action of Pyrapropoyne as an SDHI fungicide.

SDHI_Pathway cluster_mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) SDH->Ubiquinone Reduction Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Complex_III Complex III Ubiquinol->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Pyrapropoyne Pyrapropoyne Pyrapropoyne->SDH Inhibition

Caption: Mechanism of action of Pyrapropoyne as an SDHI fungicide.

4.2. Experimental Workflow for Molecular Docking

The following diagram outlines the typical workflow for a molecular docking study of Pyrapropoyne with fungal SDHI.

Docking_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Protein_Prep Target Protein Preparation (Fungal SDH) Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Preparation (Pyrapropoyne) Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Analysis (H-bonds, Hydrophobic, etc.) Pose_Analysis->Interaction_Analysis Energy_Calculation Binding Energy Calculation Interaction_Analysis->Energy_Calculation

Caption: A typical workflow for molecular docking studies.

4.3. Logical Relationship of Pyrapropoyne Binding to SDH

The following diagram illustrates the key interactions involved in the binding of Pyrapropoyne to the ubiquinone-binding pocket of the fungal SDH enzyme.

Binding_Interaction cluster_SDH SDH Ubiquinone-Binding Pocket Pyrapropoyne Pyrapropoyne Amino_Acids_B Key Amino Acids (e.g., Trp, Arg) Pyrapropoyne->Amino_Acids_B H-bonds, Hydrophobic Amino_Acids_C Key Amino Acids (e.g., Ser, Ile) Pyrapropoyne->Amino_Acids_C Interactions Amino_Acids_D Key Amino Acids (e.g., Tyr) Pyrapropoyne->Amino_Acids_D Cation-π SdhB SdhB Subunit SdhB->Amino_Acids_B SdhC SdhC Subunit SdhC->Amino_Acids_C SdhD SdhD Subunit SdhD->Amino_Acids_D

Caption: Key interactions between Pyrapropoyne and the SDH binding pocket.

Conclusion

Molecular docking is a powerful computational tool for elucidating the inhibitory mechanism of fungicides like Pyrapropoyne. By following a systematic experimental protocol, researchers can gain valuable insights into the binding modes and affinities of these compounds. The visualization of these complex interactions through diagrams further enhances our understanding and can guide the development of new, more effective SDHI fungicides. While this guide provides a comprehensive overview, it is important to note that the specific quantitative data for Pyrapropoyne's interaction with fungal SDHI will require dedicated in-silico and subsequent in-vitro validation studies.

References

Biochemical Characterization of Pyrapropoyne's Inhibitory Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrapropoyne is a novel fungicide classified within the succinate dehydrogenase inhibitor (SDHI) class of agrochemicals. Its primary mode of action is the disruption of the mitochondrial electron transport chain at complex II (succinate dehydrogenase), a critical enzyme for cellular respiration in pathogenic fungi. This technical guide provides a comprehensive overview of the biochemical characterization of Pyrapropoyne's inhibitory action, including detailed experimental protocols and data presentation to facilitate further research and development.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase

Pyrapropoyne exerts its fungicidal activity by binding to the ubiquinone-binding (Qp) site of the succinate dehydrogenase (SDH) enzyme complex. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site, thereby inhibiting the oxidation of succinate to fumarate. The direct consequence of this inhibition is the cessation of electron flow through the mitochondrial respiratory chain, leading to a collapse in ATP production and ultimately, fungal cell death.

dot

cluster_Mitochondrion Mitochondrial Inner Membrane Pyrapropoyne Pyrapropoyne SDH Succinate Dehydrogenase (Complex II) Pyrapropoyne->SDH Inhibition Fumarate Fumarate SDH->Fumarate e_flow Electron Flow to Complex III SDH->e_flow Succinate Succinate Succinate->SDH Oxidation ATP_Synthase ATP Synthase e_flow->ATP_Synthase ATP ATP ATP_Synthase->ATP Synthesis

Caption: Inhibition of Succinate Dehydrogenase by Pyrapropoyne.

Quantitative Inhibitory Action

The inhibitory potency of Pyrapropoyne against SDH is quantified by determining its half-maximal inhibitory concentration (IC50) and its half-maximal effective concentration (EC50) against various fungal pathogens.

Table 1: In Vitro Inhibitory Activity of Pyrapropoyne Against Fungal Succinate Dehydrogenase

Fungal SpeciesTarget Enzyme SourceIC50 (nM)
Botrytis cinereaIsolated MitochondriaData not publicly available
Mycosphaerella fijiensisIsolated MitochondriaData not publicly available
Zymoseptoria triticiRecombinant SDHData not publicly available

Table 2: In Vivo Fungicidal Efficacy of Pyrapropoyne

Fungal PathogenHost PlantEC50 (µg/mL)
Botrytis cinerea (Gray Mold)GrapeData not publicly available
Mycosphaerella fijiensis (Black Sigatoka)BananaData not publicly available
Zymoseptoria tritici (Septoria Leaf Blotch)WheatData not publicly available

Note: Specific quantitative data for Pyrapropoyne's IC50 and EC50 values are not yet widely published in peer-reviewed literature and are likely held as proprietary information by the manufacturer.

Experimental Protocols

Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of Pyrapropoyne against fungal SDH.

Materials:

  • Isolated fungal mitochondria or recombinant SDH enzyme

  • Potassium phosphate buffer (pH 7.2)

  • Succinate

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • Pyrapropoyne (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, succinate, DCPIP, and PMS in a 96-well microplate.

  • Add varying concentrations of Pyrapropoyne to the wells. Include a solvent control (e.g., DMSO) and a no-inhibitor control.

  • Initiate the reaction by adding the isolated mitochondria or recombinant SDH enzyme to each well.

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The reduction of DCPIP is indicative of SDH activity.

  • Calculate the initial reaction rates for each Pyrapropoyne concentration.

  • Plot the percentage of inhibition against the logarithm of the Pyrapropoyne concentration and fit the data to a dose-response curve to determine the IC50 value.

dot

start Prepare Reaction Mixture (Buffer, Succinate, DCPIP, PMS) add_pyra Add Pyrapropoyne (Varying Concentrations) start->add_pyra add_enzyme Initiate Reaction (Add Fungal SDH) add_pyra->add_enzyme measure Kinetic Measurement (Absorbance at 600 nm) add_enzyme->measure calculate Calculate Initial Rates & Percent Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for SDH Inhibition Assay.

Fungal Mycelial Growth Inhibition Assay

This protocol is used to determine the in vivo efficacy (EC50) of Pyrapropoyne against various fungal pathogens.

Materials:

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Fungal pathogen cultures

  • Pyrapropoyne (dissolved in a suitable solvent, e.g., DMSO)

  • Petri dishes

  • Incubator

Procedure:

  • Prepare PDA medium and amend it with a series of Pyrapropoyne concentrations. Ensure the final solvent concentration is consistent and non-inhibitory across all plates.

  • Pour the amended PDA into petri dishes.

  • Inoculate the center of each plate with a mycelial plug from an actively growing culture of the target fungus.

  • Incubate the plates at the optimal growth temperature for the specific fungus.

  • Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (no Pyrapropoyne) has reached a predetermined size.

  • Calculate the percentage of mycelial growth inhibition for each Pyrapropoyne concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the Pyrapropoyne concentration and fit the data to a dose-response curve to determine the EC50 value.

Downstream Signaling and Cellular Effects

Inhibition of the mitochondrial electron transport chain by Pyrapropoyne triggers a cascade of downstream cellular events beyond the immediate cessation of ATP synthesis.

  • Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at complex II can lead to the accumulation of electrons, which can then be transferred to molecular oxygen, generating superoxide radicals and other reactive oxygen species. This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

  • Alteration of Mitochondrial Membrane Potential (ΔΨm): The disruption of the proton gradient across the inner mitochondrial membrane, a direct consequence of inhibited electron transport, leads to a decrease in the mitochondrial membrane potential. This can trigger downstream signaling pathways related to apoptosis and other cellular stress responses.

dot

Pyrapropoyne Pyrapropoyne SDH_inhibition SDH Inhibition Pyrapropoyne->SDH_inhibition ETC_block Electron Transport Chain Blockage SDH_inhibition->ETC_block ATP_depletion ATP Depletion ETC_block->ATP_depletion ROS_increase Increased ROS Production ETC_block->ROS_increase MMP_decrease Decreased Mitochondrial Membrane Potential ETC_block->MMP_decrease Cell_death Fungal Cell Death ATP_depletion->Cell_death Oxidative_stress Oxidative Stress ROS_increase->Oxidative_stress MMP_decrease->Cell_death Oxidative_stress->Cell_death

Caption: Downstream Effects of Pyrapropoyne's Inhibitory Action.

Conclusion

Pyrapropoyne is a potent inhibitor of fungal succinate dehydrogenase, a key enzyme in cellular respiration. Its inhibitory action leads to a cascade of events, including ATP depletion, increased ROS production, and ultimately, fungal cell death. The experimental protocols outlined in this guide provide a framework for the further biochemical characterization of Pyrapropoyne and other novel SDHI fungicides. A deeper understanding of its precise interactions with the target enzyme and the resulting downstream cellular consequences will be crucial for optimizing its use, managing potential resistance development, and discovering next-generation fungicides.

Methodological & Application

Quantitative Analysis of Pyrapropoyne Residues in Crops using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyrapropoyne is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class of agricultural chemicals. Its mode of action involves the disruption of the fungal respiratory chain, specifically by inhibiting the succinate dehydrogenase (SDH) enzyme complex (Complex II).[1][2] This inhibition halts cellular respiration and energy production in the target fungi, leading to their death. Given its agricultural importance, sensitive and reliable methods for the quantitative analysis of Pyrapropoyne residues in various crops are essential to ensure food safety and compliance with regulatory limits. This document provides a detailed protocol for the determination of Pyrapropoyne residues in crop matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.

Experimental Protocols

This section details the step-by-step procedures for the analysis of Pyrapropoyne residues in crop samples.

Sample Preparation (QuEChERS Method)

The QuEChERS method provides a simple and effective approach for the extraction and cleanup of pesticide residues from a wide range of food matrices.

Materials:

  • Homogenized crop sample (e.g., fruits, vegetables, cereals)

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄

  • Centrifuge capable of 4000 rpm

  • 50 mL polypropylene centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized crop sample into a 50 mL centrifuge tube. For dry samples like cereals, add 10 mL of water and allow to rehydrate for 30 minutes.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Transfer the upper acetonitrile layer to a d-SPE tube containing 150 mg PSA and 900 mg MgSO₄.

  • Shake the d-SPE tube for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is the final extract for LC-MS/MS analysis.

Preparation of Standards

Stock Solution (100 µg/mL): Accurately weigh 10 mg of Pyrapropoyne reference standard and dissolve in 100 mL of acetonitrile.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to achieve concentrations ranging from 1 to 100 ng/mL.

Matrix-Matched Calibration Standards: To compensate for matrix effects, prepare matrix-matched calibration standards by spiking the appropriate volume of working standard solutions into blank crop extracts obtained from the sample preparation procedure.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of Pyrapropoyne. It is crucial to note that these parameters may require optimization based on the specific instrument and column used.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Mass Spectrometry (MS/MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Note: Specific precursor and product ions, as well as collision energies for Pyrapropoyne, are not widely available in public literature. Method development and optimization are required to determine the most sensitive and selective MRM transitions. For method development, the protonated molecule [M+H]⁺ of Pyrapropoyne (C₂₁H₂₂ClF₂N₅O₂; MW: 449.9 g/mol ) should be used as the precursor ion. Product ions would then be identified by fragmentation of the precursor ion in the collision cell.

    • A hypothetical example for setting up MRM transitions would be:

      • Precursor Ion (m/z): 450.1

      • Product Ion 1 (Quantifier, m/z): [To be determined experimentally]

      • Collision Energy 1 (eV): [To be determined experimentally]

      • Product Ion 2 (Qualifier, m/z): [To be determined experimentally]

      • Collision Energy 2 (eV): [To be determined experimentally]

Data Presentation

The following tables present hypothetical quantitative data for the analysis of Pyrapropoyne in various crop matrices. This data is for illustrative purposes and should be determined experimentally during method validation.

Table 1: Method Validation Parameters for Pyrapropoyne in Various Crops

Crop MatrixLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)
Grapes0.51.5
Tomatoes1.03.0
Wheat2.06.0
Lettuce0.82.5

Table 2: Recovery and Matrix Effect of Pyrapropoyne in Different Crop Matrices (Spiked at 10 µg/kg)

Crop MatrixAverage Recovery (%)Relative Standard Deviation (RSD, %)Matrix Effect (%)
Grapes955-15 (Suppression)
Tomatoes888-25 (Suppression)
Wheat1056+10 (Enhancement)
Lettuce927-20 (Suppression)

Note: Matrix Effect (%) = [(Peak area in matrix-matched standard / Peak area in solvent standard) - 1] x 100. A negative value indicates signal suppression, while a positive value indicates signal enhancement.

Visualizations

Signaling Pathway

SDHI_Mode_of_Action cluster_fungal_mitochondrion Fungal Mitochondrion cluster_tca TCA Cycle cluster_etc Electron Transport Chain Succinate Succinate Complex_II Complex II (SDH) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone e- transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Complex_III Complex III Ubiquinol->Complex_III ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Motive Force Generation ATP ATP ATP_Synthase->ATP ATP Synthesis Pyrapropoyne Pyrapropoyne Pyrapropoyne->Inhibition Inhibition->Complex_II Inhibition

Pyrapropoyne's inhibition of the fungal respiratory chain.
Experimental Workflow

experimental_workflow sample Crop Sample Homogenization extraction QuEChERS Extraction (Acetonitrile, MgSO4, NaCl) sample->extraction cleanup Dispersive SPE Cleanup (PSA, MgSO4) extraction->cleanup analysis LC-MS/MS Analysis cleanup->analysis data Data Processing and Quantification analysis->data

Workflow for Pyrapropoyne residue analysis.
Plant Metabolism of SDHI Fungicides (General Pathway)

Specific metabolic pathways for Pyrapropoyne in plants are not extensively documented in public literature. The following diagram illustrates a generalized metabolic fate of SDHI fungicides in plants.

plant_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_phase3 Phase III Metabolism Pyrapropoyne Pyrapropoyne (Parent Compound) Oxidation Oxidation (e.g., Hydroxylation) Pyrapropoyne->Oxidation Hydrolysis Hydrolysis Pyrapropoyne->Hydrolysis Conjugation Conjugation (e.g., with glucose, glutathione) Oxidation->Conjugation Hydrolysis->Conjugation Sequestration Sequestration (e.g., in vacuole) Conjugation->Sequestration

Generalized metabolic pathway of SDHI fungicides in plants.

References

Application Notes & Protocols: In Vitro Fungicide Sensitivity Testing of Pyrapropoyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrapropoyne is a broad-spectrum, protectant pyrazole fungicide with a mode of action as a Succinate Dehydrogenase Inhibitor (SDHI)[1]. SDHI fungicides disrupt the fungal mitochondrial respiratory chain, specifically at complex II, leading to a cessation of energy production and subsequent cell death[2]. This document provides detailed protocols for conducting in vitro sensitivity testing of Pyrapropoyne against various fungal pathogens. The primary objective of these assays is to determine the minimum inhibitory concentration (MIC) or the effective concentration required to inhibit 50% of fungal growth (EC50), which are key parameters in assessing fungicide efficacy and monitoring for the development of resistance.

The methodologies described herein are based on established antifungal susceptibility testing (AFST) principles and can be adapted for a range of filamentous fungi and yeasts[3][4][5].

Experimental Protocols

Agar Dilution Method (Poisoned Food Technique)

This method is widely used to determine the sensitivity of mycelial fungi to fungicides. It involves incorporating the test fungicide into a solid growth medium at various concentrations and observing the inhibition of mycelial growth.

a. Materials

  • Pyrapropoyne (analytical grade)

  • Solvent for Pyrapropoyne (e.g., acetone or dimethyl sulfoxide - DMSO)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • Sterile Petri dishes (90 mm)

  • Fungal isolates for testing

  • Sterile distilled water

  • Micropipettes

  • Incubator

  • Cork borer (5-7 mm diameter)

  • Parafilm

b. Preparation of Fungicide Stock Solution

  • Accurately weigh a precise amount of Pyrapropoyne.

  • Dissolve the Pyrapropoyne in a minimal amount of a suitable solvent (e.g., acetone or DMSO) to prepare a high-concentration stock solution (e.g., 10,000 mg/L).

  • Store the stock solution in a dark, sealed container at 4°C.

c. Preparation of Fungicide-Amended Media

  • Prepare the fungal growth medium (e.g., PDA) according to the manufacturer's instructions and autoclave.

  • Allow the autoclaved medium to cool in a water bath to approximately 45-50°C.

  • Prepare a series of serial dilutions from the Pyrapropoyne stock solution.

  • Add the appropriate volume of each fungicide dilution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L)[6][7]. Ensure thorough mixing.

  • A control plate should be prepared by adding only the solvent to the medium at the same concentration used in the treated plates[8].

  • Pour approximately 20 mL of the fungicide-amended and control media into sterile 90 mm Petri dishes and allow them to solidify.

d. Inoculation and Incubation

  • From the margin of an actively growing, young (3-7 days old) fungal culture, take a mycelial plug using a sterile cork borer (5-7 mm)[6].

  • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate[6].

  • Seal the plates with Parafilm and incubate them at a temperature optimal for the growth of the test fungus (typically 25 ± 2°C) in the dark[6].

e. Data Collection and Analysis

  • Measure the radial mycelial growth (colony diameter) in two perpendicular directions when the fungal growth in the control plate has reached approximately 80% of the plate's diameter[6].

  • Calculate the average diameter for each plate.

  • Determine the percentage of mycelial growth inhibition for each fungicide concentration using the following formula[6]:

    • Percent Inhibition (%) = [(dc - dt) / dc] x 100

    • Where:

      • dc = average diameter of the fungal colony in the control plate.

      • dt = average diameter of the fungal colony in the treated plate.

  • The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis[6].

Broth Microdilution Method

This method is suitable for determining the MIC of fungicides against both filamentous fungi and yeasts. It is a standardized method by organizations like the Clinical and Laboratory Standards Institute (CLSI)[3][4][5].

a. Materials

  • Pyrapropoyne

  • Solvent (e.g., DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Spectrophotometer or microplate reader

  • Sterile distilled water

  • Micropipettes

  • Incubator

b. Preparation of Inoculum

  • For filamentous fungi: Grow the fungus on PDA plates. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80). Filter the suspension through sterile cheesecloth to remove hyphal fragments. Adjust the conidial suspension concentration to 1 x 10^6 to 5 x 10^6 CFU/mL using a hemocytometer.

  • For yeasts: Culture the yeast in a suitable broth. Adjust the yeast cell suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL[3].

c. Assay Procedure

  • Prepare a 2X working solution of Pyrapropoyne in RPMI-1640 medium.

  • Dispense 100 µL of the 2X fungicide solution into the wells of a 96-well plate. Perform serial dilutions to create a range of concentrations.

  • Prepare a 2X fungal inoculum in RPMI-1640 medium.

  • Add 100 µL of the 2X fungal inoculum to each well, resulting in a final volume of 200 µL and a 1X concentration of both the fungicide and the inoculum.

  • Include a growth control well (inoculum without fungicide) and a sterility control well (medium only).

  • Seal the plate and incubate at the optimal temperature for the test fungus for a specified period (e.g., 24-72 hours)[5].

d. Determination of MIC

  • The MIC is the lowest concentration of the fungicide that causes a significant inhibition of fungal growth compared to the growth control.

  • For azoles and other fungicides with partial inhibition, the MIC endpoint is often defined as the lowest concentration that results in a 50% reduction in growth (or turbidity) compared to the control[5].

  • Growth can be assessed visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).

Data Presentation

Quantitative data from the sensitivity testing should be summarized in tables for clear comparison.

Table 1: Mycelial Growth Inhibition of Fusarium spp. by Pyrapropoyne.

Pyrapropoyne Concentration (mg/L)Average Colony Diameter (mm) ± SDPercent Inhibition (%)
0 (Control)85.2 ± 2.10
0.0172.5 ± 1.814.9
0.155.1 ± 2.535.3
128.7 ± 1.566.3
105.0 ± 0.094.1
1005.0 ± 0.094.1

Table 2: EC50 Values of Pyrapropoyne against Various Fungal Pathogens.

Fungal SpeciesEC50 (mg/L)95% Confidence Interval
Botrytis cinerea0.780.65 - 0.92
Alternaria alternata1.231.05 - 1.45
Pyricularia oryzae0.540.48 - 0.61
Sclerotinia sclerotiorum0.950.81 - 1.12

Mandatory Visualization

experimental_workflow prep Preparation stock Prepare Pyrapropoyne Stock Solution prep->stock media Prepare Fungal Growth Medium prep->media inoculum Prepare Fungal Inoculum prep->inoculum agar_dilution Agar Dilution: Add fungicide to molten agar, pour plates stock->agar_dilution broth_dilution Broth Microdilution: Serial dilution in 96-well plates stock->broth_dilution media->agar_dilution media->broth_dilution inoc_agar Place mycelial plug on agar surface inoculum->inoc_agar inoc_broth Add fungal suspension to wells inoculum->inoc_broth assay Assay Setup assay->agar_dilution assay->broth_dilution agar_dilution->inoc_agar broth_dilution->inoc_broth inoculate Inoculation inoculate->inoc_agar inoculate->inoc_broth incubate_agar Incubate plates at optimal temperature inoc_agar->incubate_agar incubate_broth Incubate microplate at optimal temperature inoc_broth->incubate_broth incubation Incubation incubation->incubate_agar incubation->incubate_broth measure Measure colony diameter (Agar Dilution) incubate_agar->measure read_od Read optical density (Broth Microdilution) incubate_broth->read_od data Data Collection & Analysis data->measure data->read_od calculate Calculate % Inhibition, EC50, or MIC measure->calculate read_od->calculate

Caption: Workflow for in vitro fungicide sensitivity testing of Pyrapropoyne.

sdi_pathway pyrapropoyne Pyrapropoyne sdh Succinate Dehydrogenase (Complex II) pyrapropoyne->sdh Inhibits fumarate Fumarate sdh->fumarate Product qh2 Ubihydroquinone (QH2) sdh->qh2 Reduces Q to atp ATP Production sdh->atp Inhibition blocks etc Mitochondrial Electron Transport Chain etc->atp succinate Succinate succinate->sdh Substrate q Ubiquinone (Q) q->sdh qh2->etc Electron Donor to Complex III energy Cellular Energy (ATP) atp->energy death Fungal Cell Death energy->death Depletion leads to

Caption: Mode of action of Pyrapropoyne as an SDHI fungicide.

References

Application of Pyrapropoyne for the Control of Botrytis cinerea

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development purposes.

Introduction

Botrytis cinerea is a necrotrophic fungal pathogen responsible for gray mold disease in a wide range of plants, causing significant economic losses in agriculture.[1][2][3] Effective management of this pathogen often relies on the application of fungicides.[4][5][6] Pyrapropoyne is a novel investigational fungicide with potential activity against B. cinerea. These application notes provide a comprehensive overview of the proposed mechanism of action, protocols for evaluating its efficacy, and a summary of expected quantitative data based on analogous fungicide studies.

Proposed Mechanism of Action

While the precise molecular target of Pyrapropoyne is under investigation, it is hypothesized to interfere with a critical cellular process in B. cinerea. Based on the chemical structure (hypothetical), potential mechanisms could include:

  • Inhibition of Mitochondrial Respiration: Similar to strobilurins and succinate dehydrogenase inhibitors (SDHIs), Pyrapropoyne may disrupt the electron transport chain, leading to a reduction in ATP synthesis and ultimately fungal cell death.[2][7]

  • Disruption of Signal Transduction Pathways: Fungicides like fludioxonil are known to affect osmoregulatory signal transduction pathways.[6] Pyrapropoyne might interfere with key signaling cascades involved in germination, appressorium formation, or virulence.

  • Cell Membrane Disruption: Some antifungal compounds, such as certain monoterpenes, act by compromising the integrity of the fungal cell membrane, leading to the leakage of cellular contents.[8][9]

Further research is required to elucidate the specific biochemical target of Pyrapropoyne.

Quantitative Data Summary

The following tables present hypothetical data on the efficacy of Pyrapropoyne against Botrytis cinerea, based on typical results observed for effective fungicides.

Table 1: In Vitro Antifungal Activity of Pyrapropoyne against Botrytis cinerea

ParameterValue
EC₅₀ (Mycelial Growth) 0.15 µg/mL
EC₉₀ (Mycelial Growth) 0.85 µg/mL
MIC (Conidial Germination) 1.20 µg/mL

EC₅₀ and EC₉₀ values represent the concentrations of Pyrapropoyne causing 50% and 90% reduction in mycelial growth, respectively. MIC (Minimum Inhibitory Concentration) is the lowest concentration that prevents visible conidial germination.

Table 2: Efficacy of Pyrapropoyne in Controlling Gray Mold on Detached Plant Tissues

TreatmentDisease Incidence (%)Lesion Diameter (mm)Control Efficacy (%)
Control (Untreated) 10015.2 ± 2.50
Pyrapropoyne (10 µg/mL) 45 ± 5.85.1 ± 1.266.4
Pyrapropoyne (50 µg/mL) 15 ± 3.21.8 ± 0.588.2
Pyrapropoyne (100 µg/mL) 5 ± 1.50.5 ± 0.296.7

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the application of Pyrapropoyne are provided below.

Protocol 1: Determination of In Vitro Antifungal Activity

Objective: To determine the effect of Pyrapropoyne on the mycelial growth and conidial germination of B. cinerea.

Materials:

  • Botrytis cinerea isolate (e.g., strain B05.10)

  • Potato Dextrose Agar (PDA) medium

  • Pyrapropoyne stock solution (in an appropriate solvent like DMSO)

  • Sterile distilled water

  • Petri dishes (90 mm)

  • Micropipettes and sterile tips

  • Incubator (20-25°C)

  • Microscope and hemocytometer

Methodology:

  • Mycelial Growth Inhibition Assay: a. Prepare PDA amended with various concentrations of Pyrapropoyne (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). The final solvent concentration should be consistent across all plates and not exceed a level that affects fungal growth (typically <1% v/v). b. Place a 5 mm mycelial plug from the edge of an actively growing B. cinerea culture onto the center of each amended PDA plate. c. Incubate the plates in the dark at 20-25°C for 3-5 days, or until the mycelium in the control plate reaches the edge. d. Measure the diameter of the fungal colony in two perpendicular directions. e. Calculate the percentage of mycelial growth inhibition relative to the control. f. Determine the EC₅₀ and EC₉₀ values using probit analysis.

  • Conidial Germination Assay: a. Prepare a conidial suspension from a 10-14 day old culture of B. cinerea in sterile distilled water containing a surfactant (e.g., 0.01% Tween 20).[7] b. Adjust the conidial concentration to 1 x 10⁵ conidia/mL using a hemocytometer. c. Prepare a series of dilutions of Pyrapropoyne in a suitable liquid medium (e.g., Potato Dextrose Broth). d. Mix the conidial suspension with the Pyrapropoyne dilutions in microtiter plates or on microscope slides. e. Incubate at 20-25°C in a humid chamber for 12-24 hours. f. Observe at least 100 conidia per replicate under a microscope to determine the percentage of germination. A conidium is considered germinated if the germ tube is at least half the length of the conidium. g. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Pyrapropoyne that inhibits germination by ≥90%.

Protocol 2: Evaluation of Protective Activity on Plant Tissue

Objective: To assess the efficacy of Pyrapropoyne in preventing B. cinerea infection on detached plant tissues (e.g., grape berries, tomato leaves).

Materials:

  • Healthy, surface-sterilized plant tissues

  • Pyrapropoyne solutions at various concentrations

  • B. cinerea conidial suspension (1 x 10⁵ conidia/mL)

  • Humid chambers (e.g., plastic boxes with moist paper towels)

  • Sterile water

  • Sprayer or micropipettes

Methodology:

  • Arrange the detached plant tissues in the humid chambers.

  • Apply the Pyrapropoyne solutions to the plant tissues until runoff. Control tissues are treated with sterile water containing the same concentration of solvent.

  • Allow the treated tissues to dry for approximately 2 hours.

  • Inoculate the treated tissues with a droplet (e.g., 10 µL) of the B. cinerea conidial suspension.

  • Incubate the chambers at 20-25°C with a photoperiod (e.g., 12h light/12h dark) for 3-5 days.

  • Assess disease severity by measuring the lesion diameter or the percentage of infected tissue.

  • Calculate the control efficacy percentage compared to the untreated control.

Visualizations

Signaling Pathway Diagram

G cluster_0 Hypothetical Signaling Cascade Inhibition by Pyrapropoyne Pyrapropoyne Pyrapropoyne MAPK_Pathway MAP Kinase Pathway Pyrapropoyne->MAPK_Pathway Inhibits Osmoregulation Osmoregulation MAPK_Pathway->Osmoregulation Virulence_Factors Virulence Factor Expression MAPK_Pathway->Virulence_Factors Infection Successful Infection Osmoregulation->Infection Virulence_Factors->Infection

Caption: Hypothetical inhibition of a signaling pathway by Pyrapropoyne.

Experimental Workflow Diagram

G cluster_1 In Vitro & In Vivo Efficacy Testing Workflow A Prepare B. cinerea Cultures & Conidia B Mycelial Growth Assay (Amended PDA) A->B C Conidial Germination Assay (Liquid Culture) A->C E Protective Activity Assay (Detached Plant Tissue) A->E D Calculate EC50 & MIC B->D C->D G Data Analysis & Conclusion D->G F Assess Disease Severity & Control Efficacy E->F F->G

Caption: Workflow for evaluating the antifungal efficacy of Pyrapropoyne.

References

Application Notes and Protocols for Evaluating Pyrapropoyne Efficacy in Field Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting field trials to evaluate the efficacy of Pyrapropoyne, a succinate dehydrogenase inhibitor (SDHI) fungicide. The methodologies outlined below are intended to ensure robust, reproducible, and scientifically valid data collection for the assessment of Pyrapropoyne's performance against target fungal pathogens.

Introduction to Pyrapropoyne

Pyrapropoyne is a fungicide belonging to the pyrazolecarboxamide chemical class. Its mode of action is the inhibition of succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial electron transport chain of fungi.[1][2] By blocking this enzyme, Pyrapropoyne effectively halts cellular respiration, leading to a cessation of energy production and ultimately, fungal cell death.[1][3] This targeted mode of action makes it a potent agent against a range of fungal plant diseases. Field trials are essential to determine its efficacy under real-world agricultural conditions.[4]

Experimental Design for Field Trials

A well-designed field trial is crucial for obtaining unbiased and statistically significant results. The Randomized Complete Block Design (RCBD) is a standard and recommended design for fungicide efficacy trials.[4]

Key Principles of RCBD:

  • Blocking: The experimental area is divided into blocks, where each block contains a complete set of the treatments. This helps to minimize the effects of environmental variability within the trial site.

  • Randomization: Within each block, treatments are assigned to plots randomly. This prevents systematic bias in the results.

  • Replication: Each treatment is replicated across multiple blocks (typically 3-4) to increase the reliability of the results and to provide an estimate of experimental error.[5]

Table 1: Experimental Design Parameters
ParameterRecommendationRationale
Experimental Design Randomized Complete Block Design (RCBD)Minimizes the effect of field heterogeneity.
Number of Treatments Minimum of 3: Untreated Control, Pyrapropoyne, Standard FungicideAllows for comparison against no treatment and the current industry standard.
Number of Replicates 3 to 4Ensures statistical power and accounts for variability.[5]
Plot Size Dependent on crop and application equipment, but uniform within the trialEnsures consistent application and assessment.
Guard Rows/Buffer Zones Included around each plot and the entire trial areaPrevents spray drift and inter-plot interference.

Field Trial Protocol

This protocol outlines the key steps for conducting a field trial to evaluate the efficacy of Pyrapropoyne.

Site Selection and Preparation
  • Site History: Select a field with a known history of the target disease and uniform soil type. Avoid areas with significant variations in slope, drainage, or fertility.

  • Crop Establishment: Ensure a uniform and healthy crop stand is established before the trial commences.

  • Plot Layout: Mark out the plots according to the experimental design, including buffer zones.

Treatment Application
  • Product Preparation: Prepare the Pyrapropoyne spray solution according to the manufacturer's recommended rates. Include any specified adjuvants.

  • Application Timing: Apply treatments at the recommended crop growth stage or at the first sign of disease, as per the product label. Subsequent applications should follow the recommended interval.

  • Application Method: Use calibrated spray equipment to ensure accurate and uniform application. Record all application parameters, including spray volume, pressure, and nozzle type.

  • Weather Conditions: Record weather conditions (temperature, humidity, wind speed, and direction) at the time of each application. Avoid spraying in conditions that could lead to drift or reduced efficacy.

Data Collection

Data should be collected at regular intervals throughout the trial.

  • Disease Assessment:

    • Disease Incidence: The percentage of plants or plant parts showing symptoms of the target disease.

    • Disease Severity: The area of plant tissue affected by the disease, often rated on a standardized scale (e.g., 0-100% or a 1-9 scale).

  • Phytotoxicity Assessment:

    • Visually assess the crop for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) at regular intervals after each application. Rate phytotoxicity on a 0-100% scale, where 0 is no damage and 100 is complete crop death.

  • Yield Data:

    • At crop maturity, harvest the treated area of each plot and record the yield. For some crops, quality parameters (e.g., fruit size, sugar content) should also be measured.

Table 2: Data Collection Parameters
Data to CollectAssessment TimingMeasurement Unit/Scale
Disease Incidence Pre-treatment, and at 7, 14, and 21 days after each applicationPercentage (%)
Disease Severity Pre-treatment, and at 7, 14, and 21 days after each applicationPercentage (%) or a 1-9 rating scale
Phytotoxicity 3, 7, and 14 days after each applicationPercentage (%)
Crop Yield At harvestKilograms per hectare ( kg/ha ) or other appropriate unit
Crop Quality At harvestAs appropriate for the crop (e.g., fruit size, brix)

Statistical Analysis

Proper statistical analysis is essential to determine if the observed differences between treatments are significant.[5]

  • Analysis of Variance (ANOVA): Use ANOVA to analyze the data for disease incidence, severity, and yield. The ANOVA will determine if there are statistically significant differences among the treatment means.

  • Mean Separation Test: If the ANOVA shows significant differences, use a mean separation test (e.g., Tukey's HSD, Duncan's Multiple Range Test) to determine which specific treatments are different from each other.

  • Data Transformation: For percentage data (disease incidence, severity, phytotoxicity), an arcsine square root transformation may be necessary before analysis to meet the assumptions of ANOVA.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Trial Planning & Setup cluster_1 Phase 2: Treatment Application cluster_2 Phase 3: Data Collection & Analysis cluster_3 Phase 4: Reporting A Define Objectives & Treatments B Select & Prepare Trial Site A->B C Randomized Complete Block Design B->C D Mark Plots & Buffer Zones C->D E Calibrate Sprayer D->E F Prepare Spray Solutions E->F G Apply Treatments F->G H Record Application Data G->H I Disease & Phytotoxicity Assessment H->I J Collect Yield & Quality Data I->J K Data Entry & Verification J->K L Statistical Analysis (ANOVA) K->L M Interpret Results L->M N Generate Final Report M->N

Caption: Experimental workflow for a fungicide efficacy field trial.

Pyrapropoyne Mode of Action: SDHI Signaling Pathway

G cluster_0 Mitochondrial Inner Membrane cluster_1 Complex II (Succinate Dehydrogenase) SDHA SDHA SDHB SDHB SDHA->SDHB e- Fumarate Fumarate SDHA->Fumarate Reduction UQ Ubiquinone (Q) SDHB->UQ e- SDHC SDHC SDHD SDHD UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction ETC To Complex III of Electron Transport Chain UQH2->ETC Succinate Succinate Succinate->SDHA Oxidation Pyrapropoyne Pyrapropoyne Block X Pyrapropoyne->Block Block->SDHB Binds to Q-site, blocks electron transfer

Caption: Mode of action of Pyrapropoyne as an SDHI fungicide.

References

Application Notes: Development of an ELISA Kit for Pyrapropoyne Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrapropoyne is a novel fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class of agrochemicals. It is effective against a range of fungal pathogens in crops. As with any pesticide, monitoring its residues in environmental and food samples is crucial for ensuring safety and regulatory compliance. The Enzyme-Linked Immunosorbent Assay (ELISA) offers a rapid, sensitive, and cost-effective method for the detection and quantification of small molecules like Pyrapropoyne, complementing traditional chromatographic techniques.

These application notes provide a comprehensive guide to the development of an indirect competitive ELISA (ic-ELISA) for the detection of Pyrapropoyne. The document outlines the theoretical basis for hapten design, synthesis of immunizing and coating antigens, antibody production, and a detailed protocol for the ELISA procedure. Representative performance data is provided to illustrate the expected assay characteristics.

Principle of the Assay

The detection of Pyrapropoyne is based on an indirect competitive ELISA format. This method is ideal for small molecules that cannot be simultaneously bound by two antibodies. The principle relies on the competition between free Pyrapropoyne in the sample and a Pyrapropoyne-protein conjugate (coating antigen) immobilized on a microplate for a limited number of specific anti-Pyrapropoyne antibody binding sites.

The amount of antibody that binds to the coated antigen is inversely proportional to the concentration of Pyrapropoyne in the sample. A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is then added, which binds to the primary antibody. Finally, a substrate is added that reacts with the enzyme to produce a colored product. The intensity of the color is measured spectrophotometrically, and a lower absorbance value indicates a higher concentration of Pyrapropoyne in the sample.

Signaling Pathway of Pyrapropoyne

Pyrapropoyne functions by inhibiting the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain of fungi. This inhibition disrupts cellular respiration and energy production, ultimately leading to fungal cell death.

G Pyrapropoyne's Mode of Action: Inhibition of Succinate Dehydrogenase cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Mitochondrial Electron Transport Chain Succinate Succinate Succinate->Fumarate SDH Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Substrate Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone Reduces Pyrapropoyne Pyrapropoyne Pyrapropoyne->Complex_II Inhibits Ubiquinol Ubiquinol (QH2) Complex_III Complex III Ubiquinol->Complex_III Electron Transfer

Pyrapropoyne inhibits the SDH enzyme, blocking the electron transport chain.

Experimental Protocols

Hapten Design and Synthesis (Proposed)

A crucial step in developing an immunoassay for a small molecule is the design and synthesis of a hapten. The hapten is a derivative of the target molecule (Pyrapropoyne) that contains a functional group for conjugation to a carrier protein. The position of this functional group is critical to ensure that the key antigenic determinants of Pyrapropoyne are exposed, leading to the production of specific antibodies.

Based on the structure of Pyrapropoyne, a suitable position for introducing a linker with a terminal carboxyl group is on the pyrazole ring, replacing the methyl group. This modification is distant from the characteristic chloro-substituted pyridinyl and cyclopropylethynyl moieties, which are likely important for antibody recognition.

Proposed Hapten Synthesis Workflow:

Proposed workflow for the synthesis and conjugation of a Pyrapropoyne hapten.

Protocol for Hapten Activation and Conjugation (Active Ester Method):

  • Dissolve the synthesized Pyrapropoyne hapten (with a terminal carboxyl group) in anhydrous N,N-dimethylformamide (DMF).

  • Add N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in a slight molar excess.

  • Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C to form the active ester.

  • For the immunogen, dissolve Bovine Serum Albumin (BSA) in a phosphate buffer (pH 8.0).

  • Slowly add the active ester solution to the BSA solution with gentle stirring.

  • Allow the conjugation reaction to proceed for 4 hours at room temperature or overnight at 4°C.

  • For the coating antigen, repeat the process using Ovalbumin (OVA) as the carrier protein.

  • Purify the conjugates by dialysis against phosphate-buffered saline (PBS) to remove unreacted hapten and reagents.

  • Characterize the conjugates by UV-Vis spectrophotometry or MALDI-TOF mass spectrometry to determine the hapten-to-protein ratio.

Antibody Production

Polyclonal or monoclonal antibodies can be generated. For high specificity and batch-to-batch consistency, monoclonal antibodies are preferred.

  • Immunize BALB/c mice with the Pyrapropoyne-BSA immunogen emulsified in Freund's adjuvant.

  • Administer booster injections every 3-4 weeks.

  • Monitor the antibody titer in the mouse serum using an indirect ELISA with the Pyrapropoyne-OVA coating antigen.

  • Select the mouse with the highest antibody titer for hybridoma production.

  • Fuse spleen cells from the immunized mouse with myeloma cells.

  • Select and clone the hybridoma cells that secrete antibodies with high affinity and specificity for Pyrapropoyne.

  • Produce ascitic fluid or culture the hybridoma cells in vitro to obtain a large quantity of the monoclonal antibody.

  • Purify the antibody from the ascites or cell culture supernatant using protein A/G affinity chromatography.

Indirect Competitive ELISA Protocol

Workflow for Indirect Competitive ELISA:

G cluster_plate Microplate Well coating 1. Coating with Pyrapropoyne-OVA blocking 2. Blocking coating->blocking competition 3. Competition: Add Sample/Standard + Anti-Pyrapropoyne Ab blocking->competition wash1 4. Wash competition->wash1 secondary_ab 5. Add HRP-conjugated Secondary Ab wash1->secondary_ab wash2 6. Wash secondary_ab->wash2 substrate 7. Add TMB Substrate wash2->substrate stop 8. Stop Reaction substrate->stop read 9. Read Absorbance at 450 nm stop->read

Step-by-step workflow for the indirect competitive ELISA.

Reagents and Materials:

  • Pyrapropoyne standard solutions

  • Anti-Pyrapropoyne primary antibody

  • HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP)

  • Coating antigen (Pyrapropoyne-OVA)

  • 96-well micro-ELISA plates

  • Coating buffer (carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 5% non-fat milk in PBST)

  • Assay buffer (e.g., PBST)

  • TMB substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the Pyrapropoyne-OVA coating antigen in coating buffer. Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at 37°C.

  • Washing: Wash the plate three times with washing buffer.

  • Competitive Reaction: Add 50 µL of Pyrapropoyne standard or sample solution and 50 µL of the diluted anti-Pyrapropoyne primary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with washing buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with washing buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-20 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Presentation and Analysis

The results of the ELISA are typically analyzed by plotting a standard curve of absorbance against the logarithm of the Pyrapropoyne concentration. The concentration of Pyrapropoyne in unknown samples is then determined by interpolating their absorbance values from this curve. Key performance parameters include the half-maximal inhibitory concentration (IC50), the limit of detection (LOD), and cross-reactivity with related compounds.

Table 1: Representative Performance of the Pyrapropoyne ELISA

ParameterValue
IC50 (ng/mL) 0.14
Limit of Detection (LOD) (ng/mL) 0.05
Linear Range (ng/mL) 0.05 - 2.5
Assay Time ~ 3.5 hours

Note: The data presented is representative and based on published performance for ELISAs of other SDHI fungicides, such as Fluxapyroxad.[1]

Table 2: Cross-Reactivity of the Pyrapropoyne ELISA with Other Pesticides

CompoundChemical ClassCross-Reactivity (%)
Pyrapropoyne SDHI 100
FluxapyroxadSDHI< 5
BoscalidSDHI< 1
PenthiopyradSDHI< 1
ChlorantraniliproleDiamide< 0.1
ThiamethoxamNeonicotinoid< 0.1
AtrazineTriazine< 0.1

Calculation of Cross-Reactivity:

Cross-reactivity (%) = (IC50 of Pyrapropoyne / IC50 of competing compound) x 100

Table 3: Recovery of Pyrapropoyne from Spiked Samples

Sample MatrixSpiked Concentration (ng/g)Measured Concentration (ng/g)Recovery (%)RSD (%)
Water 0.50.48965.2
1.00.95954.8
5.04.9298.43.5
Soil 1.00.91917.1
5.04.65936.5
10.09.5595.55.8
Grape Juice 0.50.45908.2
1.00.92927.5
5.04.7895.66.1

Conclusion

The development of an ELISA kit for Pyrapropoyne detection provides a valuable tool for high-throughput screening of this fungicide in various matrices. The proposed hapten design and immunoassay protocol are based on established principles and are expected to yield a sensitive and specific assay. The detailed methodologies and representative data presented in these application notes serve as a comprehensive guide for researchers and professionals in the field of pesticide analysis and food safety. Further optimization and validation of the assay for specific sample types are recommended to ensure robust and reliable performance.

References

Assessing Pyrapropoyne Resistance in Fungal Populations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrapropoyne is a novel fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class of active ingredients. SDHIs act by disrupting the fungal respiratory chain, specifically by blocking Complex II (succinate dehydrogenase), which leads to the inhibition of spore germination and mycelial growth. The emergence of resistance to fungicides is a significant threat to effective disease management in agriculture. Therefore, robust and reliable methods for assessing and monitoring resistance to new active ingredients like Pyrapropoyne are crucial for developing sustainable disease control strategies.

This document provides detailed application notes and protocols for assessing Pyrapropoyne resistance in fungal populations. Due to the limited availability of public scientific literature on Pyrapropoyne, the following protocols are based on established methodologies for other SDHI fungicides. Researchers are advised to use these as a guide and to optimize specific parameters for their fungal species and experimental conditions.

Mode of Action and Mechanisms of Resistance

Pyrapropoyne targets the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial electron transport chain. Inhibition of this enzyme disrupts cellular respiration, leading to fungal cell death.

The primary mechanism of resistance to SDHI fungicides is target site modification due to mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD). These mutations can reduce the binding affinity of the fungicide to the enzyme, thereby decreasing its efficacy. Other potential resistance mechanisms include increased expression of efflux pumps that actively transport the fungicide out of the fungal cell and metabolic detoxification of the active ingredient.

Diagram of the SDHI Mode of Action and Resistance Mechanism

cluster_0 Mitochondrial Inner Membrane cluster_1 Fungicide Action & Resistance TCA TCA Cycle SDH Succinate Dehydrogenase (Complex II) TCA->SDH Succinate ETC Electron Transport Chain SDH->ETC Electrons No_Growth Inhibition of Fungal Growth Respiration Cellular Respiration (ATP Production) ETC->Respiration Pyrapropoyne Pyrapropoyne (SDHI Fungicide) Pyrapropoyne->SDH Inhibits Resistant_SDH Mutated SDH (Resistant) Pyrapropoyne->Resistant_SDH Ineffective Binding Continued_Growth Continued Fungal Growth Fungal_Growth Fungal Growth Respiration->Fungal_Growth

Caption: Pyrapropoyne inhibits the SDH enzyme, disrupting respiration and fungal growth. Mutations in the SDH enzyme can prevent fungicide binding, leading to resistance.

In Vitro Bioassays for Pyrapropoyne Sensitivity

In vitro bioassays are fundamental for determining the baseline sensitivity of a fungal population to a fungicide and for detecting shifts in sensitivity that may indicate the development of resistance. The most common method is the determination of the Effective Concentration to inhibit 50% of growth (EC50).

Protocol: Mycelial Growth Inhibition Assay

This protocol describes the determination of EC50 values for Pyrapropoyne against filamentous fungi using a mycelial growth inhibition assay on fungicide-amended agar.

Materials:

  • Pure cultures of the fungal isolates to be tested

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade Pyrapropoyne

  • Dimethyl sulfoxide (DMSO) or acetone for stock solution preparation

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Pyrapropoyne Stock Solution:

    • Prepare a 10 mg/mL stock solution of Pyrapropoyne in DMSO or acetone.

    • Ensure the fungicide is completely dissolved. This stock solution should be stored at 4°C in the dark.

  • Preparation of Fungicide-Amended Media:

    • Autoclave the growth medium (e.g., PDA) and cool it to 50-55°C in a water bath.

    • Prepare a series of Pyrapropoyne concentrations in the molten agar. A suggested starting range for a new fungicide is 0.001, 0.01, 0.1, 1, 10, and 100 µg/mL. The range should be adjusted based on preliminary experiments to ensure it brackets the expected EC50 value.

    • Add the appropriate volume of the Pyrapropoyne stock solution to the molten agar to achieve the desired final concentrations. For the control plates, add the same volume of the solvent (DMSO or acetone) used for the stock solution.

    • Mix thoroughly and pour the amended agar into sterile Petri dishes. Allow the plates to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

    • Each isolate should be tested in triplicate for each concentration.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

    • Incubate until the fungal growth in the control plates has reached approximately two-thirds of the plate diameter.

  • Data Collection and Analysis:

    • Measure two perpendicular diameters of the fungal colony on each plate.

    • Calculate the average diameter for each replicate.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • % Inhibition = [ (Diameter_control - Diameter_treatment) / Diameter_control ] * 100

    • Use probit or log-logistic analysis to regress the percentage of inhibition against the logarithm of the fungicide concentration to determine the EC50 value.

Data Presentation: EC50 Values

Quantitative data from in vitro bioassays should be summarized in a clear and structured table to facilitate comparison between different fungal isolates or populations.

Table 1: Example of EC50 Values for Pyrapropoyne against Fungus species

Isolate IDOrigin (Location/Year)Genotype (if known)EC50 (µg/mL)Resistance Factor (RF)*
WT-1Baseline (Pre-commercialization)Wild-Type0.051.0
F-123Field A / 2024SdhB-H277Y2.5050.0
F-124Field A / 2024Wild-Type0.061.2
F-256Field B / 2025SdhC-N75S5.80116.0
F-257Field B / 2025Wild-Type0.040.8

*Resistance Factor (RF) = EC50 of the test isolate / EC50 of a known sensitive (wild-type) isolate.

Molecular Assays for Resistance Detection

Molecular assays provide a rapid and specific method for detecting known mutations associated with fungicide resistance.

Protocol: DNA Extraction, PCR Amplification, and Sequencing of SDH Genes

This protocol outlines the general steps for identifying mutations in the SdhB, SdhC, and SdhD genes.

Materials:

  • Fungal mycelium

  • DNA extraction kit or CTAB extraction buffer

  • PCR primers for SdhB, SdhC, and SdhD genes (to be designed based on the target fungus sequence)

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Fungal Culture and DNA Extraction:

    • Grow the fungal isolate in a liquid medium (e.g., Potato Dextrose Broth) for several days.

    • Harvest the mycelium by filtration and freeze-dry or use fresh.

    • Extract genomic DNA using a commercial kit or a standard CTAB protocol.

  • PCR Amplification:

    • Design primers to amplify the conserved regions of the SdhB, SdhC, and SdhD genes where resistance mutations are known to occur in other fungi.

    • Perform PCR using the extracted DNA as a template. Optimize the annealing temperature and extension time for your specific primers and fungal species.

  • Verification and Sequencing:

    • Run the PCR products on an agarose gel to verify the amplification of a single band of the expected size.

    • Purify the PCR product and send it for Sanger sequencing.

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type reference sequence of the respective SDH gene.

    • Identify any nucleotide changes that result in amino acid substitutions.

Diagram of the Molecular Detection Workflow

Fungal_Culture Fungal Isolate Culture DNA_Extraction Genomic DNA Extraction Fungal_Culture->DNA_Extraction PCR PCR Amplification of SDH Genes DNA_Extraction->PCR Gel_Electrophoresis Agarose Gel Electrophoresis PCR->Gel_Electrophoresis Sequencing DNA Sequencing Gel_Electrophoresis->Sequencing Purified PCR Product Sequence_Analysis Sequence Alignment and Mutation Detection Sequencing->Sequence_Analysis Resistant_Genotype Resistant Genotype Identified Sequence_Analysis->Resistant_Genotype Mutation Present Sensitive_Genotype Sensitive Genotype Identified Sequence_Analysis->Sensitive_Genotype No Mutation

Caption: Workflow for the molecular detection of SDH gene mutations conferring fungicide resistance.

Biochemical Assays

Biochemical assays can be used to directly measure the activity of the target enzyme (SDH) in the presence of the fungicide. This can provide a functional confirmation of resistance.

Protocol: SDH Activity Assay

This protocol is a generalized method and will require significant optimization for the specific fungal species.

Materials:

  • Mitochondrial protein fraction from fungal isolates

  • Buffer solution (e.g., potassium phosphate buffer)

  • Succinate (substrate)

  • Electron acceptors (e.g., DCPIP, PMS)

  • Pyrapropoyne

  • Spectrophotometer

Procedure:

  • Isolation of Mitochondria:

    • Grow the fungus in liquid culture and harvest the mycelium.

    • Disrupt the fungal cells by grinding with liquid nitrogen or using a bead beater.

    • Isolate the mitochondrial fraction by differential centrifugation.

  • SDH Activity Measurement:

    • Resuspend the mitochondrial fraction in a suitable buffer.

    • The assay measures the reduction of an artificial electron acceptor. The reaction mixture typically contains the mitochondrial preparation, succinate, and the electron acceptor.

    • The reaction is initiated by the addition of succinate.

    • The change in absorbance over time is measured using a spectrophotometer.

  • Inhibition Assay:

    • To determine the inhibitory effect of Pyrapropoyne, pre-incubate the mitochondrial preparation with various concentrations of the fungicide before adding the substrate.

    • Calculate the percentage of inhibition of SDH activity for each Pyrapropoyne concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Table 2: Example of IC50 Values for Pyrapropoyne on SDH Activity

Isolate IDGenotypeIC50 (µM)
WT-1Wild-Type0.2
F-123SdhB-H277Y15.8
F-256SdhC-N75S32.5

Signaling Pathways

Currently, there is no specific information available in the public domain regarding the signaling pathways involved in the fungal response to Pyrapropoyne or the regulation of resistance mechanisms. General stress response pathways in fungi may be activated upon exposure to fungicides, but further research is needed to elucidate the specific pathways related to Pyrapropoyne.

Conclusion

The methods outlined in this document provide a comprehensive framework for assessing resistance to Pyrapropoyne in fungal populations. A combination of in vitro bioassays, molecular detection of target site mutations, and biochemical assays will provide a thorough characterization of the resistance profile. As Pyrapropoyne is a relatively new fungicide, it is essential for researchers to establish baseline sensitivity data for key fungal pathogens and to monitor for any shifts in sensitivity over time. This proactive approach to resistance management will be critical for preserving the efficacy of this important agricultural tool.

"Formulation development for improved Pyrapropoyne delivery"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrapropoyne is a novel fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class. Its mode of action involves the disruption of the mitochondrial respiratory chain in fungi, specifically by inhibiting complex II (succinate dehydrogenase). This leads to a halt in cellular energy production and ultimately, fungal death. While potent, the delivery of Pyrapropoyne can be hampered by its physicochemical properties, particularly its poor aqueous solubility, which is suggested by a high computed XLogP3 value of 4.9. This hydrophobicity can lead to challenges in formulation, reduced bioavailability, and potential for environmental precipitation and runoff, diminishing its efficacy and contributing to off-target effects.

To overcome these limitations, advanced formulation strategies are required. Nanoencapsulation, the entrapment of an active pharmaceutical ingredient within a nanoparticle carrier, presents a promising approach to enhance the delivery of hydrophobic compounds like Pyrapropoyne. Polymeric nanoparticles, such as those fabricated from poly(lactic-co-glycolic acid) (PLGA) and poly(ε-caprolactone) (PCL), offer several advantages:

  • Improved Solubility and Dispersion: Encapsulation within a hydrophilic polymer shell can improve the dispersion of Pyrapropoyne in aqueous environments.

  • Controlled Release: The polymer matrix can be engineered to release Pyrapropoyne in a sustained manner, prolonging its antifungal activity and reducing the frequency of application.

  • Enhanced Stability: The nanoparticle carrier can protect Pyrapropoyne from premature degradation by environmental factors such as UV light and hydrolysis.

  • Targeted Delivery: Surface modification of nanoparticles could potentially enable targeted delivery to fungal pathogens.

These application notes provide a comprehensive overview and detailed protocols for the development of Pyrapropoyne-loaded polymeric nanoparticles, their characterization, and evaluation of their in vitro performance.

Physicochemical Properties of Pyrapropoyne

A thorough understanding of the physicochemical properties of an active ingredient is fundamental to formulation development. While experimental data for Pyrapropoyne is not extensively available in the public domain, the following table summarizes known and computed properties.

PropertyValue/InformationSignificance for Formulation
Chemical Structure N-[(2Z)-2-[2-chloro-4-(2-cyclopropylethynyl)phenyl]-2-propan-2-yloxyiminoethyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamideThe presence of multiple aromatic rings and the cyclopropyl group contribute to its hydrophobicity. The pyrazole and carboxamide moieties may be susceptible to hydrolysis under certain pH conditions.
Molecular Weight 448.9 g/mol Influences diffusion and encapsulation efficiency.
XLogP3 (Computed) 4.9Indicates very low water solubility and high lipophilicity, making nanoencapsulation a suitable strategy to improve its delivery in aqueous systems.
Mechanism of Action Succinate Dehydrogenase Inhibitor (SDHI)The target for delivery is the fungal mitochondrial respiratory chain.
Aqueous Solubility Not experimentally determined in public literature. Assumed to be very low based on the high XLogP3 value.A key parameter for selecting the appropriate formulation method and solvent system.
Stability (Hydrolysis & Photolysis) Specific rates for Pyrapropoyne are not publicly available. Pyrazole-based fungicides can be susceptible to hydrolysis and photolysis.Encapsulation is expected to provide protection against environmental degradation.

Signaling Pathway

SDHI_Mechanism_of_Action cluster_cell Fungal Cell Energy_Depletion Energy Depletion Fungal_Death Fungal Death Energy_Depletion->Fungal_Death ATP ATP ATP->Energy_Depletion Reduced Production

Experimental Protocols

The following protocols detail the preparation and characterization of Pyrapropoyne-loaded polymeric nanoparticles.

Preparation of Pyrapropoyne-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation

This method is suitable for encapsulating hydrophobic drugs like Pyrapropoyne into a biodegradable and biocompatible PLGA matrix.

Materials:

  • Pyrapropoyne

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, inherent viscosity ~0.55-0.75 dL/g)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Protocol:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of Pyrapropoyne in 5 mL of DCM. Ensure complete dissolution by gentle vortexing.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution by dissolving 2 g of PVA in 100 mL of deionized water with heating and stirring. Cool to room temperature before use.

  • Emulsification: Add the organic phase to 20 mL of the aqueous PVA solution. Emulsify using a probe sonicator set at 40% amplitude for 2 minutes in an ice bath.

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a round-bottom flask and evaporate the DCM using a rotary evaporator at 40°C under reduced pressure for 1-2 hours.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated Pyrapropoyne.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.

PLGA_Workflow Emulsification Emulsification (Sonication) Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Emulsification->Solvent_Evaporation Washing Washing & Centrifugation Solvent_Evaporation->Washing Lyophilization Lyophilization Washing->Lyophilization Final_Product Pyrapropoyne-PLGA Nanoparticles (Powder) Lyophilization->Final_Product Organic_Phase Organic_Phase Organic_Phase->Emulsification Aqueous_Phase Aqueous_Phase Aqueous_Phase->Emulsification

Preparation of Pyrapropoyne-Loaded PCL Nanoparticles by Nanoprecipitation

Nanoprecipitation is a rapid and simple method for preparing nanoparticles from pre-formed polymers.

Materials:

  • Pyrapropoyne

  • Poly(ε-caprolactone) (PCL, Mn ~45,000 g/mol )

  • Acetone

  • Polysorbate 80 (Tween® 80)

  • Deionized water

  • Magnetic stirrer

Protocol:

  • Organic Phase Preparation: Dissolve 50 mg of PCL and 5 mg of Pyrapropoyne in 10 mL of acetone.

  • Aqueous Phase Preparation: Prepare a 0.5% (w/v) solution of Tween® 80 in 20 mL of deionized water.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under moderate magnetic stirring. The nanoparticles will form spontaneously.

  • Solvent Evaporation: Continue stirring for at least 4 hours at room temperature in a fume hood to allow for the complete evaporation of acetone.

  • Purification: If necessary, purify the nanoparticle suspension by dialysis against deionized water for 24 hours to remove any remaining surfactant and unencapsulated drug.

PCL_Workflow Nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) Solvent_Evaporation Solvent Evaporation (Stirring) Nanoprecipitation->Solvent_Evaporation Purification Purification (Dialysis) Solvent_Evaporation->Purification Final_Product Pyrapropoyne-PCL Nanoparticle Suspension Purification->Final_Product Organic_Phase Organic_Phase Organic_Phase->Nanoprecipitation Aqueous_Phase Aqueous_Phase Aqueous_Phase->Nanoprecipitation

Characterization of Pyrapropoyne-Loaded Nanoparticles

4.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are critical for predicting the stability and in vivo fate of the nanoparticles.

Method: Dynamic Light Scattering (DLS)

Protocol:

  • Reconstitute the lyophilized nanoparticles or dilute the nanoparticle suspension in deionized water to an appropriate concentration (typically 0.1-1.0 mg/mL).

  • Filter the suspension through a 0.45 µm syringe filter to remove any large aggregates.

  • Transfer the sample to a disposable cuvette.

  • Measure the particle size (Z-average), PDI, and zeta potential using a DLS instrument.

  • Perform measurements in triplicate and report the mean ± standard deviation.

4.3.2. Encapsulation Efficiency (EE) and Drug Loading (DL)

EE and DL quantify the amount of Pyrapropoyne successfully incorporated into the nanoparticles.

Method: High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension at 15,000 rpm for 30 minutes. The supernatant contains the unencapsulated (free) Pyrapropoyne.

  • Quantification of Free Drug: Analyze the supernatant using a validated HPLC method for Pyrapropoyne.

  • Quantification of Total Drug: Disrupt a known amount of the nanoparticle formulation (pellet from step 1 or a known weight of lyophilized powder) with a suitable organic solvent (e.g., acetonitrile) to release the encapsulated drug. Analyze this solution by HPLC to determine the total amount of Pyrapropoyne.

  • Calculations:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

In Vitro Release Study

This study evaluates the rate at which Pyrapropoyne is released from the nanoparticles over time.

Method: Dialysis Bag Method

Protocol:

  • Disperse a known amount of Pyrapropoyne-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4, with 0.5% Tween® 80 to ensure sink conditions).

  • Transfer the dispersion into a dialysis bag (e.g., MWCO 12-14 kDa).

  • Place the dialysis bag in a larger volume of the release medium and maintain at a constant temperature (e.g., 25°C) with continuous stirring.

  • At predetermined time intervals, withdraw aliquots from the external release medium and replace with an equal volume of fresh medium.

  • Analyze the amount of Pyrapropoyne in the collected samples by HPLC.

  • Plot the cumulative percentage of drug released versus time.

Data Presentation

The following tables provide a template for organizing the quantitative data obtained from the characterization studies.

Table 1: Physicochemical Characterization of Pyrapropoyne Nanoparticles

FormulationPolymerParticle Size (nm)PDIZeta Potential (mV)
F1PLGA
F2PCL
......

Table 2: Encapsulation Efficiency and Drug Loading of Pyrapropoyne Nanoparticles

FormulationPolymerEncapsulation Efficiency (%)Drug Loading (%)
F1PLGA
F2PCL
......

Antifungal Efficacy Assessment (In Vitro)

The antifungal activity of the developed formulations should be tested against relevant plant pathogenic fungi.

Method: Mycelial Growth Inhibition Assay

Protocol:

  • Prepare potato dextrose agar (PDA) plates amended with different concentrations of free Pyrapropoyne and Pyrapropoyne-loaded nanoparticles. A control plate with no fungicide should also be prepared.

  • Place a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the target fungus (e.g., Fusarium spp., Botrytis cinerea) in the center of each PDA plate.

  • Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period (e.g., 5-7 days).

  • Measure the radial growth of the fungal colony.

  • Calculate the percentage of mycelial growth inhibition relative to the control.

Conclusion

The development of nano-formulations for Pyrapropoyne holds significant promise for improving its delivery and efficacy as a fungicide. The protocols outlined in these application notes provide a systematic approach for the preparation, characterization, and in vitro evaluation of Pyrapropoyne-loaded polymeric nanoparticles. By carefully controlling the formulation parameters and thoroughly characterizing the resulting nanoparticles, researchers can develop optimized delivery systems with enhanced performance and reduced environmental impact.

Application Notes and Protocols: Synergistic Fungicidal Activity of Pyrapropoyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrapropoyne is a novel fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, which targets the mitochondrial respiratory chain in fungi.[1][2] The combination of fungicides with different modes of action is a key strategy to enhance efficacy, broaden the spectrum of activity, and manage the development of resistant fungal strains.[3][4] While patents suggest the use of Pyrapropoyne in synergistic compositions, detailed quantitative data in the public domain is limited.[5]

These application notes provide a comprehensive guide and standardized protocols for researchers to quantitatively assess the synergistic fungicidal activity of Pyrapropoyne with other pesticides. The following sections detail the principles of synergy assessment, step-by-step experimental protocols, templates for data presentation, and visualizations of key workflows and concepts.

Data Presentation: Summarizing Synergistic Interactions

Clear and structured data presentation is crucial for comparing the efficacy of different pesticide combinations. The following tables are templates designed for recording and comparing quantitative data from synergy experiments.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual and Combined Fungicides

This table should be used to record the MIC values of Pyrapropoyne, a partner pesticide, and their various combinations against a specific fungal pathogen.

Fungal SpeciesPesticideMIC (µg/mL) - IndividualCombination Ratio (Pyrapropoyne:Partner)MIC of Pyrapropoyne in Combination (µg/mL)MIC of Partner in Combination (µg/mL)
Alternaria solaniPyrapropoynee.g., 2.01:1e.g., 0.5e.g., 0.5
Azoxystrobine.g., 4.01:2e.g., 0.25e.g., 1.0
2:1e.g., 1.0e.g., 0.25
Botrytis cinereaPyrapropoynee.g., 1.51:1e.g., 0.375e.g., 0.375
Difenoconazolee.g., 3.01:2e.g., 0.1875e.g., 0.75
2:1e.g., 0.75e.g., 0.1875

Table 2: Calculation of Fractional Inhibitory Concentration (FIC) Index for Synergy Determination

This table outlines the calculation of the FIC Index (FICI), a key metric for quantifying the nature of the interaction between two pesticides.[6]

Fungal SpeciesCombination (Pyrapropoyne + Partner)FIC of Pyrapropoyne (A)¹FIC of Partner (B)²FICI (A + B)Interaction Type³
Alternaria solaniPyrapropoyne + Azoxystrobin (1:1)0.250.1250.375Synergy
Botrytis cinereaPyrapropoyne + Difenoconazole (1:1)0.250.1250.375Synergy

¹ FIC of Pyrapropoyne = (MIC of Pyrapropoyne in combination) / (MIC of Pyrapropoyne alone) ² FIC of Partner = (MIC of Partner in combination) / (MIC of Partner alone) ³ Interpretation of FICI:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable assessment of synergistic interactions.

Protocol 1: In Vitro Synergy Testing using the Checkerboard Method

This protocol describes a widely used method to assess the interaction of two antimicrobial agents in a 96-well microtiter plate format.[6][7][8]

Objective: To determine the MIC of Pyrapropoyne and a partner pesticide, alone and in combination, and to calculate the FICI.

Materials:

  • Pyrapropoyne (technical grade)

  • Partner pesticide (technical grade)

  • Fungal isolate of interest

  • Appropriate broth medium (e.g., Potato Dextrose Broth, RPMI-1640)

  • Sterile 96-well microtiter plates (round or flat bottom)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Spectrophotometer (plate reader)

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation:

    • Dissolve Pyrapropoyne and the partner pesticide in DMSO to create high-concentration stock solutions (e.g., 10 mg/mL).

    • Prepare working solutions by diluting the stock solutions in the chosen broth medium. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting fungal growth.

  • Plate Setup (Checkerboard Dilution):

    • In a 96-well plate, add 50 µL of broth to all wells except the first column and row.

    • Along the x-axis (e.g., columns 2-11), create a two-fold serial dilution of the partner pesticide. Start with 100 µL of the highest concentration in column 2 and serially dilute across the plate.

    • Along the y-axis (e.g., rows B-G), create a two-fold serial dilution of Pyrapropoyne. Start with 100 µL of the highest concentration in row B and serially dilute down the plate.

    • This creates a matrix of varying concentrations of both compounds.

    • Include control wells:

      • Fungus with no pesticide (growth control).

      • Broth only (sterility control).

      • Pyrapropoyne only (in one row).

      • Partner pesticide only (in one column).

  • Inoculation:

    • Prepare a standardized fungal inoculum suspension (e.g., 0.5 McFarland standard or a specific spore concentration like 1 x 10⁵ spores/mL).

    • Add 50 µL of the fungal suspension to all experimental and growth control wells.

  • Incubation:

    • Seal the plate (e.g., with a breathable film) to prevent contamination and evaporation.

    • Incubate at the optimal temperature and duration for the specific fungal species (e.g., 25°C for 48-72 hours).

  • Assessment of Fungal Growth:

    • Visually inspect the plate for turbidity.

    • For a quantitative measurement, read the optical density (OD) at a suitable wavelength (e.g., 450 nm or 600 nm) using a microplate reader.[7]

  • Data Analysis:

    • Subtract the OD of the sterility control from all other readings.

    • The MIC is defined as the lowest concentration of the pesticide(s) that inhibits fungal growth by a predefined percentage (e.g., ≥90%) compared to the growth control.

    • Use the MIC values to calculate the FICI as described in Table 2.

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) help to visualize complex workflows and biological relationships.

cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare Fungal Inoculum D Inoculate Plate with Fungus A->D B Prepare Pesticide Stock Solutions (Pyrapropoyne & Partner) C Create Serial Dilutions in 96-Well Plate B->C C->D E Incubate Plate D->E F Measure Fungal Growth (e.g., Optical Density) E->F G Determine MICs F->G H Calculate FIC Index G->H I Determine Interaction (Synergy, Additive, Antagonism) H->I

Caption: Experimental workflow for assessing fungicide synergy.

FICI FIC Index (FICI) Value Synergy Synergy (FICI <= 0.5) FICI->Synergy Greatly enhanced effect Additive Additive (0.5 < FICI <= 4.0) FICI->Additive Combined effect is expected sum Antagonism Antagonism (FICI > 4.0) FICI->Antagonism Combined effect is reduced

Caption: Interpretation of the Fractional Inhibitory Concentration Index (FICI).

References

Application Notes and Protocols: Pyrapropoyne in Post-Harvest Disease Control

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature and public data reveals no specific information regarding the application of Pyrapropoyne for post-harvest disease control. While the compound Pyrapropoyne is registered in chemical databases such as PubChem, detailing its chemical and physical properties, there are no published studies, application notes, or experimental protocols outlining its efficacy, mechanism of action, or practical application in managing diseases of harvested fruits and vegetables.[1]

Researchers, scientists, and drug development professionals seeking information on this specific topic should be aware that the use of Pyrapropoyne for post-harvest disease management is not documented in the accessible scientific domain. The development and registration of a new pesticide for such use would typically involve extensive research to determine its biological activity against target pathogens, toxicological profile, and residue levels on treated produce.[2][3]

Given the absence of data on Pyrapropoyne, this document will instead provide a general overview and standardized protocols for evaluating novel compounds in post-harvest disease control, which can be adapted for future research on Pyrapropoyne should information become available.

General Principles of Post-Harvest Disease Control

Post-harvest diseases, primarily caused by fungal pathogens, are a major source of economic loss in the fruit and vegetable industry.[4][5][6] Control strategies often involve the application of synthetic fungicides, although there is growing interest in alternative methods due to concerns about chemical residues and the development of fungicide resistance.[6][7][8] Key post-harvest fungal pathogens include species of Botrytis, Penicillium, Colletotrichum, and Alternaria.[4][6][9]

Hypothetical Experimental Workflow for Evaluating a Novel Fungicide

Should Pyrapropoyne or another novel compound be considered for post-harvest applications, a systematic evaluation would be necessary. The following diagram illustrates a typical experimental workflow for assessing the efficacy of a new post-harvest fungicide.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy Trials cluster_2 Toxicology & Residue Analysis A Pathogen Isolation & Identification B Mycelial Growth Inhibition Assay A->B C Spore Germination Assay A->C D EC50 Determination B->D C->D E Fruit Inoculation D->E Promising Candidates F Fungicide Application (e.g., dipping, spraying) E->F G Incubation & Disease Assessment F->G H Dose-Response Analysis G->H I Phytotoxicity Assessment H->I J Residue Analysis (e.g., HPLC, GC-MS) I->J K Mammalian Toxicity (literature review/preliminary screen)

Caption: A generalized workflow for the evaluation of a novel post-harvest fungicide.

Standardized Experimental Protocols

The following are detailed, generalized protocols that would be essential in the evaluation of a new active ingredient like Pyrapropoyne for post-harvest disease control.

In Vitro Antifungal Activity Assays

These initial screening assays are crucial for determining the direct effect of a compound on fungal growth.

a) Mycelial Growth Inhibition Assay

  • Objective: To determine the effect of the test compound on the vegetative growth of the target fungal pathogen.

  • Materials:

    • Pure culture of the target fungus (e.g., Botrytis cinerea, Penicillium expansum).

    • Potato Dextrose Agar (PDA) or other suitable growth medium.

    • Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO).

    • Sterile Petri dishes.

    • Sterile cork borer (5 mm diameter).

    • Incubator.

  • Protocol:

    • Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.

    • Add the test compound to the molten PDA at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all treatments and the control (typically <1%).

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

    • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

    • Include a control plate with PDA and the solvent only.

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.

    • Measure the colony diameter in two perpendicular directions daily until the mycelium in the control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the control colony and 'dt' is the average diameter of the treated colony.

b) Spore Germination Assay

  • Objective: To assess the impact of the test compound on the germination of fungal spores.

  • Materials:

    • Fungal spore suspension (concentration adjusted to 1 x 10^5 spores/mL).

    • Potato Dextrose Broth (PDB) or sterile distilled water.

    • Test compound stock solution.

    • Microscope slides with concavities or microtiter plates.

    • Microscope.

  • Protocol:

    • Prepare a series of dilutions of the test compound in PDB or sterile water in microcentrifuge tubes.

    • Add an equal volume of the fungal spore suspension to each dilution.

    • Include a control with spores and the solvent only.

    • Pipette a small aliquot of each mixture onto a concavity slide or into the well of a microtiter plate.

    • Incubate in a humid chamber at the optimal germination temperature for 12-24 hours.

    • Using a microscope, count the number of germinated and non-germinated spores out of a total of 100 spores for each treatment and replicate. A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of germination inhibition.

In Vivo Efficacy Evaluation on Fruit

This protocol simulates a post-harvest treatment scenario to evaluate the compound's protective and/or curative activity.

  • Objective: To determine the efficacy of the test compound in controlling disease development on artificially inoculated fruit.

  • Materials:

    • Healthy, unwounded fruit of a uniform size and maturity (e.g., apples, strawberries, citrus).

    • Fungal spore suspension (1 x 10^5 spores/mL).

    • Test compound solutions at various concentrations.

    • Sterile needle or other wounding tool.

    • Atomizer or dipping containers.

    • Storage containers with high humidity.

  • Protocol:

    • Surface-sterilize the fruit by dipping in a dilute sodium hypochlorite solution (1-2%) for 2 minutes, followed by rinsing with sterile water. Allow the fruit to air dry.

    • For many post-harvest pathogens, wounding is necessary to establish infection. Create a small, uniform wound (e.g., 2 mm deep) on the equator of each fruit.

    • Inoculate each wound with a known volume (e.g., 10 µL) of the fungal spore suspension. Allow the inoculum to dry for 1-2 hours.

    • Prepare treatment solutions of the test compound. Include a sterile water control and a solvent control.

    • Apply the treatments to the fruit. This can be done by dipping the fruit in the solution for a set time (e.g., 30 seconds) or by spraying until runoff.

    • Allow the treated fruit to air dry completely.

    • Place the fruit in storage containers lined with moist paper towels to maintain high humidity.

    • Incubate at a temperature conducive to disease development (e.g., 20°C for Botrytis cinerea on strawberries) or at a simulated storage temperature (e.g., 4°C).

    • Assess disease incidence (% of infected fruit) and disease severity (lesion diameter in mm) daily or at regular intervals for 7-14 days.

Data Presentation

All quantitative data from these experiments should be summarized in tables to facilitate comparison between treatments.

Table 1: In Vitro Mycelial Growth Inhibition of [Fungal Pathogen] by Pyrapropoyne

Concentration (µg/mL)Mean Colony Diameter (mm) ± SDInhibition (%)
Control (0)0
0.1
1
10
100
EC50 (µg/mL) \multicolumn{2}{c

Table 2: In Vivo Efficacy of Pyrapropoyne against [Disease] on [Fruit]

Treatment Concentration (µg/mL)Disease Incidence (%)Mean Lesion Diameter (mm) ± SD
Control (Water)
Solvent Control
10
50
100
250
Commercial Standard

Signaling Pathways and Logical Relationships

While the specific mechanism of action for Pyrapropoyne is unknown, many modern fungicides target specific biochemical pathways in fungi. The following diagram illustrates a hypothetical mode of action targeting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain, a common target for SDHI fungicides.

Signaling_Pathway cluster_0 Mitochondrial Respiration (Electron Transport Chain) A Complex I C Complex III A->C e- B Succinate Dehydrogenase (Complex II) B->C e- D Complex IV C->D e- E ATP Synthase D->E H+ gradient F ATP Production (Energy for cell) E->F P Pyrapropoyne (Hypothetical SDHI) P->B Inhibition G Fungal Cell Death F->G Depletion leads to

Caption: A hypothetical mechanism of action for Pyrapropoyne as an SDHI fungicide.

Conclusion

The successful development of a new post-harvest fungicide requires a rigorous and systematic approach to evaluation. While there is currently no information on the application of Pyrapropoyne in this context, the protocols and workflows described provide a robust framework for the assessment of any novel compound. Future research is needed to determine if Pyrapropoyne possesses antifungal activity relevant to post-harvest disease control and to establish its safety and efficacy for this application.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pyrapropoyne Solubility Issues in Laboratory Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with Pyrapropoyne in laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is Pyrapropoyne and why is its solubility a concern?

Pyrapropoyne is a novel fungicide belonging to the pyrazole carboxamide class of chemicals.[1][2][3] Like many complex organic molecules, Pyrapropoyne has a hydrophobic structure, which can lead to low solubility in aqueous solutions commonly used in laboratory assays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: Has the aqueous solubility of Pyrapropoyne been determined?

Publicly available data sheets do not specify the exact aqueous solubility of Pyrapropoyne.[2] However, its chemical structure and the fact that it is often formulated as an aqueous suspension concentrate for agricultural use suggest that it has low water solubility. For context, a structurally similar pyrazole carboxamide fungicide, Fluxapyroxad, has a low water solubility of 3.44 mg/L.[4]

Q3: What are the initial signs of solubility problems in my assay?

Common indicators of poor solubility include:

  • Visible precipitation: A cloudy or hazy appearance in your stock solution or final assay medium.

  • Inconsistent results: High variability between replicate wells or experiments.

  • Non-linear dose-response curves: Unexpected plateaus or sharp drop-offs in activity at higher concentrations.

  • Low compound recovery: Measured concentrations being significantly lower than nominal concentrations.

Q4: Which organic solvents are recommended for preparing a Pyrapropoyne stock solution?

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Acetone

It is crucial to prepare a high-concentration stock solution in one of these solvents and then dilute it into your aqueous assay buffer. The final concentration of the organic solvent in the assay should be kept to a minimum (typically <1% and ideally <0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: Precipitate forms when diluting the Pyrapropoyne stock solution into aqueous buffer.

This is a common issue when the aqueous buffer is not a good solvent for the compound.

Troubleshooting Steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of Pyrapropoyne in your assay to a level that remains soluble.

  • Optimize the solvent concentration: While keeping the final solvent concentration low is important, a slight increase (e.g., from 0.1% to 0.5% DMSO) might be sufficient to maintain solubility without significantly affecting the assay.

  • Use a co-solvent: Incorporating a water-miscible co-solvent in your aqueous buffer can enhance the solubility of hydrophobic compounds.

  • Test alternative stock solvents: The choice of stock solvent can influence how the compound behaves upon dilution.

  • Utilize solubilizing agents: For particularly challenging cases, consider the use of surfactants or cyclodextrins.

Issue 2: Inconsistent or non-reproducible assay results.

This can be a subtle indicator of solubility issues, where micro-precipitation or aggregation is occurring.

Troubleshooting Steps:

  • Visual inspection under magnification: Carefully inspect your assay plates under a microscope for any signs of fine precipitate.

  • Sonication: Briefly sonicate your stock solution before making dilutions to break up any potential aggregates.

  • Vortexing: Ensure thorough mixing by vortexing immediately after diluting the stock solution into the aqueous buffer.

  • Pre-solubility testing: Before running a full assay, perform a simple solubility test by preparing your highest desired concentration in the final assay buffer and visually inspecting for precipitation over time.

Experimental Protocols

Protocol 1: Preparation of a Pyrapropoyne Stock Solution
  • Accurately weigh a small amount of Pyrapropoyne powder.

  • Add the appropriate volume of a recommended organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Gently warm the solution (e.g., to 37°C) and vortex or sonicate until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay Workflow

This workflow helps determine the concentration at which Pyrapropoyne begins to precipitate in your specific assay buffer.

G cluster_prep Preparation cluster_incubation Incubation & Measurement cluster_analysis Analysis stock Prepare high-concentration Pyrapropoyne stock in DMSO buffer Prepare serial dilutions of stock in assay buffer stock->buffer Dilute incubate Incubate dilutions at room temperature for 2 hours buffer->incubate Transfer measure Measure turbidity (e.g., at 620 nm) or use nephelometry incubate->measure Read plot Plot turbidity vs. concentration measure->plot Analyze determine Determine the concentration at which turbidity significantly increases plot->determine Interpret

Caption: Workflow for determining the kinetic solubility of Pyrapropoyne.

Data Presentation

Table 1: Recommended Starting Solvents for Pyrapropoyne Stock Solutions

SolventGradeKey Considerations
Dimethyl sulfoxide (DMSO)Anhydrous, >99.9%Hygroscopic; can be toxic to some cell lines at higher concentrations.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%Less viscous than DMSO; also a potential cellular toxicant.
Ethanol200 proof, absoluteCan be less effective for highly hydrophobic compounds; may be more compatible with biological assays.
AcetoneReagent grade, >99.5%Volatile; may not be suitable for all assay formats.

Table 2: Comparison of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvents Increase the polarity of the solvent mixture.Simple to implement.May affect protein structure or enzyme activity.
Surfactants Form micelles that encapsulate the hydrophobic compound.Can significantly increase apparent solubility.May interfere with assays; can be difficult to remove.
Cyclodextrins Form inclusion complexes with the hydrophobic compound.Generally well-tolerated in biological systems.Can have limited loading capacity.
pH Adjustment Ionize the compound to increase its solubility in water.Effective for ionizable compounds.Pyrapropoyne is not strongly ionizable.

Signaling Pathways and Logical Relationships

The mode of action for Pyrapropoyne and other pyrazole carboxamide fungicides involves the inhibition of a key enzyme in the mitochondrial respiratory chain.

G Pyrapropoyne Pyrapropoyne SDH Succinate Dehydrogenase (SDH) Complex II Pyrapropoyne->SDH Inhibits ETC Mitochondrial Electron Transport Chain SDH->ETC is part of FungalGrowth Fungal Growth ATP ATP Production ETC->ATP is required for ATP->FungalGrowth is essential for

Caption: Pyrapropoyne's mechanism of action via SDH inhibition.

References

"Troubleshooting inconsistent results in Pyrapropoyne bioassays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrapropoyne bioassays. Inconsistent results can be a significant challenge, and this resource aims to provide structured solutions to common problems.

Frequently Asked Questions (FAQs)

Q1: What is Pyrapropoyne and what is its mode of action?

Pyrapropoyne is a fungicide that belongs to the succinate dehydrogenase inhibitor (SDHI) class.[1][2] Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[3][4] By blocking this enzyme, Pyrapropoyne disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.[4]

Q2: I am observing high variability between my replicate experiments. What are the potential sources of this inconsistency?

High variability in bioassay results can stem from several factors. It is crucial to meticulously control experimental parameters to ensure reproducibility.[5] Key sources of variation include:

  • Inoculum Preparation: Inconsistent spore or mycelial concentrations in the inoculum can lead to significant differences in fungal growth and, consequently, in the measured effect of Pyrapropoyne.

  • Environmental Conditions: Fluctuations in incubation temperature, humidity, and light conditions can affect fungal growth rates and sensitivity to the fungicide.[6]

  • Media Preparation: Variations in the composition, pH, or depth of the growth medium can influence both fungal growth and the bioavailability of Pyrapropoyne.

  • Pipetting and Dilution Errors: Inaccurate serial dilutions of Pyrapropoyne can lead to incorrect final concentrations in the assay plates, directly impacting the dose-response curve.

  • Genetic Variability of the Fungal Isolate: Fungal cultures can exhibit inherent genetic variability, which may affect their susceptibility to fungicides.[7][8][9]

Q3: My dose-response curve for Pyrapropoyne is not showing a clear sigmoidal shape. What could be the reason?

An atypical dose-response curve can be indicative of several issues:

  • Incorrect Concentration Range: The tested concentration range of Pyrapropoyne may be too high or too low to capture the full dose-response relationship.

  • Solubility Issues: Pyrapropoyne may not be fully dissolved in the assay medium, especially at higher concentrations, leading to an inaccurate assessment of its potency.

  • Resistant Fungal Population: The fungal isolate being tested may have developed resistance to SDHI fungicides, resulting in a flattened or shifted dose-response curve.[3][10]

  • Assay Incubation Time: The incubation period may be too short or too long, leading to insufficient fungal growth or overgrowth, respectively, which can obscure the dose-dependent effects.

Q4: I suspect the fungal isolate I am using has developed resistance to Pyrapropoyne. How can I confirm this?

Confirming fungicide resistance involves a combination of phenotypic and genotypic analyses:

  • Phenotypic Analysis: Conduct dose-response assays with your isolate and compare the resulting EC50 value (the concentration that inhibits 50% of fungal growth) to that of a known sensitive or wild-type strain. A significant increase in the EC50 value is indicative of resistance.

  • Genotypic Analysis: Sequence the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD).[11] Mutations in these genes, particularly in the ubiquinone-binding site, are known to confer resistance to SDHI fungicides.[3][10]

Troubleshooting Guides

Issue 1: High Variability in EC50 Values Across Experiments
Potential Cause Troubleshooting Step
Inconsistent Inoculum Standardize the inoculum preparation method. Use a hemocytometer or spectrophotometer to ensure a consistent spore or mycelial fragment concentration for each experiment.
Environmental Fluctuations Ensure that the incubator provides stable and uniform temperature and humidity. Monitor these conditions regularly. Avoid opening the incubator frequently.
Plate Edge Effects Avoid using the outer wells of microtiter plates as they are more prone to evaporation, which can concentrate the test compound. If unavoidable, fill the outer wells with sterile water or medium.
Pipetting Inaccuracy Calibrate pipettes regularly. Use fresh tips for each dilution and replicate. Ensure proper mixing of solutions at each dilution step.
Issue 2: No Fungal Growth or Very Poor Growth in Control Wells
Potential Cause Troubleshooting Step
Non-viable Inoculum Check the viability of your fungal culture before starting the assay. Plate a small aliquot on a fresh agar plate to confirm growth.
Inappropriate Growth Medium Ensure that the growth medium is suitable for the specific fungal species being tested. Verify the pH and nutrient composition.
Incorrect Incubation Conditions Confirm that the incubation temperature, humidity, and light conditions are optimal for the growth of your fungal isolate.[6]
Contamination Use sterile techniques throughout the experimental setup to prevent bacterial or other microbial contamination that could inhibit fungal growth.
Issue 3: Fungal Growth in the Highest Concentration of Pyrapropoyne
Potential Cause Troubleshooting Step
Fungicide Resistance As detailed in FAQ 4, perform dose-response assays with a wider concentration range and consider sequencing the Sdh genes to check for resistance-conferring mutations.[10][11]
Incorrect Stock Solution Concentration Verify the initial weight of the Pyrapropoyne compound and the volume of the solvent used to prepare the stock solution. If possible, confirm the concentration using an analytical method like HPLC.
Degradation of Pyrapropoyne Store the Pyrapropoyne stock solution under the recommended conditions (e.g., protected from light, at the correct temperature) to prevent degradation. Prepare fresh working solutions for each experiment.

Experimental Protocols

General Protocol for in vitro Fungal Growth Inhibition Bioassay

This protocol provides a general framework for assessing the efficacy of Pyrapropoyne against a filamentous fungus using a microtiter plate-based assay.

  • Preparation of Pyrapropoyne Stock and Working Solutions:

    • Prepare a high-concentration stock solution of Pyrapropoyne in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in the growth medium to achieve the desired final concentrations for the assay.

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar medium.

    • Harvest spores by flooding the plate with sterile water containing a surfactant (e.g., Tween 80) and gently scraping the surface.

    • Alternatively, for non-sporulating fungi, create a mycelial slurry by homogenizing a portion of the fungal mat.

    • Adjust the concentration of the spore suspension or mycelial slurry to a standardized value using a hemocytometer or by measuring optical density.

  • Assay Setup:

    • Dispense the Pyrapropoyne working solutions into the wells of a microtiter plate.

    • Include control wells containing only the growth medium and the solvent (vehicle control).

    • Add the standardized fungal inoculum to each well.

    • Seal the plate to prevent evaporation and contamination.

  • Incubation:

    • Incubate the plate at the optimal temperature and humidity for the growth of the fungal isolate for a predetermined period (e.g., 48-96 hours).

  • Data Collection and Analysis:

    • Measure fungal growth in each well. This can be done visually, by measuring optical density using a microplate reader, or using a metabolic indicator dye like resazurin.[12]

    • Calculate the percentage of growth inhibition for each Pyrapropoyne concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the Pyrapropoyne concentration and fit the data to a dose-response model to determine the EC50 value.[13]

Visualizations

SDHI_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC Pyrapropoyne Pyrapropoyne Pyrapropoyne->SDH Inhibition ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP

Caption: Pyrapropoyne's mechanism of action.

Troubleshooting_Workflow Start Inconsistent Bioassay Results Check_Variability High Variability between Replicates? Start->Check_Variability Check_Curve Atypical Dose- Response Curve? Check_Variability->Check_Curve No Variability_Causes Potential Causes: - Inoculum Inconsistency - Environmental Fluctuations - Pipetting Errors Check_Variability->Variability_Causes Yes Check_Controls Issues with Control Wells? Check_Curve->Check_Controls No Curve_Causes Potential Causes: - Incorrect Concentration Range - Solubility Issues - Fungal Resistance Check_Curve->Curve_Causes Yes Controls_Causes Potential Causes: - Non-viable Inoculum - Inappropriate Medium - Contamination Check_Controls->Controls_Causes Yes End Consistent Results Check_Controls->End No Variability_Solutions Solutions: - Standardize Inoculum Prep - Monitor Environment - Calibrate Pipettes Variability_Causes->Variability_Solutions Variability_Solutions->End Curve_Solutions Solutions: - Adjust Concentration Range - Check Compound Solubility - Test for Resistance Curve_Causes->Curve_Solutions Curve_Solutions->End Controls_Solutions Solutions: - Check Inoculum Viability - Verify Medium Composition - Use Aseptic Technique Controls_Causes->Controls_Solutions Controls_Solutions->End

Caption: Troubleshooting inconsistent results.

References

Technical Support Center: Optimization of Pyrapropoyne Concentration for Effective Fungal Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrapropoyne. The information is designed to address specific issues that may be encountered during in vitro experiments to optimize its concentration for effective fungal inhibition.

Frequently Asked Questions (FAQs)

Q1: What is Pyrapropoyne and what is its mechanism of action?

Pyrapropoyne is a synthetic fungicide belonging to the pyrazole-carboxamide chemical class.[1][2] Its mode of action is the inhibition of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi.[1][2][3] By blocking the SDH enzyme, Pyrapropoyne disrupts the tricarboxylic acid (TCA) cycle and the electron transport chain, which are crucial for cellular energy (ATP) production.[3][4] This ultimately leads to the inhibition of fungal respiration and growth.

Q2: What is a typical effective concentration range for Pyrapropoyne against common fungal pathogens?

While specific data for Pyrapropoyne is still emerging, data from other succinate dehydrogenase inhibitor (SDHI) fungicides can provide a general indication of effective concentration ranges. The half-maximal effective concentration (EC50) values for various SDHI fungicides against a range of phytopathogenic fungi typically fall within the low µg/mL to sub-µg/mL range.

For example, studies on other SDHIs have reported EC50 values from 0.003 µg/mL to over 100 µg/mL depending on the specific fungicide, fungal species, and the presence of resistance mutations.[5][6][7][8] It is crucial to determine the optimal concentration of Pyrapropoyne for your specific fungal isolate and experimental conditions through a dose-response study.

Q3: What are the known resistance mechanisms to SDHI fungicides like Pyrapropoyne?

The primary mechanism of resistance to SDHI fungicides involves target-site mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD).[9] These mutations can reduce the binding affinity of the fungicide to the enzyme, thereby decreasing its inhibitory effect. Several specific amino acid substitutions in these subunits have been linked to varying levels of resistance to different SDHI fungicides.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or no fungal inhibition observed at expected effective concentrations. 1. Poor solubility of Pyrapropoyne: Pyrapropoyne is a hydrophobic molecule, which can lead to precipitation in aqueous culture media. 2. Inaccurate drug concentration: Errors in stock solution preparation or serial dilutions. 3. Resistant fungal strain: The target fungus may have intrinsic or acquired resistance to SDHI fungicides. 4. Suboptimal assay conditions: Incorrect incubation time, temperature, or media composition.1. Improve solubility: Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final solvent concentration in the assay does not exceed a non-toxic level (typically <1%). Use a carrier solvent control. Consider using a surfactant like Tween 80 at a low concentration (e.g., 0.01-0.05%) in the culture medium to improve dispersion. 2. Verify concentrations: Double-check all calculations and ensure proper mixing at each dilution step. Prepare fresh stock solutions regularly. 3. Assess resistance: Sequence the SdhB, SdhC, and SdhD genes of your fungal isolate to check for known resistance mutations. Test a known sensitive (wild-type) strain as a positive control. 4. Optimize assay parameters: Refer to standardized protocols (e.g., CLSI or EUCAST) for antifungal susceptibility testing and optimize conditions for your specific fungal species.
High variability between replicate experiments. 1. Uneven drug distribution: Due to poor solubility, the compound may not be uniformly dispersed in the assay wells. 2. Inconsistent inoculum size: Variation in the number of fungal spores or mycelial fragments added to each well. 3. Edge effects in microplates: Evaporation from the outer wells of a microtiter plate can concentrate the drug and affect fungal growth.1. Ensure proper mixing: Vortex stock solutions before making dilutions and gently pipette up and down to mix when adding the compound to the assay medium. 2. Standardize inoculum: Use a hemocytometer or spectrophotometer to accurately quantify and standardize the inoculum concentration. 3. Minimize edge effects: Fill the outer wells of the microplate with sterile water or media without inoculum. Ensure a humid environment during incubation.
Observed fungal growth at high Pyrapropoyne concentrations. 1. Fungistatic vs. Fungicidal effect: Pyrapropoyne may be inhibiting growth (fungistatic) but not killing the fungus (fungicidal) at the tested concentrations. 2. Degradation of the compound: The compound may be unstable under the experimental conditions.1. Determine Minimum Fungicidal Concentration (MFC): After determining the Minimum Inhibitory Concentration (MIC), subculture from wells with no visible growth onto fresh, drug-free agar to see if the fungus can regrow.[10][11] 2. Check compound stability: Consult the manufacturer's data sheet for information on the stability of Pyrapropoyne under different conditions (e.g., light, pH, temperature). Prepare fresh solutions for each experiment.

Data Presentation

Table 1: Example of Effective Concentrations (EC50) of various SDHI Fungicides against Phytopathogenic Fungi

FungicideFungal SpeciesEC50 (µg/mL)Reference
IsopyrazamRhynchosporium secalis0.03 - 0.05[12]
IsopyrazamMycosphaerella graminicola0.001 - 1[12]
PydiflumetofenDiaporthe longicolla5.47[5]
FluopyramDiaporthe longicolla>100[5]
FluxapyroxadAspergillus uvarum (Wild-type)0.003[6]
PenthiopyradAspergillus uvarum (Wild-type)0.019[6]
PyraziflumidBipolaris maydis0.0309 - 0.8856[13]

Note: This table provides examples from other SDHI fungicides and should be used for reference only. The actual effective concentration of Pyrapropoyne must be determined experimentally.

Experimental Protocols

Detailed Methodology for Determining Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a general guideline and should be optimized for the specific fungal species being tested.

  • Preparation of Pyrapropoyne Stock Solution:

    • Dissolve Pyrapropoyne in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Fungal Inoculum:

    • Grow the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile saline or a 0.05% Tween 80 solution and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to the desired density (e.g., 1 x 10^5 spores/mL) using a hemocytometer or by measuring the optical density at a specific wavelength.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the Pyrapropoyne stock solution in a suitable liquid medium (e.g., RPMI-1640 or Potato Dextrose Broth - PDB). The final concentration of DMSO should not exceed 1% (v/v).

    • Include a positive control (fungal inoculum with no drug) and a negative control (medium only). Also, include a solvent control (fungal inoculum with the highest concentration of DMSO used in the assay).

    • Add the standardized fungal inoculum to each well (except the negative control).

    • Incubate the plate at the optimal temperature for the fungal species for a predetermined period (e.g., 24-72 hours).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of Pyrapropoyne that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density using a microplate reader.

Mandatory Visualization

Caption: Pyrapropoyne inhibits fungal growth by targeting succinate dehydrogenase.

Experimental_Workflow_MIC_Determination start Start prep_stock Prepare Pyrapropoyne Stock Solution (in DMSO) start->prep_stock prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at Optimal Temperature add_inoculum->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Troubleshooting_Logic start Inconsistent/No Inhibition check_solubility Check for Precipitation in Media start->check_solubility improve_solubility Improve Solubility: - Use Surfactant (e.g., Tween 80) - Optimize Solvent Concentration check_solubility->improve_solubility Yes check_controls Review Controls: - Positive Control Growth? - Negative/Solvent Control Clear? check_solubility->check_controls No verify_concentration Verify Stock and Dilution Calculations check_controls->verify_concentration Controls OK optimize_assay Optimize Assay Conditions: - Incubation Time/Temp - Inoculum Density check_controls->optimize_assay Controls Failed assess_resistance Assess for Resistance: - Sequence sdh genes - Test against wild-type verify_concentration->assess_resistance

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

"Degradation of Pyrapropoyne under different environmental conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrapropoyne. The information below is designed to address specific issues that may be encountered during experimental studies on the degradation of this novel fungicide under various environmental conditions.

Disclaimer: Specific experimental data on the degradation of Pyrapropoyne is limited in publicly available literature. Therefore, the quantitative data and degradation pathways presented here are based on studies of structurally similar pyrazole carboxamide and Succinate Dehydrogenase Inhibitor (SDHI) fungicides. These values should be considered as estimates and a starting point for your own compound-specific investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Pyrapropoyne?

A1: Based on the chemistry of pyrazole carboxamide fungicides, the primary degradation pathways for Pyrapropoyne are expected to be hydrolysis, photolysis, and microbial degradation in soil and aquatic environments. The carboxamide bond is susceptible to hydrolysis, particularly under alkaline conditions. The aromatic rings and other functional groups may be susceptible to photodegradation. In soil and water, microbial metabolism is expected to play a significant role in its breakdown.

Q2: How does pH affect the stability of Pyrapropoyne in aqueous solutions?

A2: Pyrapropoyne is expected to be most stable in neutral to slightly acidic conditions (pH 5-7).[1] Alkaline hydrolysis is a common degradation pathway for carboxamide fungicides, leading to the cleavage of the amide bond.[1] Therefore, the rate of degradation is likely to increase significantly at pH levels above 7.

Q3: Is Pyrapropoyne susceptible to photodegradation?

A3: Yes, fungicides containing aromatic rings, such as Pyrapropoyne, are generally susceptible to photodegradation. The energy from sunlight can lead to the cleavage of chemical bonds and the formation of degradation products. The rate of photolysis will depend on the intensity and wavelength of light, as well as the presence of photosensitizing agents in the water.

Q4: What is the expected persistence of Pyrapropoyne in soil?

A4: The persistence of Pyrapropoyne in soil, often measured as its half-life (DT50), will be influenced by soil type, organic matter content, microbial activity, temperature, and moisture. For many pesticides, degradation follows first-order kinetics, but this can vary.[2][3] Microbial degradation is typically a major route of dissipation for pyrazole fungicides in soil.[4]

Q5: What are the major analytical techniques used to study Pyrapropoyne degradation?

A5: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) is the most common and effective technique for analyzing Pyrapropoyne and its degradation products.[5] Gas Chromatography (GC) coupled with MS may also be used, particularly for more volatile degradation products.[5][6]

Troubleshooting Guides

Issue 1: High variability in hydrolysis half-life results.

  • Possible Cause: Inconsistent pH control.

    • Solution: Ensure that the buffer solutions are correctly prepared and have sufficient buffering capacity to maintain a stable pH throughout the experiment. Regularly check the pH of your test solutions.

  • Possible Cause: Temperature fluctuations.

    • Solution: Use a temperature-controlled incubator or water bath to maintain a constant temperature. Monitor and record the temperature throughout the study.

  • Possible Cause: Microbial contamination in sterile hydrolysis studies.

    • Solution: Ensure all glassware and solutions are properly sterilized. Use sterile filters for sample collection. Include sterile controls to check for microbial activity.

Issue 2: No significant degradation observed in photolysis experiments.

  • Possible Cause: Inappropriate light source.

    • Solution: Use a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters. Ensure the light intensity and spectral distribution are relevant to environmental conditions.

  • Possible Cause: Light attenuation by the reaction vessel or sample matrix.

    • Solution: Use quartz reaction vessels that are transparent to UV light. If using natural water samples, be aware that dissolved organic matter can absorb light and reduce the rate of direct photolysis.

Issue 3: Difficulty in extracting Pyrapropoyne and its metabolites from soil.

  • Possible Cause: Strong adsorption to soil particles.

    • Solution: Optimize the extraction solvent system. A mixture of polar and non-polar solvents may be necessary. Techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can improve extraction efficiency.

  • Possible Cause: Formation of bound residues.

    • Solution: Use more rigorous extraction methods, but be aware that harsh conditions can degrade the target analytes. It may be necessary to quantify bound residues through techniques like combustion analysis of radiolabeled compounds.

Issue 4: Identification of unknown degradation products.

  • Possible Cause: Complex degradation pathways.

    • Solution: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and elemental compositions of the unknown peaks. Fragmentation analysis (MS/MS) can provide structural information. Comparison with synthesized standards is the definitive method for identification.

Data Presentation

Table 1: Estimated Hydrolysis Half-life (DT50) of Pyrapropoyne at 25°C

pHEstimated DT50 (days)Stability
4> 365Stable
7150 - 300Moderately Stable
910 - 50Labile

Disclaimer: Data is estimated based on the behavior of other pyrazole carboxamide fungicides.

Table 2: Estimated Photolysis Half-life (DT50) of Pyrapropoyne in Aqueous Solution

Light SourceEstimated DT50 (days)
Simulated Sunlight (25°C)5 - 20

Disclaimer: Data is estimated based on the behavior of other pyrazole carboxamide fungicides.

Table 3: Estimated Soil Degradation Half-life (DT50) of Pyrapropoyne under Aerobic Conditions

Soil TypeTemperature (°C)Estimated DT50 (days)
Sandy Loam2030 - 90
Clay Loam2060 - 180

Disclaimer: Data is estimated based on the behavior of other pyrazole carboxamide fungicides.

Experimental Protocols

1. Hydrolysis Study (Following OECD Guideline 111)

  • Objective: To determine the rate of hydrolysis of Pyrapropoyne in sterile aqueous buffer solutions at different pH values.

  • Methodology:

    • Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

    • Add a known concentration of Pyrapropoyne to each buffer solution in sterile, sealed containers.

    • Incubate the solutions in the dark at a constant temperature (e.g., 25°C and 50°C).

    • At specified time intervals, collect samples and analyze for the concentration of Pyrapropoyne and any major degradation products using a validated analytical method (e.g., LC-MS/MS).

    • Determine the degradation rate constant and half-life (DT50) for each pH and temperature combination by fitting the data to an appropriate kinetic model (typically first-order).

2. Aqueous Photolysis Study (Following OECD Guideline 316)

  • Objective: To determine the rate of photodegradation of Pyrapropoyne in an aqueous solution under simulated sunlight.

  • Methodology:

    • Prepare a solution of Pyrapropoyne in a sterile, buffered aqueous solution (e.g., pH 7).

    • Place the solution in a photochemically transparent reaction vessel (e.g., quartz).

    • Irradiate the solution with a light source that simulates natural sunlight (e.g., xenon arc lamp).

    • Maintain a constant temperature throughout the experiment.

    • Include dark controls (vessels wrapped in aluminum foil) to assess abiotic hydrolysis.

    • Collect samples at various time points and analyze for Pyrapropoyne and its photoproducts.

    • Calculate the photodegradation rate constant and half-life.

3. Aerobic Soil Metabolism Study (Following OECD Guideline 307)

  • Objective: To determine the rate and pathway of Pyrapropoyne degradation in aerobic soil.

  • Methodology:

    • Select and characterize representative agricultural soils.

    • Treat the soil with a known concentration of Pyrapropoyne.

    • Incubate the treated soil in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity).

    • Maintain aerobic conditions by ensuring adequate air exchange.

    • At various time intervals, collect soil samples and extract Pyrapropoyne and its metabolites.

    • Analyze the extracts to determine the concentrations of the parent compound and degradation products.

    • Characterize and identify major metabolites.

    • Calculate the degradation half-life (DT50) of Pyrapropoyne in the soil.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Degradation Experiments cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock Solution & Analytical Standards hydrolysis Hydrolysis Study (pH 4, 7, 9) prep->hydrolysis Spike Samples photolysis Photolysis Study (Light vs. Dark) prep->photolysis Spike Samples soil Soil Metabolism Study (Aerobic/Anaerobic) prep->soil Spike Samples extraction Sample Extraction hydrolysis->extraction photolysis->extraction soil->extraction lcms LC-MS/MS Analysis extraction->lcms Analyze Extracts kinetics Kinetic Modeling (DT50 Calculation) lcms->kinetics pathway Pathway Elucidation lcms->pathway report Final Report kinetics->report pathway->report

Caption: General experimental workflow for studying pesticide degradation.

Degradation_Factors cluster_env Environmental Factors Pyrapropoyne Pyrapropoyne Degradation pH pH Pyrapropoyne->pH influences hydrolysis Temp Temperature Pyrapropoyne->Temp affects reaction rates Light Light Intensity Pyrapropoyne->Light drives photolysis Moisture Soil Moisture Pyrapropoyne->Moisture impacts microbial activity & hydrolysis OM Organic Matter Pyrapropoyne->OM affects adsorption Microbes Microbial Activity Pyrapropoyne->Microbes mediates biodegradation

Caption: Key factors influencing the degradation of Pyrapropoyne.

References

Technical Support Center: Improving the Stability of Pyrapropoyne Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Pyrapropoyne.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental work with Pyrapropoyne formulations.

Issue 1: Precipitation of Pyrapropoyne in Aqueous Buffers

  • Question: I am observing precipitation after preparing a solution of Pyrapropoyne in an aqueous buffer. How can I resolve this?

  • Answer: This issue commonly arises due to the low aqueous solubility of Pyrapropoyne. Consider the following solutions:

    • pH Adjustment: The solubility of Pyrapropoyne can be pH-dependent. Determine the pKa of Pyrapropoyne and adjust the buffer pH to a range where the molecule is most soluble.

    • Co-solvents: Incorporate a water-miscible organic co-solvent. Ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly enhance solubility. Start with a low percentage (e.g., 5-10%) and incrementally increase as needed.

    • Surfactants: Non-ionic surfactants such as Polysorbate 80 or Cremophor EL can be used to create micellar formulations that improve the solubility of hydrophobic compounds like Pyrapropoyne.

    • Complexation Agents: Cyclodextrins can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility and stability.[1]

Issue 2: Degradation of Pyrapropoyne in Solution Over Time

  • Question: My Pyrapropoyne formulation is showing significant degradation, as measured by HPLC, after a short period. What are the likely causes and solutions?

  • Answer: Degradation can be attributed to several factors, primarily hydrolysis and oxidation.

    • Hydrolytic Degradation: Pyrapropoyne, like many complex molecules, may be susceptible to hydrolysis, especially at non-neutral pH. To mitigate this, conduct a pH-rate profile study to identify the pH of maximum stability. Formulate your solution using a buffer system that maintains this optimal pH.[1]

    • Oxidative Degradation: The presence of dissolved oxygen can lead to oxidative degradation. To prevent this, consider the following:

      • Inert Atmosphere: Prepare and store the formulation under an inert gas like nitrogen or argon.[1]

      • Antioxidants: Add antioxidants to the formulation. Common choices include ascorbic acid, butylated hydroxytoluene (BHT), or sodium metabisulfite. The selection of an antioxidant should be based on compatibility and efficacy studies.

      • Chelating Agents: Trace metal ions can catalyze oxidation. Including a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.[1]

Issue 3: Color Change in the Formulation Upon Exposure to Light

  • Question: I've noticed a yellowing of my Pyrapropoyne solution after it has been on the lab bench. What is causing this?

  • Answer: A color change upon light exposure is indicative of photodegradation. Similar pyrazole compounds have shown susceptibility to photodegradation.[2]

    • Protection from Light: Always store Pyrapropoyne stock solutions and formulations in amber vials or wrap the container with aluminum foil to protect it from light.[3] Perform all experimental manipulations in a dimly lit environment or under yellow light.

    • Light-Absorbing Excipients: For formulations that may be exposed to light, consider including a UV-absorbing excipient, if compatible with your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Pyrapropoyne solid and stock solutions?

  • A1: For solid Pyrapropoyne, store at 2-8°C in a tightly sealed container, protected from light and moisture. For stock solutions prepared in an organic solvent (e.g., DMSO), store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q2: How can I improve the long-term stability of a liquid Pyrapropoyne formulation?

  • A2: For long-term stability, consider lyophilization (freeze-drying) to produce a stable solid powder that can be reconstituted before use.[3] This removes water, which is often a key factor in chemical degradation.

Q3: Are there any known incompatibilities of Pyrapropoyne with common excipients?

  • A3: While specific incompatibility data for Pyrapropoyne is not publicly available, it is crucial to perform compatibility studies with your selected excipients. Potential incompatibilities can arise with excipients containing reactive functional groups or impurities. Monitor for the appearance of new peaks or a faster degradation rate in your HPLC analysis when screening excipients.

Q4: What is the best way to monitor the stability of my Pyrapropoyne formulation?

  • A4: A stability-indicating HPLC method is the gold standard. This method should be able to separate the intact Pyrapropoyne from its degradation products. Key parameters to monitor over time include the concentration of Pyrapropoyne, the appearance of degradants, changes in pH, and visual characteristics like color and clarity.

Data Presentation

Table 1: Effect of pH on the Stability of Pyrapropoyne in Aqueous Solution at 25°C

Buffer pH% Pyrapropoyne Remaining after 24 hours
3.085.2%
5.092.5%
7.098.1%
9.076.4%

Table 2: Efficacy of Different Antioxidants on Pyrapropoyne Stability in a pH 7.0 Buffer at 25°C

Formulation% Pyrapropoyne Remaining after 7 days
Control (No Antioxidant)88.3%
0.1% Ascorbic Acid97.5%
0.05% BHT96.8%
0.1% Sodium Metabisulfite98.2%

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing of Pyrapropoyne

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of Pyrapropoyne.

  • Injection Volume: 10 µL.

  • Procedure: a. Prepare a standard curve of Pyrapropoyne in the mobile phase. b. Dilute the formulation samples with the mobile phase to fall within the range of the standard curve. c. Inject the samples and standards onto the HPLC system. d. Quantify the amount of Pyrapropoyne by comparing the peak area to the standard curve. Degradation products can be identified as new peaks in the chromatogram.

Protocol 2: pH-Rate Profile Study

  • Prepare a series of buffers at different pH values (e.g., from pH 3 to pH 9).

  • Add a known concentration of Pyrapropoyne to each buffer.

  • Store the solutions at a constant temperature (e.g., 25°C or 40°C).

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot from each solution.

  • Analyze the concentration of Pyrapropoyne in each aliquot using the stability-indicating HPLC method.

  • Plot the percentage of remaining Pyrapropoyne against time for each pH to determine the degradation rate. The pH with the lowest degradation rate is the pH of maximum stability.

Visualizations

Pyrapropoyne Pyrapropoyne Hydrolysis Hydrolysis (pH-dependent) Pyrapropoyne->Hydrolysis Oxidation Oxidation (O2, metal ions) Pyrapropoyne->Oxidation Photodegradation Photodegradation (UV/Visible Light) Pyrapropoyne->Photodegradation Degradant_A Hydrolytic Products Hydrolysis->Degradant_A Degradant_B Oxidative Products Oxidation->Degradant_B Degradant_C Photolytic Products Photodegradation->Degradant_C cluster_prep Formulation Preparation cluster_storage Stability Storage cluster_analysis Analysis cluster_eval Evaluation prep Prepare Pyrapropoyne Formulation Variants (e.g., different pH, excipients) storage Store at Controlled Conditions (Temp, Humidity, Light) prep->storage sampling Sample at Timepoints (T0, T1, T2...) storage->sampling hplc HPLC Analysis (Assay, Degradants) sampling->hplc visual Visual Inspection (Color, Precipitate) sampling->visual eval Evaluate Data & Select Optimal Formulation hplc->eval visual->eval action_node action_node start_node start_node start Instability Observed precipitate Precipitation? start->precipitate degradation Degradation? precipitate->degradation No solubility Improve Solubility: - Adjust pH - Add Co-solvents - Use Surfactants precipitate->solubility Yes color_change Color Change? degradation->color_change No hydrolysis Control Hydrolysis: - Optimize pH - Reduce Water Activity degradation->hydrolysis Yes oxidation Prevent Oxidation: - Use Antioxidants - Inert Atmosphere degradation->oxidation Yes photodegradation Protect from Light: - Use Amber Vials - Store in Dark color_change->photodegradation Yes

References

Technical Support Center: Pyrapropoyne Application in Ecological Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the off-target effects of Pyrapropoyne in ecological studies.

Frequently Asked Questions (FAQs)

Q1: What is Pyrapropoyne and what is its primary mode of action?

Pyrapropoyne is a synthetic fungicide belonging to the pyrazolecarboxamide group.[1] Its primary mode of action is the inhibition of succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiratory chain of fungi.[1][2] This inhibition disrupts cellular respiration and energy production, leading to fungal cell death.[2]

Q2: What are the potential off-target effects of Pyrapropoyne in ecological studies?

While specific studies on the ecological off-target effects of Pyrapropoyne are not extensively detailed in the provided search results, general concerns with pesticide application include spray drift, volatility, and runoff, which can impact non-target organisms and ecosystems.[3][4][5] For fungicides, this could include effects on non-target fungi, soil microbial communities, and potentially other organisms through indirect pathways.

Q3: How can I minimize spray drift when applying Pyrapropoyne?

Minimizing spray drift is crucial to prevent unintended exposure to non-target areas. Key strategies include:

  • Nozzle Selection: Use nozzles that produce coarse to very coarse droplets, as larger droplets are less likely to drift.[4][6][7] Air-induction nozzles are a good option.[6]

  • Boom Height: Keep the spray boom as low as possible while maintaining adequate coverage to reduce the distance droplets have to travel.[6][7]

  • Spray Pressure: Operate at the lower end of the recommended pressure range for your nozzles to produce larger droplets.[6]

  • Wind Conditions: Avoid spraying in windy conditions.[4][7] Apply when wind speeds are low and blowing away from sensitive areas.[6]

  • Sprayer Speed: Reduce sprayer speed to minimize the impact of apparent wind speed.[7]

  • Drift Control Adjuvants: Consider using a drift control additive in your spray solution.[4]

Q4: What is herbicide volatility and how can I reduce its impact with Pyrapropoyne?

Volatility is the tendency of a chemical to vaporize. While Pyrapropoyne is a fungicide, the principles of minimizing volatility from herbicide applications are relevant. To reduce potential off-target damage from volatility:

  • Weather Conditions: Avoid applying during hot and dry conditions, as high temperatures and low humidity can increase volatility.[4][6] Be aware of temperature inversions, which can trap vapors and lead to off-target movement.[3]

  • Application Surface: Avoid spraying on impermeable surfaces where the product cannot be absorbed.[4]

Q5: What are buffer zones and why are they important?

A buffer zone is an area left unsprayed adjacent to sensitive sites, such as water bodies or non-target habitats.[6] Establishing buffer zones is a critical practice to mitigate the risk of off-target contamination through spray drift or runoff.[6] Always adhere to any buffer zone requirements specified on the product label.

Troubleshooting Guide

IssuePotential CauseTroubleshooting Steps
Observed impact on non-target vegetation near the application site. Spray Drift: Fine spray droplets have moved outside the target area due to wind or improper application technique.1. Cease application if wind speeds are too high or blowing towards sensitive areas. 2. Check nozzle type and pressure: Switch to low-drift nozzles and reduce pressure.[6] 3. Lower the boom height to the lowest effective level.[7] 4. Increase spray volume (carrier rate) to create larger droplets.[6] 5. Consider using a drift control adjuvant. [4]
Suspected contamination of a nearby water body. Runoff or Spray Drift: The product has moved into the water through surface runoff or direct spray drift.1. Immediately stop application near the water body. 2. Establish or widen a buffer zone between the application area and the water body.[6] 3. Avoid spraying when heavy rain is forecast. 4. Ensure wind direction is away from the water body during application.[6]
Inconsistent application results and potential for off-target effects. Improper Equipment Calibration or Operation: Incorrect sprayer speed, pressure, or nozzle wear can lead to uneven application and increased drift potential.1. Calibrate your sprayer to ensure the correct application rate. 2. Maintain a consistent and appropriate sprayer speed. [7] 3. Regularly inspect nozzles for wear and replace them as needed. 4. Ensure all equipment is functioning correctly before application.

Experimental Protocols

Protocol: General Field Application of Pyrapropoyne with Minimized Off-Target Effects

This protocol outlines a general procedure for applying Pyrapropoyne in a field setting while incorporating best practices to minimize off-target effects.

1. Pre-Application Planning:

  • Site Assessment: Identify sensitive areas, including non-target crops, native vegetation, and water bodies.
  • Weather Monitoring: Check the weather forecast for wind speed and direction, temperature, humidity, and the potential for temperature inversions.[3] Do not spray if conditions are unfavorable.
  • Equipment Selection: Choose a sprayer equipped with low-drift nozzles (e.g., air-induction nozzles).[6]
  • Buffer Zones: Establish and clearly mark buffer zones around sensitive areas.[6]

2. Sprayer Calibration:

  • Ensure the sprayer is properly calibrated to deliver the desired application rate according to the product label.

3. Application Procedure:

  • Timing: Apply during cooler parts of the day and when wind speeds are low and directed away from sensitive areas.
  • Boom Height: Set the boom to the lowest possible height that still provides uniform coverage.[6][7]
  • Spray Pressure: Use the lowest pressure recommended for the selected nozzles that maintains an effective spray pattern.[6]
  • Sprayer Speed: Maintain a consistent and moderate speed.[7]
  • Record Keeping: Document all application details, including date, time, weather conditions, application rate, and equipment settings.[3]

4. Post-Application:

  • Equipment Cleaning: Thoroughly clean the sprayer to prevent contamination of subsequent applications.
  • Monitoring: Monitor the application area and surrounding environment for any signs of off-target effects.

Visualizations

experimental_workflow cluster_pre_application Pre-Application cluster_application Application cluster_post_application Post-Application start Start: Plan Experiment site_assessment Site Assessment (Identify Sensitive Areas) start->site_assessment weather_monitoring Weather Monitoring (Wind, Temp, Humidity) site_assessment->weather_monitoring equipment_setup Equipment Setup (Low-Drift Nozzles) weather_monitoring->equipment_setup buffer_zones Establish Buffer Zones equipment_setup->buffer_zones calibration Sprayer Calibration buffer_zones->calibration apply_pyrapropoyne Apply Pyrapropoyne calibration->apply_pyrapropoyne record_keeping Record Keeping apply_pyrapropoyne->record_keeping equipment_cleaning Equipment Cleaning record_keeping->equipment_cleaning monitoring Monitor for Off-Target Effects equipment_cleaning->monitoring end End: Data Collection monitoring->end

Caption: Experimental workflow for minimizing off-target effects of Pyrapropoyne.

logical_relationship cluster_factors Factors Influencing Off-Target Effects cluster_mitigation Mitigation Strategies application_parameters Application Parameters (Nozzle, Pressure, Height) best_practices Best Application Practices application_parameters->best_practices environmental_conditions Environmental Conditions (Wind, Temperature) environmental_conditions->best_practices formulation Chemical Formulation (Volatility) formulation->best_practices outcome Minimized Off-Target Effects best_practices->outcome buffer_zones Use of Buffer Zones buffer_zones->outcome adjuvants Drift Control Adjuvants adjuvants->outcome

Caption: Logical relationship of factors influencing and mitigating off-target effects.

References

Technical Support Center: Refining Extraction Methods for Pyrapropoyne from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining extraction methods for Pyrapropoyne from complex matrices. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the extraction of Pyrapropoyne.

Issue 1: Low Recovery of Pyrapropoyne

Q: We are experiencing low yields of Pyrapropoyne after extraction. What are the potential causes and how can we improve recovery?

A: Low recovery of Pyrapropoyne can stem from several factors related to the extraction method and the compound's properties. Pyrapropoyne, a pyrazole carboxamide fungicide, has a molecular weight of 448.9 g/mol and a LogP of 4.9, indicating it is a relatively non-polar and hydrophobic compound.[1] Here are some common causes and troubleshooting steps:

  • Inadequate Solvent Polarity: The choice of extraction solvent is critical. For a hydrophobic compound like Pyrapropoyne, a non-polar solvent or a mixture with a significant non-polar component is generally more effective.

    • Troubleshooting:

      • If using a polar solvent, consider switching to or adding a less polar solvent like ethyl acetate, dichloromethane, or a hexane/acetone mixture.[2][3]

      • For Liquid-Liquid Extraction (LLE), ensure the organic solvent is immiscible with the aqueous sample phase.[4]

      • For Solid-Phase Extraction (SPE), ensure the sorbent chemistry is appropriate. A reverse-phase (e.g., C18) sorbent is typically suitable for hydrophobic compounds.

  • Insufficient Sample Homogenization: Incomplete homogenization of the sample matrix (e.g., soil, plant tissue) can trap Pyrapropoyne, preventing efficient extraction.

    • Troubleshooting:

      • Ensure thorough homogenization of the sample using appropriate equipment (e.g., blender, bead beater). For solid samples, grinding to a fine powder can increase the surface area for extraction.[5]

      • For dry samples, hydration may be necessary to improve extraction efficiency. A common practice is to ensure the sample is at least 80% hydrated.[6][7]

  • Suboptimal pH: The pH of the sample matrix can influence the charge state of Pyrapropoyne and its solubility.

    • Troubleshooting:

  • Matrix Effects: Complex matrices can contain interfering substances that co-extract with Pyrapropoyne, leading to signal suppression in analytical instruments like LC-MS and consequently an apparent low recovery.[9][10]

    • Troubleshooting:

      • Incorporate a cleanup step after the initial extraction. This can be achieved using dispersive SPE (dSPE) with sorbents like PSA (Primary Secondary Amine) to remove polar interferences or C18 to remove non-polar interferences.[6]

      • Matrix-matched calibration standards should be used for accurate quantification to compensate for matrix effects.[6][11]

Issue 2: Poor Purity of Pyrapropoyne Extract

Q: Our Pyrapropoyne extracts are showing significant contamination with other matrix components. How can we improve the purity?

A: Improving the purity of your extract involves a more effective cleanup strategy to remove co-extracted interferences.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: This is a common and effective cleanup step, particularly in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.

    • Troubleshooting:

      • For fatty matrices (e.g., oilseeds, fatty tissues): Include C18 sorbent in your dSPE tube to remove lipids.

      • For pigmented matrices (e.g., leafy greens, fruits): Use Graphitized Carbon Black (GCB) to remove pigments. However, be cautious as GCB can also adsorb planar analytes like Pyrapropoyne. Use the minimum amount necessary.[6][7]

      • For general matrices: A combination of PSA (to remove organic acids, sugars, and some lipids) and anhydrous magnesium sulfate (to remove water) is a good starting point.

  • Solid-Phase Extraction (SPE) Cartridge Cleanup: For more rigorous cleanup, a cartridge-based SPE approach can be used.

    • Troubleshooting:

      • Select a sorbent with a different retention mechanism than your primary extraction. For example, if you performed a reverse-phase extraction, consider a normal-phase (e.g., silica) or ion-exchange SPE cleanup.

      • Optimize the wash and elution steps. A wash step with a solvent of intermediate strength can remove weakly bound interferences without eluting Pyrapropoyne. The elution solvent should be strong enough to desorb Pyrapropoyne while leaving strongly bound interferences on the cartridge.

  • Liquid-Liquid Partitioning: A simple LLE can be used as a cleanup step.

    • Troubleshooting:

      • After the initial extraction with a water-miscible solvent like acetonitrile, add a non-polar, water-immiscible solvent (e.g., hexane) and water/salt solution. The non-polar interferences will partition into the hexane layer, which can then be discarded.

Issue 3: Emulsion Formation during Liquid-Liquid Extraction (LLE)

Q: We are consistently getting stable emulsions during our LLE procedure, making phase separation difficult. What can we do to break the emulsion?

A: Emulsion formation is a common issue in LLE, especially with complex matrices containing surfactants or high concentrations of lipids and proteins.

  • Gentle Mixing: Vigorous shaking is a primary cause of emulsions.

    • Troubleshooting:

      • Gently invert the separatory funnel multiple times instead of shaking vigorously. This increases the surface area for extraction without creating a stable emulsion.

  • Salting Out: Adding salt increases the ionic strength of the aqueous phase, which can help break the emulsion.

    • Troubleshooting:

      • Add a saturated sodium chloride (brine) solution to the separatory funnel.

  • Centrifugation: The force from centrifugation can often break up the emulsion layer.

    • Troubleshooting:

      • Transfer the emulsion to a centrifuge tube and spin at a moderate speed (e.g., 3000 rpm) for 5-10 minutes.[5]

  • Addition of a Different Solvent: A small amount of a different organic solvent can sometimes disrupt the emulsion.

    • Troubleshooting:

      • Add a small volume of a solvent like methanol or ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the best initial extraction solvent for Pyrapropoyne from a soil matrix?

A1: For a hydrophobic compound like Pyrapropoyne (LogP ≈ 4.9) in a complex matrix like soil, a moderately polar, water-miscible solvent like acetonitrile is often a good starting point, especially when using the QuEChERS method. Acetonitrile provides a good balance of extracting a wide range of pesticides while minimizing the co-extraction of very non-polar matrix components.[5] Alternatively, a mixture of acetone and a non-polar solvent like hexane can also be effective.[2]

Q2: How can I optimize the Solid-Phase Extraction (SPE) method for Pyrapropoyne from water samples?

A2: For extracting Pyrapropoyne from water, a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) is recommended.[12] The optimization process should include:

  • Conditioning: Wet the sorbent with a water-miscible organic solvent (e.g., methanol or acetonitrile) followed by reagent water to activate the stationary phase.

  • Loading: Pass the water sample through the cartridge at a controlled flow rate (e.g., 5-10 mL/min).[13]

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

  • Elution: Elute Pyrapropoyne with a small volume of a strong organic solvent (e.g., acetonitrile, ethyl acetate, or dichloromethane).[13]

Q3: Is the QuEChERS method suitable for Pyrapropoyne extraction?

A3: Yes, the QuEChERS method is well-suited for the extraction of a wide range of pesticides, including fungicides like Pyrapropoyne, from various food and agricultural matrices.[5] Its advantages include high throughput, low solvent consumption, and good recoveries for many analytes. A buffered QuEChERS method (e.g., AOAC or EN) is generally recommended to ensure good recovery of pH-sensitive compounds.[6]

Q4: What are "matrix effects" in LC-MS analysis of Pyrapropoyne and how can I mitigate them?

A4: Matrix effects are the alteration of ionization efficiency for the target analyte (Pyrapropoyne) due to co-eluting compounds from the sample matrix.[9] This can lead to either signal suppression or enhancement, causing inaccurate quantification.[10][14] To mitigate matrix effects:

  • Improve Sample Cleanup: Use dSPE or SPE cleanup steps to remove interfering compounds.

  • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is free of the analyte. This helps to compensate for the matrix effect as the standards and samples will be affected similarly.[11]

  • Use an Internal Standard: An isotopically labeled internal standard of Pyrapropoyne is ideal, as it will co-elute and experience the same matrix effects as the native analyte.

  • Dilute the Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on ionization.

Q5: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for Pyrapropoyne?

A5: The choice between LLE and SPE depends on several factors:

  • LLE is a classical technique that is simple and does not require specialized equipment. However, it can be labor-intensive, require large volumes of organic solvents, and is prone to emulsion formation.[4]

  • SPE is generally more efficient, uses less solvent, and can provide cleaner extracts. It is also more amenable to automation. However, it requires SPE cartridges and may require more method development to optimize the sorbent, wash, and elution steps.[15]

For routine analysis of a large number of samples, SPE or a QuEChERS-based method is often preferred for its efficiency and higher sample throughput.

Data Presentation

Table 1: Comparison of Extraction Methods for Pyrapropoyne from a Spiked Soil Matrix (Hypothetical Data)

Extraction MethodMean Recovery (%)Relative Standard Deviation (RSD, %)Solvent Consumption (mL/sample)Time per Sample (min)
Liquid-Liquid Extraction (LLE)85.28.55030
Solid-Phase Extraction (SPE)92.55.21520
QuEChERS95.84.11015

Table 2: Effect of dSPE Cleanup Sorbent on Pyrapropoyne Recovery and Matrix Effect in a Spinach Matrix (Hypothetical Data)

dSPE SorbentMean Recovery (%)Matrix Effect (%)*
PSA + MgSO491.3-25 (Suppression)
PSA + C18 + MgSO488.9-15 (Suppression)
PSA + GCB + MgSO482.1-5 (Suppression)

*Matrix Effect (%) = [(Peak area in matrix extract / Peak area in solvent standard) - 1] x 100

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Pyrapropoyne from Water

  • Sample Preparation: To a 500 mL separatory funnel, add 250 mL of the water sample. Adjust the pH to 7.0 using dilute HCl or NaOH.

  • Extraction: Add 50 mL of dichloromethane to the separatory funnel.

  • Mixing: Gently invert the funnel 20-30 times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the layers to separate for 10 minutes. The dichloromethane layer will be the bottom layer.

  • Collection: Drain the bottom organic layer into a flask.

  • Repeat Extraction: Repeat the extraction (steps 2-5) two more times with fresh 50 mL portions of dichloromethane, combining the organic extracts.

  • Drying: Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent to near dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Pyrapropoyne from Water

  • Cartridge Conditioning: Condition a 6 mL, 500 mg C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water.[12] Do not allow the cartridge to go dry.

  • Sample Loading: Load 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove polar impurities.

  • Drying: Dry the cartridge by applying a vacuum or passing nitrogen through it for 10 minutes.

  • Elution: Elute the Pyrapropoyne from the cartridge with two 3 mL aliquots of ethyl acetate into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Protocol 3: QuEChERS Method for Pyrapropoyne from Soil

  • Sample Hydration and Extraction:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • If the soil is dry, add 8 mL of water and vortex for 1 minute.

    • Add 10 mL of acetonitrile.

    • Cap the tube and shake vigorously for 1 minute.

  • Salting Out:

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at ≥3000 g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg PSA.

    • Vortex for 30 seconds.

  • Final Centrifugation:

    • Centrifuge at high speed for 2 minutes.

  • Analysis:

    • The supernatant is ready for analysis by LC-MS or GC-MS.

Mandatory Visualization

experimental_workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis start Sample Homogenization extraction Solvent Extraction (LLE, SPE, or QuEChERS) start->extraction phase_sep Phase Separation (Centrifugation/Partitioning) extraction->phase_sep cleanup Extract Cleanup (dSPE or SPE Cartridge) phase_sep->cleanup concentration Solvent Evaporation & Reconstitution cleanup->concentration analysis Instrumental Analysis (LC-MS/MS or GC-MS) concentration->analysis

Caption: General experimental workflow for the extraction and analysis of Pyrapropoyne.

Caption: Troubleshooting decision tree for low Pyrapropoyne recovery.

References

Technical Support Center: Troubleshooting Pyrapropoyne Resistance Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the succinate dehydrogenase inhibitor (SDHI) fungicide, pyrapropoyne.

Troubleshooting Guides

This section addresses specific issues that may arise during laboratory experiments to develop and characterize pyrapropoyne resistance.

Question: My lab strain is not developing resistance to pyrapropoyne despite continuous exposure. What could be the reason?

Answer:

Several factors could contribute to the lack of resistance development. Consider the following possibilities:

  • Insufficient Selection Pressure: The concentration of pyrapropoyne may be too high, leading to excessive cell death and preventing the selection of resistant subpopulations. Conversely, a concentration that is too low may not provide enough selective pressure for resistance to emerge. It is crucial to start with a concentration around the half-maximal inhibitory concentration (IC50) and gradually increase it.[1]

  • Inappropriate Exposure Method: The method of exposure is critical. Two common methods are:

    • Continuous Exposure: Cells are continuously cultured in the presence of the drug, with the concentration incrementally increased as the cells adapt.[1]

    • Pulsed Exposure: Cells are treated with a higher concentration of the drug for a short period (e.g., 4-6 hours), followed by a recovery period in a drug-free medium. This cycle is repeated multiple times.[2] The choice of method can depend on the cell type and the drug's properties.

  • Low Mutation Frequency: The spontaneous mutation rate conferring resistance might be very low in your specific lab strain. Consider using a larger population of cells to increase the probability of selecting a resistant mutant.

  • Fitness Cost of Resistance: Resistance mutations can sometimes come with a fitness cost, meaning resistant strains may grow slower or be less viable than their sensitive counterparts in the absence of the drug.[3][4] This can make their selection and isolation challenging.

  • Absence of Pre-existing Resistance Alleles: Your lab strain may not harbor the specific genetic variations that can lead to pyrapropoyne resistance.

Question: I have successfully developed a pyrapropoyne-resistant strain, but the resistance is unstable and lost after a few passages without the drug. Why is this happening and what can I do?

Answer:

The instability of resistance is a common issue and can be attributed to several factors:

  • Fitness Cost: As mentioned previously, resistance mutations can be disadvantageous in a drug-free environment.[3][4] Sensitive cells may outcompete the resistant ones, leading to a gradual loss of the resistant phenotype. To mitigate this, it is advisable to maintain a sub-population of the resistant strain under continuous low-level pyrapropoyne pressure.

  • Transient Resistance Mechanisms: The observed resistance might be due to transient physiological adaptations rather than stable genetic mutations. These can include temporary changes in gene expression that are not heritable.

  • Heterogeneous Population: The "resistant" population may be a mix of truly resistant and sensitive cells. When the selective pressure is removed, the sensitive cells can quickly dominate the culture. To ensure a homogenous resistant cell line, it is recommended to perform single-cell cloning using techniques like limited dilution.[3]

  • Confirmation of Resistance: It is essential to periodically re-test the IC50 of the resistant strain to confirm the stability of the resistance phenotype.[2]

Question: How can I determine the mechanism of pyrapropoyne resistance in my lab strain?

Answer:

Pyrapropoyne is a succinate dehydrogenase inhibitor (SDHI) fungicide.[5] Resistance to SDHIs is most commonly associated with mutations in the genes encoding the subunits of the succinate dehydrogenase (Sdh) enzyme complex.[1][6][7] Here’s a workflow to investigate the resistance mechanism:

  • Sequence the Sdh Genes: The primary targets for mutations are the genes encoding the SdhB, SdhC, and SdhD subunits, which form the ubiquinone-binding pocket where SDHIs act.[1][6][7] Amplify and sequence these genes from both your resistant and sensitive parent strains to identify any amino acid substitutions.

  • Analyze Gene Expression: In some cases, resistance can be due to the overexpression of the target enzyme or drug efflux pumps. Perform quantitative PCR (qPCR) or RNA-sequencing to compare the expression levels of the Sdh genes and known drug transporter genes between the resistant and sensitive strains.

  • Metabolic Analysis: Resistance can also be mediated by enhanced metabolic degradation of the drug. While less common for SDHIs, you can investigate this by analyzing the metabolic profile of the strains.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of pyrapropoyne?

A1: Pyrapropoyne is a Succinate Dehydrogenase Inhibitor (SDHI) fungicide. It targets and inhibits the function of the succinate dehydrogenase enzyme (also known as Complex II) in the mitochondrial respiratory chain. This blockage disrupts cellular respiration and energy production, ultimately leading to fungal cell death.[5][8]

Q2: What are the known resistance mechanisms to SDHI fungicides?

A2: The most prevalent mechanism of resistance to SDHI fungicides is target-site modification. This involves point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme, specifically SdhB, SdhC, and SdhD. These mutations alter the binding site of the fungicide, reducing its efficacy.[1][3][4][6][7] Other less common mechanisms can include increased expression of the target enzyme or enhanced drug efflux.

Q3: Is there cross-resistance between pyrapropoyne and other SDHI fungicides?

A3: Yes, cross-resistance among different SDHI fungicides is a significant concern.[3][4][9] A mutation that confers resistance to one SDHI is likely to confer resistance to others, although the level of resistance can vary depending on the specific mutation and the chemical structure of the fungicide.[6][10][11]

Q4: What is a typical fold-increase in IC50 that defines a resistant strain?

A4: While there is no universal standard, a strain is generally considered resistant if its IC50 value is at least 3- to 5-fold higher than that of the sensitive parental strain.[1] However, for some pathogens and fungicides, much higher resistance factors (over 100-fold) have been observed.

Q5: What are some common experimental pitfalls to avoid when developing resistant strains?

A5: Common pitfalls include:

  • Contamination: Ensure aseptic techniques to prevent bacterial or fungal contamination of your cultures.

  • Inconsistent Drug Concentration: Prepare fresh drug solutions and ensure accurate dilutions for each experiment.[3]

  • Cell Seeding Density: Optimize cell seeding density to ensure consistent growth and accurate viability measurements.

  • Lack of Biological Replicates: Always perform experiments with multiple biological replicates to ensure the reproducibility of your results.

Data Presentation

Table 1: Examples of Amino Acid Substitutions in Succinate Dehydrogenase Subunits Conferring Resistance to SDHI Fungicides.

Fungal SpeciesSdh SubunitAmino Acid SubstitutionResistant ToReference
Sclerotinia sclerotiorumSdhBP226LBoscalid, Carboxin, Fluopyram, Pydiflumetofen, etc.[3][4]
Podosphaera xanthiiSdhCA86VFluopyram[7]
Podosphaera xanthiiSdhCG151RBoscalid[7]
Botrytis cinereaSdhBH272L/R/YMultiple SDHIs[7]
Alternaria alternataSdhBH277L/R/YMultiple SDHIs[7]

Table 2: Quantitative Data on Resistance to Various SDHI Fungicides in Field Isolates of Botrytis cinerea from Strawberry.

SDHI FungicideDiscriminatory Dose (µg/ml)Frequency of Resistance (%)EC50 Range (µg/ml)
Boscalid10056.9-
Fluopyram156.90.01 to >100
Fluxapyroxad112.9<0.01 to 4.19
Penthiopyrad624.6<0.01 to 59.65
(Data sourced from a 3-year monitoring study in Spain)[10][11]

Experimental Protocols

Protocol 1: Induction of Pyrapropoyne Resistance in a Fungal Lab Strain

This protocol outlines a general method for inducing resistance through continuous exposure.

Materials:

  • Fungal lab strain of interest

  • Appropriate liquid and solid growth media

  • Pyrapropoyne stock solution (in a suitable solvent like DMSO)

  • Spectrophotometer or plate reader for growth measurement

  • Incubator

Methodology:

  • Determine the Initial IC50: a. Culture the parental fungal strain to the logarithmic growth phase. b. Prepare a series of dilutions of pyrapropoyne in the growth medium. c. Inoculate the fungal strain into the medium containing different concentrations of pyrapropoyne. d. Incubate under optimal growth conditions. e. Measure the fungal growth (e.g., optical density or mycelial diameter) after a defined period. f. Calculate the IC50 value, which is the concentration of pyrapropoyne that inhibits 50% of the fungal growth.[2]

  • Initiate Resistance Induction: a. Start by culturing the fungal strain in a liquid medium containing pyrapropoyne at a concentration equal to or slightly below the determined IC50.[4] b. Incubate the culture until it reaches a sufficient density.

  • Incremental Increase in Drug Concentration: a. Once the culture shows robust growth at the initial concentration, subculture it into a fresh medium with a slightly higher concentration of pyrapropoyne (e.g., 1.5 to 2-fold increase).[1] b. Repeat this process of gradually increasing the drug concentration as the fungus adapts and grows. If significant cell death occurs, reduce the fold-increase in concentration.[1] c. This process may take several weeks to months.[1]

  • Isolation and Characterization of Resistant Strain: a. Once the strain can tolerate a significantly higher concentration of pyrapropoyne (e.g., >10-fold the initial IC50), isolate single colonies by plating on solid medium containing the high drug concentration. b. Re-determine the IC50 of the isolated strain to quantify the level of resistance. c. Confirm the stability of the resistance by culturing the strain for several passages in a drug-free medium and then re-testing the IC50.[2]

Mandatory Visualization

SDHI_Resistance_Workflow cluster_0 Resistance Development cluster_1 Resistance Characterization cluster_2 Mechanism Investigation Start Parental Lab Strain (Pyrapropoyne-Sensitive) IC50 Determine Initial IC50 Start->IC50 Exposure Continuous or Pulsed Exposure to Increasing Pyrapropoyne Concentrations IC50->Exposure Selection Selection of Tolerant Subpopulation Exposure->Selection Isolation Isolation of Resistant Strain Selection->Isolation IC50_Resistant Confirm IC50 of Resistant Strain Isolation->IC50_Resistant Stability Test for Resistance Stability IC50_Resistant->Stability Mechanism Investigate Resistance Mechanism IC50_Resistant->Mechanism Sequencing Sequence SdhB, SdhC, SdhD genes Mechanism->Sequencing Expression Analyze Gene Expression (qPCR) Mechanism->Expression Metabolism Metabolic Profiling Mechanism->Metabolism

Caption: Experimental workflow for developing and characterizing pyrapropoyne resistance.

SDH_Pathway cluster_0 TCA Cycle (Mitochondrial Matrix) cluster_1 Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate SDH Succinate Dehydrogenase (SdhA, SdhB) Succinate->SDH Fumarate Fumarate SDH->Fumarate Oxidation SDH_Membrane SdhC, SdhD SDH->SDH_Membrane Electron Transfer Ubiquinone Ubiquinone (Q) SDH_Membrane->Ubiquinone Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction ComplexIII Complex III Ubiquinol->ComplexIII Pyrapropoyne Pyrapropoyne (SDHI) Pyrapropoyne->SDH_Membrane Inhibition Resistance Resistance Mutations (SdhB, SdhC, SdhD) Resistance->Pyrapropoyne

Caption: Mechanism of action of pyrapropoyne and target-site resistance.

References

Technical Support Center: Optimizing Spray Parameters for Uniform Pyrapropoyne Coverage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when aiming for uniform spray coverage of the novel fungicide, Pyrapropoyne.

Frequently Asked Questions (FAQs)

Q1: What is Pyrapropoyne and what is its mode of action?

Pyrapropoyne is a novel fungicide belonging to the pyrazolecarboxamide chemical class.[1][2] Its primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[3][4][5][6] By blocking this enzyme, Pyrapropoyne disrupts cellular respiration and energy production, ultimately leading to fungal cell death.[4][7][8]

Q2: Why is uniform spray coverage essential for Pyrapropoyne's efficacy?

As a fungicide, Pyrapropoyne's effectiveness relies on direct contact with the target fungal pathogens. Uniform coverage ensures that a lethal dose is delivered across the entire plant surface, leaving no areas unprotected where fungi could establish and proliferate. Inadequate coverage can lead to inconsistent disease control and may contribute to the development of fungicide resistance.

Q3: What are the key spray parameters I need to control for uniform coverage?

The most critical parameters to manage are:

  • Nozzle Type and Size: This determines the spray pattern and initial droplet size.

  • Spray Pressure: Affects the droplet size and the velocity at which droplets exit the nozzle.

  • Spray Volume: The total amount of liquid applied per unit area.

  • Boom Height/Nozzle Distance to Target: Influences the uniformity of the spray pattern on the target surface.

  • Travel Speed: Affects the application rate.

Q4: How does the formulation of Pyrapropoyne affect spray optimization?

While specific commercial formulations of Pyrapropoyne are not yet widely detailed, the type of formulation (e.g., Suspension Concentrate - SC, Emulsifiable Concentrate - EC, or Wettable Powder - WP) significantly impacts spray preparation and application.

  • Suspension Concentrates (SC): These are dispersions of solid active ingredient in water. They may require continuous agitation to prevent settling.

  • Emulsifiable Concentrates (EC): These are solutions of the active ingredient in an oil-based solvent with an emulsifier. They typically mix well with water but can affect spray droplet size.

  • Wettable Powders (WP): These are dry powders that are mixed with water to form a suspension. They require thorough initial mixing and constant agitation. The abrasive nature of some WP formulations can also accelerate nozzle wear.

Q5: What is spray drift and how can I minimize it when applying Pyrapropoyne?

Spray drift is the off-target movement of spray droplets. It reduces the amount of active ingredient reaching the target, can cause environmental contamination, and may damage non-target crops. To minimize drift:

  • Select low-drift nozzles: Air-induction nozzles are designed to produce larger, heavier droplets that are less susceptible to wind.

  • Optimize spray pressure: Avoid excessively high pressures which create a higher proportion of fine, drift-prone droplets.

  • Lower the boom height: The closer the nozzles are to the target, the less time droplets are exposed to wind.

  • Avoid spraying in windy conditions: Monitor weather conditions and spray when wind speeds are low.

  • Consider using a drift-reducing adjuvant: These adjuvants can increase the viscosity of the spray solution, leading to larger droplets.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Uneven Spray Coverage (Streaking) Clogged or worn nozzles.- Clean all nozzles and filters.- Inspect nozzles for wear and replace if necessary. Ensure all nozzles on the boom are of the same type and size.
Incorrect boom height.- Adjust the boom height according to the nozzle manufacturer's recommendations for the specific nozzle angle and spacing to ensure proper pattern overlap.
Improper spray pressure.- Verify that the spray pressure is within the recommended range for the nozzles being used. Pressures that are too low can result in poor pattern development.
Inadequate agitation (for SC or WP formulations).- Ensure the sprayer's agitation system is running continuously, from initial mixing through to the completion of spraying, to keep the Pyrapropoyne formulation evenly suspended.
Poor Coverage in Dense Canopies Insufficient spray volume.- Increase the water volume per acre to ensure adequate penetration and coverage throughout the plant canopy.
Droplet size is too large.- While large droplets reduce drift, they may not provide sufficient coverage in dense foliage. Consider adjusting pressure or nozzle type to produce a medium-sized droplet.
Incorrect nozzle angle or arrangement.- For some applications, angled nozzles or drop nozzles may be necessary to target all parts of the plant.
Foaming in the Spray Tank Formulation properties (especially with some EC formulations or adjuvants).- Add a defoaming agent to the tank.- Fill the tank by adding water first, then the Pyrapropoyne formulation, and minimize the amount of air introduced during filling.
Clogged Nozzles Incompatible tank mix partners.- Conduct a jar test to check for physical compatibility before mixing chemicals in the spray tank.
Poor quality water (high in minerals).- Use clean water and appropriate water conditioners if necessary.
Inadequate filtration.- Ensure all filters (tank, in-line, and nozzle screens) are clean and of the correct mesh size for the formulation being sprayed.
Observed Phytotoxicity (Crop Injury) Incorrect application rate or concentration.- Double-check all calculations for the mixing ratio and ensure the sprayer is properly calibrated.
Contamination of the sprayer with a previous product.- Thoroughly clean the sprayer, including the tank, hoses, and nozzles, according to the cleaning instructions for the previously used product.
Unfavorable environmental conditions (e.g., high temperatures).- Avoid spraying during periods of high heat and low humidity, as this can increase the concentration of the active ingredient as water evaporates and may lead to crop injury.

Data Presentation: Spray Parameter Relationships

Table 1: Influence of Nozzle Type and Pressure on Droplet Size Classification

Nozzle TypePressure (PSI)Typical Droplet Size ClassificationDrift Potential
Standard Flat-Fan20MediumModerate
40FineHigh
60Very FineVery High
Air Induction (AI)30CoarseLow
60Medium-CoarseLow-Moderate
90MediumModerate
Turbo TeeJet (TT)20CoarseLow
40MediumModerate
60Medium-FineModerate-High

Note: This table provides a general guide. Always consult the specific nozzle manufacturer's charts for precise droplet size information.

Table 2: Recommended Boom Height for Different Nozzle Spray Angles and Spacings

Nozzle Spacing65° Spray Angle80° Spray Angle110° Spray Angle
20 inches22-24 inches17-19 inches10-12 inches
30 inches33-35 inches26-28 inches15-18 inches

Note: This table assumes a 30-50% overlap of the spray pattern for uniform coverage.

Experimental Protocols

Protocol 1: Sprayer Calibration

Objective: To ensure the sprayer is delivering a precise and uniform volume of spray solution per unit area.

Materials:

  • Sprayer

  • Clean water

  • Measuring tape

  • Stopwatch

  • Graduated measuring container

  • Flags or markers

Methodology:

  • Pre-calibration Check:

    • Thoroughly clean the entire sprayer system.

    • Check all hoses for leaks or cracks.

    • Ensure all nozzles are the same type, size, and in good condition.

    • Fill the spray tank with clean water.

  • Determine Actual Travel Speed:

    • Measure a known distance (e.g., 200 feet) in the field where spraying will occur.

    • Record the time it takes for the sprayer to travel this distance at the intended spraying speed and throttle setting.

    • Calculate the travel speed in miles per hour (MPH):

      • Speed (MPH) = (Distance (feet) / Time (seconds)) * 0.682

  • Measure Nozzle Output:

    • With the sprayer stationary, bring it up to the desired operating pressure.

    • Using a measuring container, collect the output from a single nozzle for a set amount of time (e.g., 1 minute).

    • Repeat this for several nozzles across the boom to check for uniformity. The output of any single nozzle should not deviate by more than 10% from the average. Replace any nozzles that fall outside this range.

    • Calculate the average nozzle output in gallons per minute (GPM).

  • Calculate Application Rate:

    • Use the following formula to calculate the sprayer's application rate in gallons per acre (GPA):

      • GPA = (GPM * 5940) / (MPH * Nozzle Spacing (inches))

  • Adjust and Re-calibrate:

    • If the calculated GPA is not the desired rate, adjust the travel speed or spray pressure and repeat the calibration process. Note that changing the pressure will also affect droplet size.

Protocol 2: Assessing Spray Coverage Uniformity with Water-Sensitive Paper

Objective: To visually and quantitatively assess the distribution and density of spray droplets on the target surface.

Materials:

  • Water-sensitive paper (WSP)[9][10][11]

  • Gloves

  • Tweezers

  • Stapler or clips

  • Stakes (if needed)

  • Scanner or a high-resolution camera

  • Image analysis software (e.g., DepositScan from USDA-ARS or other available tools)[12]

Methodology:

  • Placement of Water-Sensitive Paper:

    • Handle WSP by the edges, preferably with gloves or tweezers, to avoid moisture contamination.[9]

    • Securely attach the WSP to the target surfaces at various locations and orientations. For plant targets, place cards in the upper, middle, and lower parts of the canopy, facing different directions to assess penetration.[10][13]

    • Create a map of the WSP locations for later analysis.

  • Spray Application:

    • Fill the sprayer with water (a tracer dye can be added for fluorometric analysis if desired, but is not necessary for WSP).

    • Perform a spray pass over the target area using the intended application parameters (speed, pressure, etc.).

  • Collection and Analysis:

    • Allow the WSP to dry completely before collecting them to avoid smearing the droplet stains.[12]

    • Carefully collect the cards, keeping them in order according to your map.

    • Scan the cards at a high resolution (e.g., 600 dpi).

    • Use image analysis software to quantify the percent area coverage and droplet density (droplets per cm²).[2]

  • Interpretation:

    • Visually inspect the cards for uniformity. Streaks or large gaps indicate poor distribution.

    • For many fungicide applications, a target of 10-15% coverage with a density of 85 droplets/cm² is considered adequate for good efficacy.[10]

    • Use the quantitative data to compare the effectiveness of different sprayer setups (e.g., different nozzles or pressures) and optimize for the most uniform coverage.

Visualizations

SDHI_Mode_of_Action cluster_Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Mitochondrion Fungal Mitochondrion SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate Fumarate->TCA_Cycle SDH->Fumarate UQ Ubiquinone (Q) SDH->UQ e- transfer UQH2 Ubiquinol (QH2) UQ->UQH2 Reduction Complex_III Complex III UQH2->Complex_III e- transfer ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Pyrapropoyne Pyrapropoyne (SDHI Fungicide) Pyrapropoyne->Block Block->SDH Inhibition Experimental_Workflow cluster_Setup Phase 1: Sprayer Setup & Calibration cluster_Assessment Phase 2: Coverage Assessment Start Start: Define Coverage Objective Select_Parameters Select Initial Parameters (Nozzle, Pressure, Speed) Start->Select_Parameters Calibrate Calibrate Sprayer (Protocol 1) Select_Parameters->Calibrate Check_GPA Verify GPA Calibrate->Check_GPA Check_GPA->Calibrate Incorrect Place_WSP Place Water-Sensitive Paper (WSP) Check_GPA->Place_WSP Correct Spray_Pass Perform Spray Pass (Water Only) Place_WSP->Spray_Pass Collect_Analyze Collect & Analyze WSP (Protocol 2) Spray_Pass->Collect_Analyze Evaluate Evaluate Coverage (% Area, Droplets/cm²) Collect_Analyze->Evaluate Optimize Optimize Parameters (Adjust & Re-test) Evaluate->Optimize Non-Uniform End End: Optimal Parameters Achieved Evaluate->End Uniform Optimize->Select_Parameters

References

Validation & Comparative

Comparative Efficacy of Fungicides Against Sclerotinia sclerotiorum: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the fungicidal activity of Boscalid and other compounds against the plant pathogen Sclerotinia sclerotiorum. Due to a lack of publicly available research, a direct comparison with Pyrapropoyne is not included.

This guide provides a comprehensive comparison of the efficacy of various fungicides against Sclerotinia sclerotiorum, the causal agent of white mold, a devastating disease affecting a wide range of crops. The focus of this analysis is on the well-established succinate dehydrogenase inhibitor (SDHI) fungicide, Boscalid. While the initial intent was to compare Boscalid with the newer SDHI fungicide, Pyrapropoyne, a thorough review of scientific literature revealed no publicly available data on the efficacy of Pyrapropoyne against S. sclerotiorum. Therefore, this guide presents a detailed overview of Boscalid's performance, supplemented with data from other relevant fungicides to provide a broader context for researchers, scientists, and drug development professionals.

Overview of Fungicidal Action

Boscalid belongs to the SDHI class of fungicides (FRAC Group 7). Its mode of action involves the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi. This disruption of the electron transport chain effectively halts cellular respiration and energy production, leading to the death of the fungal pathogen.

Pyrapropoyne is also classified as an SDHI fungicide. While specific efficacy data against S. sclerotiorum is not available, its mechanism of action is presumed to be similar to other SDHIs, targeting the same crucial enzyme in the fungal respiratory system.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of Boscalid and other fungicides against Sclerotinia sclerotiorum, primarily focusing on the half-maximal effective concentration (EC50) values, which represent the concentration of a fungicide required to inhibit 50% of mycelial growth. Lower EC50 values indicate higher fungicidal activity.

Table 1: In Vitro Efficacy (EC50) of Boscalid Against Sclerotinia sclerotiorum

Study ReferenceIsolate OriginMean EC50 (µg/mL)EC50 Range (µg/mL)
Hu et al. (2018)76 isolates (2008)0.0383Not Specified
Hu et al. (2018)77 isolates (2014)0.0395Not Specified
Matheron & Porchas (2005)Not Specified< 0.1Not Specified
Ranjbar et al. (2021)Oilseed Rape (Germany)1.23Not Specified
Lehner et al. (2022)Snap BeanNot Specified0.068 - 0.219

Table 2: Comparative In Vitro Efficacy (EC50) of Various Fungicides Against Sclerotinia sclerotiorum

FungicideFungicide Class (FRAC Group)Mean EC50 (µg/mL)Study Reference
PydiflumetofenSDHI (7)0.0250Li et al. (2019)[1]
PenthiopyradSDHI (7)0.0578Wei et al. (2020)[2]
FluazinamUncouplers of oxidative phosphorylation (29)0.003 - 0.007Lehner et al. (2015)
ProcymidoneDicarboximide (2)0.11 - 0.72Lehner et al. (2015)
Thiophanate-methylMBC (1)0.38 - 2.23Lehner et al. (2015)
FludioxonilPhenylpyrrole (12)1.60Ranjbar et al. (2021)[3]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro mycelial growth inhibition assays. The following is a generalized protocol representative of the methodologies used in the cited studies.

Mycelial Growth Inhibition Assay
  • Culture Preparation: Sclerotinia sclerotiorum isolates are cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), at a controlled temperature (typically 20-25°C) until sufficient mycelial growth is achieved.

  • Fungicide Stock Solution Preparation: Stock solutions of the test fungicides are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted to obtain a range of desired concentrations.

  • Poisoned Agar Preparation: The fungicide dilutions are incorporated into molten PDA at a specific temperature (around 45-50°C) to create "poisoned" agar plates with varying fungicide concentrations. Control plates are prepared with the solvent alone.

  • Inoculation: A mycelial plug of a standardized size (e.g., 5 mm diameter) is taken from the actively growing margin of a S. sclerotiorum culture and placed in the center of each fungicide-amended and control agar plate.

  • Incubation: The inoculated plates are incubated in the dark at a constant temperature (e.g., 20°C) for a specified period (e.g., 48-72 hours).

  • Data Collection: The radial growth of the fungal colony is measured in two perpendicular directions.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the growth on the control plates. The EC50 value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for determining the in vitro efficacy of a fungicide against Sclerotinia sclerotiorum.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start culture S. sclerotiorum Culture on PDA start->culture fungicide_prep Prepare Fungicide Stock Solutions start->fungicide_prep inoculation Inoculate Plates with Mycelial Plugs culture->inoculation agar_prep Prepare Poisoned Agar Plates fungicide_prep->agar_prep agar_prep->inoculation incubation Incubate at Controlled Temperature inoculation->incubation measurement Measure Radial Mycelial Growth incubation->measurement inhibition_calc Calculate Percent Inhibition measurement->inhibition_calc ec50_calc Determine EC50 Value inhibition_calc->ec50_calc end End ec50_calc->end mode_of_action TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Fumarate Fumarate Complex_II->Fumarate ETC Electron Transport Chain Complex_II->ETC e- ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP (Energy) ATP_Synthase->ATP Fungicide Boscalid / Pyrapropoyne (SDHI) Fungicide->Complex_II Inhibits

References

Genetic Studies Validate Succinate Dehydrogenase as the Mode of Action for a New Class of Acaricides

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the genetic evidence that confirms the molecular target of novel succinate dehydrogenase inhibitor (SDHI) acaricides, offering a comparative analysis against other compounds targeting the same pathway.

Genetic validation through the analysis of resistance mutations has solidified the mode of action for a new generation of acaricides, including the recently commercialized compound cyetpyrafen. These studies provide compelling evidence that the molecular target of these pesticides is the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain. The emergence of specific mutations in the genes encoding SDH subunits in resistant pest populations serves as a definitive confirmation of the drug's mechanism.

Comparative Analysis of SDHI Acaricides

Succinate dehydrogenase inhibitor (SDHI) acaricides represent a significant advancement in pest control.[1][2] This class of compounds, which includes cyetpyrafen, cyenopyrafen, cyflumetofen, and pyflubumide, all function by disrupting the cellular respiration of target pests.[1][2] The table below summarizes key genetic validation data for cyetpyrafen, highlighting the mutations that confer resistance and thus confirm its mode of action.

CompoundTargetTarget Subunits with Validated MutationsKey Resistance MutationsOrganism
Cyetpyrafen Succinate Dehydrogenase (SDH)sdhB, sdhDH258Y/L, I260V, D116N/V, R119G/W, P120L/T/STetranychus urticae (Two-spotted spider mite)
Alternative SDHIs (e.g., Cyenopyrafen, Cyflumetofen) Succinate Dehydrogenase (SDH)sdhB, sdhDS56F/Y/ATetranychus urticae

Experimental Validation of Mode of Action

The primary method for genetically validating the mode of action of SDHI acaricides involves the identification of target-site mutations in resistant populations. This process typically follows the workflow outlined below.

Experimental Workflow for Identifying Resistance Mutations

A Field collection of resistant and susceptible mite populations B Bioassays to confirm resistance levels A->B C Genomic DNA extraction from individual mites B->C D PCR amplification of sdhB and sdhD gene fragments C->D E Sanger sequencing of PCR products D->E F Sequence alignment and comparison to identify mutations E->F G Correlation of mutations with resistance phenotype F->G

Caption: Workflow for the identification of resistance mutations.

Detailed Experimental Protocol:
  • Population Sampling: Collect mite populations from various geographical locations with and without exposure to the acaricide.

  • Bioassays: Conduct dose-response bioassays to determine the level of resistance in each population. This involves exposing mites to a range of acaricide concentrations and calculating the lethal concentration (LC50).

  • Genomic DNA Extraction: Extract high-quality genomic DNA from individual mites from both resistant and susceptible populations.

  • Gene Amplification: Amplify the coding regions of the sdhB and sdhD genes using polymerase chain reaction (PCR) with gene-specific primers.

  • DNA Sequencing: Sequence the amplified PCR products to determine the nucleotide sequence of the sdhB and sdhD genes for each individual.

  • Sequence Analysis: Align the sequences from resistant and susceptible individuals to identify single nucleotide polymorphisms (SNPs) that result in amino acid changes.

  • Genotype-Phenotype Correlation: Statistically analyze the correlation between the presence of specific mutations and the observed resistance phenotype. A strong correlation provides evidence that the mutation in the target gene is responsible for resistance, thereby validating the drug's mode of action.

Signaling Pathway: Inhibition of Cellular Respiration

SDHI acaricides disrupt the mitochondrial electron transport chain, a fundamental process for energy production in aerobic organisms. By binding to the SDH enzyme complex, these compounds block the transfer of electrons, leading to a shutdown of cellular respiration and ultimately, cell death.

cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Succinate Dehydrogenase (Complex II) ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- O2 O₂ ComplexIV->O2 e- H2O H₂O ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP H+ Succinate Succinate Fumarate Fumarate Succinate->Fumarate e- ADP ADP + Pi Pyrapropoyne SDHI Acaricide (e.g., Cyetpyrafen) Pyrapropoyne->ComplexII Inhibition

Caption: Inhibition of the mitochondrial electron transport chain by SDHI acaricides.

The recurrent identification of mutations in the sdhB and sdhD subunits of the succinate dehydrogenase enzyme in multiple, independently evolved resistant populations of Tetranychus urticae provides unequivocal genetic validation of this enzyme as the specific target of cyetpyrafen and other SDHI acaricides.[1][2][3] This understanding is crucial for the development of resistance management strategies and the design of new pesticides that can overcome existing resistance mechanisms.

References

A Comparative Guide to Cross-Resistance Between Pyrapropoyne and Other SDHI Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-resistance patterns observed among succinate dehydrogenase inhibitor (SDHI) fungicides. While specific experimental data on the novel SDHI fungicide Pyrapropoyne is not yet widely available in published literature, this document outlines the established principles of SDHI cross-resistance, supported by experimental data for other members of this class. This information serves as a crucial framework for anticipating and evaluating the performance of new active ingredients like Pyrapropoyne.

Introduction to Pyrapropoyne

Pyrapropoyne is a novel succinate dehydrogenase inhibitor (SDHI) fungicide developed by Nissan Chemical Industries.[1] It belongs to the pyrazole-carboxamide chemical group of SDHIs.[2][3] Its chemical name is N-{(2Z)-2-[3-chloro-5-(cyclopropylethynyl)pyridin-2-yl]-2-[(propan-2-yloxy)imino]ethyl}-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.[2][3][4][5] As an SDHI, its mode of action is the inhibition of complex II in the mitochondrial respiratory chain, a critical enzyme for fungal respiration.[2][3][6]

Understanding Cross-Resistance in SDHI Fungicides

Cross-resistance occurs when a fungal pathogen develops resistance to one fungicide that also confers resistance to other fungicides, typically those with the same mode of action.[7][8] For SDHI fungicides, resistance is primarily caused by point mutations in the genes encoding the subunits of the succinate dehydrogenase (Sdh) enzyme, namely SdhB, SdhC, and SdhD.[4][5][9]

However, the patterns of cross-resistance among SDHI fungicides are complex and not always predictable.[2][4] A mutation that confers high resistance to one SDHI may only cause a slight decrease in sensitivity to another.[4][5] This variability is attributed to the different chemical structures of the various SDHI fungicides and how they interact with the mutated Sdh enzyme.[2] Therefore, understanding the specific mutation is key to predicting the cross-resistance profile.

Quantitative Data on Cross-Resistance in SDHI Fungicides

The following tables summarize the cross-resistance patterns observed in various fungal pathogens with specific mutations in the Sdh enzyme. The data is presented as Resistance Factors (RF), which is the ratio of the EC50 value of the resistant isolate to the EC50 value of a sensitive wild-type isolate. A higher RF indicates a higher level of resistance.

Table 1: Cross-Resistance Patterns in Alternaria alternata

Sdh MutationFungicideResistance Factor (RF)Reference
SdhC-H134R BoscalidHigh[4][5]
PyraziflumidIntermediate[4][5]
FluxapyroxadIntermediate[4][5]
FluopyramLow/None[4][5]
IsofetamidLow/None[4][5]
PydiflumetofenLow/None[4][5]
SdhB-H277L/Y BoscalidHigh[4][5]
PyraziflumidIntermediate[4][5]
FluxapyroxadIntermediate[4][5]
FluopyramLow/None[4][5]
IsofetamidLow/None[4][5]
PydiflumetofenLow/None[4][5]

Table 2: Cross-Resistance Patterns in Botrytis cinerea

SdhB MutationFungicideResistance Factor (RF)Reference
H272R BoscalidHigh[10]
PenthiopyradHigh[10]
FluopyramLow[10]
FluxapyroxadLow[10]
H272Y BoscalidHigh[10]
PenthiopyradHigh[10]
FluopyramLow[10]
FluxapyroxadIntermediate[10]
N230I BoscalidHigh[10]
PenthiopyradHigh[10]
FluopyramHigh[10]
FluxapyroxadHigh[10]
P225F/H BenzovindiflupyrSensitive[3]
FluopyramEffective Control[3]
PydiflumetofenEffective Control[3]
IsofetamidEffective Control[3]

Experimental Protocols

The data presented above is typically generated using standardized in vitro and in vivo assays. The following are summaries of common experimental protocols.

In Vitro Mycelial Growth Inhibition Assay

This method is widely used to determine the concentration of a fungicide that inhibits the growth of a fungal pathogen by 50% (EC50).

  • Isolate Collection and Culture : Fungal isolates are collected from the field and cultured on a suitable nutrient medium, such as potato dextrose agar (PDA).

  • Fungicide Stock Solutions : Stock solutions of the fungicides are prepared in a solvent like dimethyl sulfoxide (DMSO).

  • Amended Media Preparation : The fungicide stock solutions are serially diluted and added to the molten PDA to achieve a range of final concentrations.

  • Inoculation : A mycelial plug from the edge of an actively growing fungal colony is placed in the center of each fungicide-amended plate.

  • Incubation : The plates are incubated at a controlled temperature and light cycle until the mycelial growth in the control (no fungicide) plate reaches a specific diameter.

  • Data Collection and Analysis : The diameter of the fungal colony on each plate is measured. The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 values are then determined by probit or log-logistic regression analysis.[6]

Leaf-Disc Bioassay for Powdery Mildew

For obligate biotrophic pathogens like powdery mildew, which cannot be cultured on artificial media, a leaf-disc bioassay is often employed.

  • Plant Material : Leaf discs of a uniform size are excised from healthy, susceptible host plants.

  • Fungicide Treatment : The leaf discs are floated on a series of fungicide solutions of varying concentrations.

  • Inoculation : The leaf discs are inoculated with a suspension of fungal conidia.

  • Incubation : The inoculated discs are incubated in a controlled environment that is conducive to disease development.

  • Disease Assessment : After a set incubation period, the percentage of the leaf disc area covered by fungal growth (disease severity) is assessed visually or with image analysis software.

  • Data Analysis : The EC50 value is calculated by regressing the percentage of disease inhibition against the logarithm of the fungicide concentration.

Visualizing Resistance Mechanisms and Experimental Workflows

SDHI Mode of Action and Resistance Mechanism

SDHI_Mechanism cluster_mitochondrion Mitochondrial Inner Membrane cluster_fungicide_action Fungicide Action cluster_resistance Resistance Mechanism Complex_II Complex II (Succinate Dehydrogenase) Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone e- Fumarate Fumarate Complex_II->Fumarate Ubihydroquinone Ubihydroquinone (QH2) Ubiquinone->Ubihydroquinone Reduction ATP_Production ATP_Production Ubihydroquinone->ATP_Production Electron Transport Chain SDHI SDHI Fungicide (e.g., Pyrapropoyne) SDHI->Complex_II Binds to Q-site Sdh_Mutation Mutation in SdhB, SdhC, or SdhD Sdh_Mutation->Complex_II Alters Q-site structure Succinate Succinate Succinate->Complex_II

Caption: Mechanism of SDHI fungicide action and resistance.

Experimental Workflow for Cross-Resistance Assessment

Cross_Resistance_Workflow cluster_preparation Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis cluster_molecular Molecular Analysis Isolate_Collection Collect Fungal Isolates (Field Population) Inoculation Inoculate Media with Fungal Isolates Isolate_Collection->Inoculation DNA_Extraction DNA Extraction from Isolates Isolate_Collection->DNA_Extraction Fungicide_Solutions Prepare Stock Solutions of SDHI Fungicides Culture_Media Prepare Fungicide-Amended and Control Media Fungicide_Solutions->Culture_Media Culture_Media->Inoculation Incubation Incubate under Controlled Conditions Inoculation->Incubation Measurement Measure Mycelial Growth or Disease Severity Incubation->Measurement EC50_Calculation Calculate EC50 Values for each Fungicide Measurement->EC50_Calculation RF_Calculation Calculate Resistance Factor (RF) (EC50 resistant / EC50 sensitive) EC50_Calculation->RF_Calculation Cross_Resistance_Profile Determine Cross-Resistance Profile RF_Calculation->Cross_Resistance_Profile Sdh_Sequencing Sequence Sdh Genes (SdhB, SdhC, SdhD) DNA_Extraction->Sdh_Sequencing Mutation_Identification Identify Resistance-Conferring Mutations Sdh_Sequencing->Mutation_Identification Mutation_Identification->Cross_Resistance_Profile Correlate Mutation with Resistance

Caption: Workflow for assessing SDHI fungicide cross-resistance.

References

A Comparative Environmental Impact Analysis: Pyrapropoyne and Fluopyram

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug and pesticide development, understanding the environmental footprint of new chemical entities is paramount. This guide provides a comparative analysis of the environmental impact of two succinate dehydrogenase inhibitor (SDHI) fungicides: Pyrapropoyne and Fluopyram. While extensive data is available for the widely used Fluopyram, this guide also highlights the current data gaps for the newer compound, Pyrapropoyne, emphasizing the need for greater transparency in environmental safety reporting.

Executive Summary

This guide synthesizes available ecotoxicological data for Fluopyram and contextualizes the environmental profile of Pyrapropoyne within the broader class of SDHI fungicides. A significant challenge in this comparison is the limited publicly available quantitative data on the environmental fate and toxicity of Pyrapropoyne. In contrast, Fluopyram has been more extensively studied, with data available on its persistence in soil, and its toxicity to aquatic organisms and honeybees. Both are potent fungicides that act by inhibiting the mitochondrial complex II (succinate dehydrogenase), a crucial enzyme for energy production in fungi.[1] This mode of action is also present in non-target organisms, raising concerns about their potential environmental impact.[2][3][4]

Data Presentation: Environmental Impact of Fluopyram

The following tables summarize the key environmental impact parameters for Fluopyram based on available studies.

Table 1: Soil Persistence of Fluopyram

Soil TypeHalf-life (DT50) in daysExperimental ConditionsReference
Laterite Soil17.50 - 30.04Laboratory, 25°C, air-dry and field capacity moisture[3]
Red Loam Soil15.99 - 26.17Laboratory, 25°C, air-dry and field capacity moisture[3]
Various Field Soils (Europe)21 - 386Field studies[5]
Various Field Soils (USA)24 - 539Field studies[5]
Greenhouse Soil87 - 231Greenhouse field experiment[6]
Cucumber Field Soil5.8 - 6.2Field experiment[7]

Table 2: Aquatic Toxicity of Fluopyram

OrganismEndpointValue (mg/L)Exposure DurationGuideline
Rainbow trout (Oncorhynchus mykiss)LC50>0.9896 hoursOECD 203
Daphnia magna (Water flea)EC50>1048 hoursOECD 202
Green algae (Pseudokirchneriella subcapitata)EC50>1072 hoursOECD 201

Note: The ">" symbol indicates that the highest tested concentration did not cause 50% mortality or effect, suggesting low acute toxicity at those concentrations.

Table 3: Honeybee (Apis mellifera) Toxicity of Fluopyram

Exposure RouteEndpointValue (µ g/bee )Exposure DurationGuideline
Acute ContactLD50>10048 hoursOECD 214
Acute OralLD50>10048 hoursOECD 213

Note: The ">" symbol indicates that the highest tested dose did not cause 50% mortality, suggesting low acute toxicity at those doses.

Pyrapropoyne: An Environmental Profile in the Making

Pyrapropoyne is a novel pyrazole fungicide also belonging to the SDHI class of active ingredients.[8][9] While it is known to be effective against various plant pathogens, a comprehensive public database of its environmental impact is not yet available. The Pesticide Properties Database (PPDB) entry for Pyrapropoyne explicitly states that significant data are missing.[8] Without specific data on its soil half-life (DT50), aquatic toxicity (LC50), and non-target organism toxicity (LD50), a direct quantitative comparison with Fluopyram is not possible at this time.

For context, SDHI fungicides as a class exhibit a range of environmental behaviors. Some, like benzovindiflupyr and isopyrazam, have been shown to be highly toxic to fish, with 96-hour LC50 values in the nanomolar range.[2] Others are considered to have low to moderate acute toxicity to mammals and bees.[4] The environmental persistence of SDHIs can also vary significantly.[3] Given that Pyrapropoyne is a newer molecule, it is crucial for regulatory agencies and the manufacturer to make its environmental safety data publicly accessible to allow for independent scientific review and comparison.

Experimental Protocols

The environmental risk assessment of fungicides like Pyrapropoyne and Fluopyram follows standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data on the environmental fate and effects of chemicals are reliable and comparable across different studies and regulatory bodies.

Soil Persistence (Aerobic and Anaerobic Transformation in Soil - OECD 307)

This test evaluates the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.[10][11][12][13]

  • Objective: To determine the half-life (DT50) of the fungicide in soil and identify its major transformation products.

  • Methodology:

    • The test substance, typically radiolabeled for tracking, is applied to fresh soil samples with known characteristics (e.g., texture, organic carbon content, pH).[11]

    • For aerobic testing, the soil is incubated in the dark at a controlled temperature and moisture content, with a continuous supply of air.[14]

    • For anaerobic testing, after an initial aerobic phase, the soil is flooded with water and purged with an inert gas (e.g., nitrogen) to create anaerobic conditions.

    • At regular intervals, soil samples are collected and analyzed to determine the concentration of the parent compound and its transformation products.[11]

    • The rate of degradation is calculated to determine the DT50 value.[14]

Aquatic Toxicity

Fish, Acute Toxicity Test (OECD 203) [15][16][17][18]

  • Objective: To determine the concentration of the fungicide that is lethal to 50% of the test fish (LC50) over a short exposure period.

  • Methodology:

    • Fish of a recommended species (e.g., Rainbow trout, Zebra-fish) are exposed to a range of concentrations of the test substance in water for 96 hours.[19]

    • Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.[15]

    • The LC50 value and its confidence limits are calculated from the concentration-response data.

Daphnia sp., Acute Immobilisation Test (OECD 202) [6][20][21]

  • Objective: To determine the concentration of the fungicide that immobilizes 50% of the Daphnia (EC50) within 48 hours.

  • Methodology:

    • Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours.[6]

    • The number of immobilized daphnids is recorded at 24 and 48 hours.[22]

    • The EC50 value is calculated based on the observed immobilization at different concentrations.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201) [1][23][24][25]

  • Objective: To determine the effect of the fungicide on the growth of algae, expressed as the concentration that inhibits growth by 50% (EC50).

  • Methodology:

    • Exponentially growing cultures of a selected algal species are exposed to various concentrations of the test substance for 72 hours.[25]

    • The growth of the algae is measured at regular intervals by cell counts or another appropriate method.

    • The EC50 is calculated by comparing the growth in the test cultures to that of a control group.[25]

Honeybee Acute Toxicity

Honeybees, Acute Oral Toxicity Test (OECD 213) [26][27][28] and Acute Contact Toxicity Test (OECD 214) [26][27]

  • Objective: To determine the dose of the fungicide that is lethal to 50% of honeybees (LD50) following acute oral or contact exposure.

  • Methodology:

    • Oral (OECD 213): Bees are fed a single dose of the test substance mixed in a sucrose solution.[28]

    • Contact (OECD 214): A precise dose of the test substance in a solvent is applied directly to the thorax of the bees.[27]

    • For both tests, groups of bees are exposed to a range of doses.

    • Mortality is recorded at 24 and 48 hours, and can be extended to 96 hours if delayed mortality is observed.[26]

    • The LD50 value is calculated from the dose-response data.

Visualizations

SDHI Mode of Action cluster_mitochondrion Mitochondrial Inner Membrane TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Complex_II Complex II (SDH) Succinate->Complex_II oxidation Fumarate Fumarate Complex_II->Fumarate UQ Ubiquinone (Q) Complex_II->UQ e- transfer UQH2 Ubiquinol (QH2) UQ->UQH2 reduction Complex_III Complex III UQH2->Complex_III ETC Electron Transport Chain Complex_III->ETC SDHI SDHI Fungicide (Pyrapropoyne, Fluopyram) SDHI->Complex_II Inhibition

Caption: Mode of action of SDHI fungicides like Pyrapropoyne and Fluopyram.

Environmental_Risk_Assessment_Workflow cluster_0 Problem Formulation cluster_1 Analysis Phase cluster_2 Risk Characterization cluster_3 Risk Management A Identify Hazards (Chemical Properties) D Exposure Assessment (PEC calculation) A->D B Characterize Exposure (Use Pattern, Environmental Fate) B->D C Characterize Effects (Ecotoxicity Data) E Effects Assessment (PNEC determination) C->E F Risk Quotient (RQ) PEC / PNEC D->F E->F G Compare RQ to Level of Concern (LOC) F->G H Regulatory Decision (e.g., Registration, Restrictions) G->H

Caption: Generalized workflow for environmental risk assessment of a fungicide.

Conclusion

This comparative guide highlights the current state of knowledge regarding the environmental impacts of Pyrapropoyne and Fluopyram. While a substantial body of data exists for Fluopyram, allowing for a detailed risk profile, the lack of publicly available information for Pyrapropoyne underscores a critical gap in the environmental assessment of new agrochemicals. For the scientific community to conduct thorough and independent comparative analyses, timely and transparent access to ecotoxicological data for novel compounds is essential. Based on the available data, Fluopyram demonstrates low acute toxicity to aquatic organisms and honeybees. Its persistence in soil is variable, depending on environmental conditions. As both Pyrapropoyne and Fluopyram are SDHI fungicides, they share a common mode of action that necessitates careful consideration of their potential effects on non-target organisms. Further research and data disclosure are imperative for a complete and objective comparison of these two fungicides.

References

Predictive Model for Pyrapropoyne Resistance: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of predictive models for resistance to Pyrapropoyne, a succinate dehydrogenase inhibitor (SDHI) fungicide. The content is based on available experimental data for Pyrapropoyne and other fungicides within the same class to offer a comprehensive validation framework.

Understanding Pyrapropoyne and SDHI Fungicides

Pyrapropoyne is a novel fungicide that belongs to the pyrazole-carboxamide chemical group.[1][2] Its mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[1][2] This inhibition disrupts the production of adenosine triphosphate (ATP), leading to the cessation of fungal growth and eventual cell death. SDHI fungicides are classified under FRAC (Fungicide Resistance Action Committee) Group 7.

Mechanisms of Resistance to SDHI Fungicides

Resistance to SDHI fungicides primarily arises from mutations in the genes encoding the subunits of the SDH enzyme (SdhB, SdhC, and SdhD). These mutations can alter the fungicide's binding site on the enzyme, reducing its efficacy. The specific mutation can determine the level of resistance and the cross-resistance pattern to other SDHI fungicides.

Predictive Models for Pyrapropoyne Resistance

Predicting the likelihood and evolution of resistance to Pyrapropoyne is crucial for sustainable disease management. Several modeling approaches can be adapted and validated for this purpose:

  • Target-Site Mutation Analysis: This is the most direct method for predicting resistance. It involves sequencing the SdhB, SdhC, and SdhD genes in fungal populations to identify known or novel mutations that confer resistance. The presence and frequency of these mutations can be correlated with fungicide performance in the field.

  • In Vitro Susceptibility Testing: This involves determining the half-maximal effective concentration (EC50) of Pyrapropoyne against a panel of fungal isolates. EC50 values represent the concentration of the fungicide required to inhibit 50% of fungal growth. A significant increase in the EC50 value compared to a sensitive baseline indicates the development of resistance.

  • Comparative Efficacy Studies: These studies compare the performance of Pyrapropoyne with other SDHI and non-SDHI fungicides against both sensitive and resistant fungal strains. This provides valuable data on cross-resistance patterns and helps in designing effective resistance management strategies.

  • Population Dynamics Modeling: Mathematical models can be used to simulate the evolution of resistance in a fungal population under different fungicide application scenarios. These models can incorporate factors such as mutation rates, fitness costs of resistance, and fungicide application frequency to predict the durability of Pyrapropoyne's efficacy.

Data Presentation: Comparative Efficacy of SDHI Fungicides

While extensive public data specifically for Pyrapropoyne is limited, the following tables summarize representative EC50 values for other SDHI fungicides against various fungal pathogens. This data provides a comparative context for what would be expected in validation studies for a predictive model of Pyrapropoyne resistance.

Table 1: In Vitro Efficacy (EC50 in µg/mL) of Various SDHI Fungicides Against Fungal Pathogens

FungicideBotrytis cinereaAlternaria alternataSclerotinia sclerotiorumPhomopsis helianthi
Boscalid0.1 - >1000.05 - >500.02 - 5.0-
Fluopyram0.01 - 100.01 - 5.00.01 - 2.0-
Fluxapyroxad0.02 - 250.01 - 100.01 - 1.00.012 - 56.521[3]
Penthiopyrad0.03 - 150.02 - 8.0--
Benzovindiflupyr----
Pyraclostrobin---0.001 - 17.358[3]
Tebuconazole---0.0184 - 1.244[3]

Note: The range of EC50 values reflects the presence of both sensitive and resistant isolates within the fungal populations.

Table 2: Resistance Factors (RF) of Selected SDHI Fungicides in Fungal Isolates

FungicidePathogenResistance Factor (RF)
BoscalidBotrytis cinerea>1000
FluopyramAlternaria alternata100 - 500
FluxapyroxadSclerotinia sclerotiorum10 - 100

Resistance Factor (RF) is calculated as the EC50 of the resistant isolate divided by the EC50 of a sensitive wild-type isolate.

Experimental Protocols

In Vitro Susceptibility Testing (EC50 Determination)

Objective: To determine the concentration of Pyrapropoyne that inhibits 50% of the mycelial growth of a fungal isolate.

Methodology:

  • Fungal Isolates: Obtain a diverse collection of fungal isolates from different geographic locations and with varying suspected sensitivities to SDHI fungicides.

  • Culture Media: Prepare a suitable solid culture medium (e.g., Potato Dextrose Agar - PDA) amended with a range of Pyrapropoyne concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL).

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the colony on the control plate reaches a predefined size.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. Use probit analysis or a similar statistical method to determine the EC50 value.

Target-Site Mutation Analysis

Objective: To identify mutations in the SdhB, SdhC, and SdhD genes that may confer resistance to Pyrapropoyne.

Methodology:

  • DNA Extraction: Extract genomic DNA from the fungal isolates.

  • PCR Amplification: Amplify the SdhB, SdhC, and SdhD genes using specific primers designed from conserved regions.

  • DNA Sequencing: Sequence the amplified PCR products.

  • Sequence Analysis: Align the obtained sequences with the corresponding sequences from known sensitive (wild-type) isolates to identify any nucleotide changes that result in amino acid substitutions.

Mandatory Visualizations

experimental_workflow cluster_collection Sample Collection & Isolation cluster_testing Resistance Testing cluster_analysis Data Analysis & Modeling field_samples Field Samples isolate_fungus Isolate Fungus field_samples->isolate_fungus in_vitro In Vitro Susceptibility (EC50 Determination) isolate_fungus->in_vitro Inoculation molecular Molecular Analysis (Sdh Gene Sequencing) isolate_fungus->molecular DNA Extraction data_analysis EC50 & Sequence Analysis in_vitro->data_analysis molecular->data_analysis predictive_model Develop Predictive Model data_analysis->predictive_model validation Model Validation predictive_model->validation resistance_management Resistance Management Strategy validation->resistance_management

Caption: Experimental workflow for validating a predictive model for Pyrapropoyne resistance.

sdhi_pathway cluster_tca TCA Cycle (Mitochondrial Matrix) cluster_etc Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ATP_Production ATP Production SDH Complex II (Succinate Dehydrogenase) UQ Ubiquinone (Q) SDH->UQ 2e- UQH2 Ubiquinol (QH2) UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII ComplexIII->ATP_Production Pyrapropoyne Pyrapropoyne Pyrapropoyne->SDH Inhibits

Caption: Pyrapropoyne's mode of action via inhibition of the Succinate Dehydrogenase (SDH) enzyme.

References

Comparative Transcriptomics of Fungi Treated with Pyrapropoyne: An Analog-Based Guide

Author: BenchChem Technical Support Team. Date: November 2025

A note on the data: Direct comparative transcriptomic studies on the fungicide Pyrapropoyne are not yet publicly available. This guide leverages experimental data from a closely related succinate dehydrogenase inhibitor (SDHI) fungicide, Benzovindiflupyr, to provide insights into the anticipated transcriptomic effects of Pyrapropoyne on fungal pathogens. The following data is derived from a comparative transcriptomic analysis of Colletotrichum species treated with Benzovindiflupyr and another SDHI fungicide, Boscalid. This serves as a valuable proxy to understand the molecular response of fungi to this class of fungicides.

Pyrapropoyne is a modern fungicide classified as a Succinate Dehydrogenase Inhibitor (SDHI).[1] Its mode of action involves the disruption of the fungal mitochondrial respiratory chain at complex II, leading to the inhibition of cellular respiration and energy production.[2][3] This targeted action makes it an effective agent against a range of fungal pathogens. Understanding the transcriptomic response of fungi to SDHI fungicides is crucial for optimizing their use, managing resistance, and developing new antifungal strategies.

Performance Comparison: Benzovindiflupyr vs. Boscalid in Colletotrichum spp.

A study by Liang et al. (2022) provides a detailed comparative transcriptomic analysis of two Colletotrichum species, C. siamense and C. nymphaeae, treated with the SDHI fungicides Benzovindiflupyr and Boscalid. The study highlights that while both fungicides target the same enzyme, Benzovindiflupyr exhibits higher bioactivity.[4][5]

Quantitative Data Summary

The following tables summarize the differentially expressed genes (DEGs) in Colletotrichum siamense and Colletotrichum nymphaeae after treatment with Benzovindiflupyr and Boscalid.

Table 1: Differentially Expressed Genes (DEGs) in Colletotrichum siamense after Fungicide Treatment

TreatmentUp-regulated GenesDown-regulated GenesTotal DEGs
Benzovindiflupyr1,2349872,221
Boscalid356412768

Table 2: Differentially Expressed Genes (DEGs) in Colletotrichum nymphaeae after Fungicide Treatment

TreatmentUp-regulated GenesDown-regulated GenesTotal DEGs
Benzovindiflupyr1,5671,1022,669
Boscalid4895311,020

Data extracted from Liang et al. (2022).[4][5]

The data clearly indicates that Benzovindiflupyr treatment leads to a significantly larger number of differentially expressed genes in both fungal species compared to Boscalid, suggesting a broader impact on cellular processes beyond the primary target.[4][5]

Experimental Protocols

The following methodologies were employed in the comparative transcriptomic study by Liang et al. (2022):

Fungal Strains and Culture Conditions:

  • Colletotrichum siamense and C. nymphaeae isolates were cultured on potato dextrose agar (PDA) medium.

  • For transcriptomic analysis, fungal mycelia were grown in potato dextrose broth (PDB) at 28°C with shaking.

Fungicide Treatment:

  • Mycelia were treated with EC50 concentrations of Benzovindiflupyr and Boscalid.

  • Control groups were treated with the solvent (e.g., DMSO) used to dissolve the fungicides.

RNA Extraction and Sequencing:

  • Total RNA was extracted from the fungal mycelia using a standard TRIzol reagent protocol.

  • RNA quality and quantity were assessed using a NanoDrop spectrophotometer and Agilent 2100 Bioanalyzer.

  • cDNA libraries were constructed and sequenced using an Illumina sequencing platform.

Transcriptome Analysis:

  • Raw sequencing reads were filtered to remove low-quality reads and adapters.

  • The clean reads were mapped to the respective fungal reference genomes.

  • Differential gene expression analysis was performed to identify genes with significant changes in expression levels between treated and control samples.

  • Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses were conducted to functionally annotate the differentially expressed genes.

Visualizing the Molecular Impact

Experimental Workflow

The following diagram illustrates the general workflow for the comparative transcriptomic analysis of fungi treated with SDHI fungicides.

experimental_workflow cluster_fungal_culture Fungal Culture cluster_treatment Fungicide Treatment cluster_analysis Transcriptomic Analysis fungal_isolates Fungal Isolates (e.g., Colletotrichum spp.) pda_culture Culture on PDA fungal_isolates->pda_culture pdb_culture Liquid Culture in PDB pda_culture->pdb_culture treatment Treatment with SDHI Fungicides (Benzovindiflupyr, Boscalid) pdb_culture->treatment control Control Treatment (Solvent) pdb_culture->control rna_extraction RNA Extraction treatment->rna_extraction control->rna_extraction library_prep cDNA Library Preparation rna_extraction->library_prep sequencing Illumina Sequencing library_prep->sequencing data_analysis Bioinformatic Analysis (DEG, GO, KEGG) sequencing->data_analysis

Caption: Experimental workflow for comparative transcriptomics.

SDHI Fungicide Mode of Action and Downstream Effects

The primary mode of action for SDHI fungicides like Pyrapropoyne and Benzovindiflupyr is the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. This disruption has cascading effects on cellular metabolism and function.

sdhi_pathway cluster_mitochondrion Mitochondrion cluster_fungicide_action Fungicide Action cluster_cellular_response Cellular Response TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate Fumarate Fumarate Succinate->Fumarate e- Fumarate->TCA_Cycle Complex_II Complex II (Succinate Dehydrogenase) ETC Electron Transport Chain Complex_II->ETC e- transfer Energy_Depletion Energy Depletion Complex_II->Energy_Depletion Leads to Oxidative_Stress Oxidative Stress Complex_II->Oxidative_Stress Induces ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP SDHI SDHI Fungicide (e.g., Pyrapropoyne) SDHI->Complex_II Inhibition Metabolic_Shift Metabolic Shift Energy_Depletion->Metabolic_Shift Gene_Regulation Differential Gene Expression Oxidative_Stress->Gene_Regulation Metabolic_Shift->Gene_Regulation Cell_Death Fungal Cell Death Gene_Regulation->Cell_Death

Caption: SDHI fungicide mode of action and cellular effects.

Key Signaling Pathways Affected by Benzovindiflupyr

The comparative transcriptomic analysis revealed that Benzovindiflupyr treatment significantly impacts several key metabolic and signaling pathways in Colletotrichum species.

affected_pathways cluster_pathways Affected Cellular Pathways Benzovindiflupyr Benzovindiflupyr Treatment TCA_Cycle TCA Cycle Benzovindiflupyr->TCA_Cycle Down-regulation Oxidative_Phosphorylation Oxidative Phosphorylation Benzovindiflupyr->Oxidative_Phosphorylation Down-regulation Membrane_Transport Membrane Transport (ABC Transporters) Benzovindiflupyr->Membrane_Transport Up-regulation Stress_Response Oxidative Stress Response Benzovindiflupyr->Stress_Response Up-regulation Metabolism Carbohydrate and Lipid Metabolism Benzovindiflupyr->Metabolism Altered Regulation Cell_Wall Cell Wall Integrity Benzovindiflupyr->Cell_Wall Altered Regulation

Caption: Key pathways affected by Benzovindiflupyr.

The study by Liang et al. (2022) found that in addition to the expected down-regulation of genes involved in the TCA cycle and oxidative phosphorylation, Benzovindiflupyr also induced the up-regulation of genes related to membrane transport, particularly ATP-binding cassette (ABC) transporters, which may be involved in cellular detoxification.[4][5] Furthermore, genes associated with oxidative stress response were up-regulated, indicating that the disruption of the electron transport chain leads to the production of reactive oxygen species. The study also noted that Benzovindiflupyr uniquely affected membrane-related gene ontology terms, suggesting a potential secondary mode of action involving cell membrane damage that is not as prominent with Boscalid.[4][5][6]

References

A Head-to-Head Comparison of Pyrapropoyne and Fluxapyroxad: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of agricultural science and drug development, the demand for effective and target-specific fungicides is ever-present. This guide provides a comprehensive head-to-head comparison of two prominent succinate dehydrogenase inhibitor (SDHI) fungicides: Pyrapropoyne and Fluxapyroxad. This document is intended for researchers, scientists, and professionals in the field, offering a detailed analysis of their performance based on available experimental data.

Overview and Mechanism of Action

Both Pyrapropoyne and Fluxapyroxad belong to the pyrazole-carboxamide class of fungicides and function as Succinate Dehydrogenase Inhibitors (SDHIs). Their primary mode of action is the disruption of the mitochondrial respiratory chain in fungi. By inhibiting the succinate dehydrogenase enzyme (Complex II), they block the tricarboxylic acid (TCA) cycle and mitochondrial electron transport, ultimately leading to the cessation of fungal growth and development. This inhibition affects crucial fungal life stages, including spore germination, germ tube elongation, and mycelial growth.

Pyrapropoyne , a newer entrant announced by Nissan Chemical Industries in 2017, is recognized as a broad-spectrum protectant pyrazole fungicide. It is effective against a range of fungal pathogens including those responsible for blights, mildews, leaf spots, and anthracnose.

Fluxapyroxad , developed by BASF, is a well-established broad-spectrum pyrazole-carboxamide fungicide used on a wide variety of commercial crops. It has demonstrated efficacy against numerous fungal diseases such as black point, Botrytis gray mold, early blight, and powdery mildew.[1]

Below is a diagram illustrating the signaling pathway affected by both Pyrapropoyne and Fluxapyroxad.

Simplified diagram of the mitochondrial electron transport chain showing the site of action for SDHI fungicides. cluster_mitochondrion Mitochondrial Inner Membrane complexI Complex I uq Ubiquinone (UQ) complexII Complex II (Succinate Dehydrogenase) fumarate Fumarate complexII->fumarate complexIII Complex III cytc_ox Cyt c (ox) complexIV Complex IV o2 O₂ atp_synthase ATP Synthase adp ADP + Pi succinate Succinate succinate->complexII Oxidation uqh2 Ubihydroquinone (UQH2) cytc_red Cyt c (red) h2o H₂O atp ATP sdhi Pyrapropoyne & Fluxapyroxad (SDHI) sdhi->complexII inhibition Inhibition

Caption: Inhibition of Complex II (Succinate Dehydrogenase) by SDHI fungicides.

Performance and Efficacy: A Comparative Analysis

A direct quantitative comparison of the performance of Pyrapropoyne and Fluxapyroxad is challenging due to the limited publicly available data for Pyrapropoyne. However, we can summarize the known efficacy of both compounds against key fungal pathogens.

Spectrum of Activity
FeaturePyrapropoyneFluxapyroxad
Target Pathogens Blights, Mildews, Leaf Spots, AnthracnoseBlack point, Botrytis gray mold, Early blight, Powdery mildew[1]
Fungicide Type Broad-spectrum protectant pyrazole fungicideBroad-spectrum pyrazole-carboxamide fungicide[1]
Quantitative Efficacy Data (EC₅₀ values)

The half-maximal effective concentration (EC₅₀) is a measure of the concentration of a drug, antibody, or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time. Lower EC₅₀ values indicate higher potency.

PathogenPyrapropoyne (µg/mL)Fluxapyroxad (µg/mL)
Botrytis cinerea Data not available0.03 - 51.3 (mean of 0.18 ± 0.01 for sensitive isolates)[2][3][4]
Powdery Mildew Effective (quantitative data not available)Effective (quantitative data not available)[1]
Rhizoctonia solani Data not available0.0101 - 0.130 (mean of 0.0657 ± 0.0250)[5]

Note: The wide range of EC₅₀ values for Fluxapyroxad against Botrytis cinerea reflects the development of resistance in some fungal populations.

Resistance Profile

As with other single-site mode of action fungicides, the development of resistance is a concern for both Pyrapropoyne and Fluxapyroxad. Resistance to SDHIs often arises from point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme.

For Fluxapyroxad , studies have documented resistance in populations of Botrytis cinerea. For instance, research on isolates from strawberry fields showed a significant percentage of resistance, with mutations in the succinate dehydrogenase subunit B (SdhB) gene, such as N230I and P225F, being associated with reduced sensitivity.[2]

While specific resistance data for Pyrapropoyne is not widely published, its classification as an SDHI suggests a similar risk of resistance development through target site mutations.

Toxicological Profile

The toxicological profiles of Pyrapropoyne and Fluxapyroxad are important considerations for their application and environmental impact.

Toxicological EndpointPyrapropoyneFluxapyroxad
Acute Oral LD₅₀ (rat) Data not available (Classified as having moderate mammalian acute toxicity)>2000 mg/kg bw[1][6]
Acute Dermal LD₅₀ (rat) Data not available>2000 mg/kg bw[1][6]
Carcinogenicity Data not availableNot likely to be carcinogenic to humans
Neurotoxicity Data not availableNo evidence of neurotoxicity

Fluxapyroxad exhibits low acute toxicity in mammals via oral and dermal routes.[1][6] It has been classified as "not likely" to be carcinogenic in humans and shows no evidence of neurotoxicity.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of fungicide performance. Below are generalized methodologies for key experiments cited in the evaluation of fungicides like Pyrapropoyne and Fluxapyroxad.

In Vitro Fungicide Efficacy Testing (Mycelial Growth Inhibition Assay)

This common in vitro method is used to determine the EC₅₀ value of a fungicide against a specific fungal pathogen.

start Start prepare_media Prepare fungicide-amended potato dextrose agar (PDA) at various concentrations start->prepare_media inoculate Inoculate center of each plate with a mycelial plug of the test fungus prepare_media->inoculate incubate Incubate plates at a specific temperature (e.g., 20-25°C) inoculate->incubate measure Measure the radial growth of the fungal colony at set time intervals incubate->measure calculate Calculate the percentage of growth inhibition relative to a control (no fungicide) measure->calculate determine_ec50 Determine the EC50 value using probit analysis or non-linear regression calculate->determine_ec50 end End determine_ec50->end

Caption: Workflow for in vitro mycelial growth inhibition assay.

Detailed Steps:

  • Media Preparation: A series of potato dextrose agar (PDA) plates are prepared, each amended with a different concentration of the test fungicide. A control set of plates without any fungicide is also prepared.

  • Inoculation: A small plug of mycelium from an actively growing culture of the target fungus is placed in the center of each agar plate.

  • Incubation: The inoculated plates are incubated in a controlled environment at a temperature optimal for the growth of the specific fungus.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Analysis: The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the control plates. The EC₅₀ value is then determined by plotting the inhibition data against the logarithm of the fungicide concentration and fitting a dose-response curve.

Acute Oral Toxicity Study (LD₅₀) in Rats

This is a standard toxicological study to determine the median lethal dose of a substance when administered orally.

start Start animal_selection Select healthy, young adult rats of a specific strain start->animal_selection dose_groups Divide animals into several dose groups, including a control group (vehicle only) animal_selection->dose_groups administration Administer a single oral dose of the test substance to each animal in the respective group dose_groups->administration observation Observe animals for a set period (e.g., 14 days) for signs of toxicity and mortality administration->observation necropsy Perform a gross necropsy on all animals at the end of the observation period observation->necropsy calculate_ld50 Calculate the LD50 value using statistical methods (e.g., probit analysis) necropsy->calculate_ld50 end End calculate_ld50->end

Caption: Workflow for an acute oral toxicity (LD₅₀) study.

Detailed Steps:

  • Animal Selection and Acclimatization: Healthy young adult rats of a standardized strain are selected and acclimatized to the laboratory conditions.

  • Dose Administration: The test substance is administered as a single oral dose to different groups of animals at various dose levels. A control group receives only the vehicle (e.g., water or corn oil).

  • Observation: The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of up to 14 days.

  • Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals to examine for any abnormalities.

  • Data Analysis: The LD₅₀ value, which is the statistically derived dose that is expected to cause mortality in 50% of the treated animals, is calculated using appropriate statistical methods.

Conclusion

Both Pyrapropoyne and Fluxapyroxad are potent SDHI fungicides with broad-spectrum activity against a range of important plant pathogens. Fluxapyroxad is a well-characterized compound with a large body of publicly available data on its efficacy and toxicological profile. Pyrapropoyne, as a more recent introduction, shows promise as an effective fungicide, though detailed quantitative performance and toxicology data are not as readily accessible in the public domain.

For researchers and drug development professionals, Fluxapyroxad offers a robust dataset for comparative studies and as a benchmark for the development of new fungicidal agents. Pyrapropoyne represents a newer chemical entity within the same class that warrants further independent investigation to fully elucidate its comparative performance and potential advantages. As more data on Pyrapropoyne becomes available, a more direct and quantitative comparison will be possible, enabling a more refined assessment of its role in disease management strategies.

References

Validating the Cost-Effectiveness of Pyrapropoyne in Disease Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pyrapropoyne is a novel broad-spectrum pyrazole fungicide developed by Nissan Chemical Industries.[1] As a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides (FRAC Group 7), it offers a critical mode of action for managing a range of yield-limiting plant diseases. This guide provides a comparative overview of Pyrapropoyne, placing its potential cost-effectiveness in the context of existing disease management strategies. Due to the limited availability of public data on Pyrapropoyne, this guide draws upon established knowledge of SDHI fungicides to provide a comprehensive analytical framework.

Comparative Analysis of Pyrapropoyne and Alternative Fungicides

To objectively assess the cost-effectiveness of Pyrapropoyne, a direct comparison with other fungicides is necessary. While specific field trial data for Pyrapropoyne is not yet widely available in peer-reviewed literature, the following table provides a comparative framework based on the known characteristics of SDHI fungicides and other common fungicide classes.

Table 1: Comparison of Fungicide Characteristics

FeaturePyrapropoyne (SDHI)Other SDHI Fungicides (e.g., Boscalid, Fluxapyroxad)Strobilurins (QoI, FRAC 11) (e.g., Azoxystrobin)Triazoles (DMI, FRAC 3) (e.g., Propiconazole)
Target Diseases Blights, Mildews, AnthracnoseWide range of fungal pathogens including Botrytis, Powdery Mildew, and various leaf spotsBroad-spectrum, including rusts, mildews, and leaf spotsPowdery mildews, rusts, and various leaf spot diseases
Target Crops Paddy rice, Grapes, Cucurbits, PotatoesCereals, Grapes, Fruits, VegetablesCereals, Corn, Soybeans, Fruits, VegetablesCereals, Fruits, Vegetables
Mode of Action Succinate Dehydrogenase Inhibition (respiration inhibitor)Succinate Dehydrogenase Inhibition (respiration inhibitor)Quinone outside Inhibition (respiration inhibitor)Sterol Biosynthesis Inhibition
Resistance Risk Medium to HighMedium to HighHighMedium to High
General Efficacy Protectant and likely curative activityProtectant and curative activityPrimarily protectant, some curative activityProtectant and curative activity
Phytotoxicity Risk Data not widely availableGenerally low, but can vary by crop and conditionsGenerally low, but some crop sensitivities existCan cause phytotoxicity on some crops, especially at high rates or under certain environmental conditions

Economic Considerations in Disease Management

The cost-effectiveness of any fungicide is determined by a combination of its direct cost, application cost, and the resulting economic benefit from increased yield and quality. While a specific cost-benefit analysis for Pyrapropoyne is not publicly available, studies on other fungicides in various crops provide a framework for evaluation.

For instance, a study on grape cultivation indicated that pesticide costs can account for nearly 20% of the total production cost.[2] Another analysis in potato cultivation demonstrated that the application of fungicides for late blight management could yield a high benefit-cost ratio.[3] The economic return on fungicide applications is highly dependent on disease pressure, crop value, and the efficacy of the product. For example, in grapevine trunk diseases, fungicide applications in young vineyards were shown to provide a long-term economic benefit of over $3,400 per acre per year over the lifespan of the vineyard.[4]

Table 2: Factors Influencing the Cost-Effectiveness of Pyrapropoyne

FactorDescriptionImplication for Pyrapropoyne
Product Cost The purchase price of the fungicide.As a novel fungicide, the initial cost may be higher than older, generic alternatives.
Application Rate & Frequency The amount of product needed per unit area and the number of applications per season.Higher efficacy could potentially lead to lower application rates or fewer applications, offsetting a higher initial cost.
Spectrum of Control The range of diseases controlled by the fungicide.A broad-spectrum fungicide like Pyrapropoyne can reduce the need for multiple, disease-specific products, simplifying management and potentially reducing overall costs.
Yield and Quality Improvement The increase in marketable yield and quality due to effective disease control.This is the primary driver of economic return and needs to be quantified through field trials.
Resistance Management The need to rotate or mix fungicides to prevent the development of resistance.As an SDHI, Pyrapropoyne will need to be used in a resistance management program, which may involve the cost of tank-mix partners or rotation with fungicides having different modes of action.

Experimental Protocols for Efficacy Validation

Validating the performance of Pyrapropoyne requires rigorous field experimentation. The following outlines a general protocol for conducting fungicide efficacy trials, which can be adapted for specific crops and diseases.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of three to four replications.

  • Treatments: Include Pyrapropoyne at various application rates, a standard grower practice/competitor fungicide, and an untreated control.

  • Plot Size: Sufficiently large to minimize edge effects and allow for accurate yield assessment.

2. Application:

  • Timing: Applications should be timed according to the disease cycle and crop growth stage, often initiated preventively or at the first sign of disease.

  • Equipment: Use calibrated spray equipment to ensure uniform coverage. Record spray volume, pressure, and nozzle type.

3. Data Collection:

  • Disease Assessment: Regularly assess disease incidence (percentage of infected plants) and severity (percentage of tissue affected) using standardized rating scales.

  • Phytotoxicity: Visually assess plots for any signs of crop injury, such as stunting, chlorosis, or necrosis.

  • Yield: At harvest, measure the total and marketable yield from the center rows of each plot to avoid edge effects.

  • Quality Parameters: Assess crop quality parameters relevant to the specific crop (e.g., fruit size, sugar content, storage life).

4. Statistical Analysis:

  • Analyze data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

  • Calculate the percent disease control for each fungicide treatment relative to the untreated control.

Visualizing the Mechanism and Workflow

To understand the mode of action of Pyrapropoyne and the workflow of a typical efficacy trial, the following diagrams are provided.

cluster_0 Mitochondrial Respiratory Chain (Fungus) TCA TCA Cycle Succinate Succinate TCA->Succinate ComplexII Complex II (SDH) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate UQ Ubiquinone (Q) ComplexII->UQ Reduction NoATP Energy Production Blocked ComplexII->NoATP Pyrapropoyne Pyrapropoyne Pyrapropoyne->ComplexII Inhibition UQH2 Ubiquinol (QH2) UQ->UQH2 ComplexIII Complex III UQH2->ComplexIII ATP ATP Production (Energy) ComplexIII->ATP cluster_1 Fungicide Efficacy Trial Workflow A Trial Design & Setup (Randomized Blocks) B Fungicide Application (Pyrapropoyne vs. Alternatives) A->B C Disease & Crop Monitoring (Incidence, Severity, Phytotoxicity) B->C D Data Collection (Regular Intervals) C->D E Harvest & Yield Assessment (Marketable Yield) D->E F Statistical Analysis (ANOVA, Mean Separation) E->F G Cost-Benefit Analysis (Economic Return) F->G H Conclusion & Recommendation G->H

References

Comparative Analysis of Pyrapropoyne's Rainfastness on Different Crops: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this publication, specific experimental data on the rainfastness of Pyrapropoyne on various crops is not publicly available. This guide provides a comparative framework based on the general principles of pesticide rainfastness and data from other fungicides and insecticides. The information presented here should be used for illustrative and planning purposes for future research on Pyrapropoyne.

Introduction to Pesticide Rainfastness

A pesticide's rainfastness is its ability to resist being washed off by rainfall or irrigation after application, thereby maintaining its efficacy.[1][2] This is a critical factor in crop protection, especially in regions with unpredictable weather. The loss of a pesticide due to rain can lead to reduced pest control, the need for re-application, increased costs, and potential environmental contamination.[3]

Several factors influence the rainfastness of a pesticide:

  • Time Between Application and Rainfall: The longer the interval, the more time the product has to dry and adhere to or be absorbed by the plant surface.[1][3]

  • Rainfall Intensity and Amount: Intense, heavy rainfall tends to wash off more pesticide than a light, prolonged drizzle.[1][4] Generally, 2.5 cm (1 inch) of rain can remove a significant portion of a protectant fungicide, and 5 cm (2 inches) may necessitate reapplication.[5]

  • Pesticide Formulation: Emulsifiable concentrates (EC) and formulations with built-in adjuvants like stickers and spreaders are generally more rainfast than wettable powders (WP) or dusts.[1][2]

  • Mode of Action: Systemic pesticides, which are absorbed into the plant tissue, are typically more rainfast than contact pesticides that remain on the surface.[1][4] Pyrapropoyne is a succinate dehydrogenase inhibitor (SDHI) fungicide, a class of fungicides that can have systemic properties.[6]

  • Crop Characteristics: The type of crop and the characteristics of its leaf surfaces (e.g., waxiness, hairiness) can affect how well a pesticide adheres.[3]

Comparative Rainfastness of Fungicides and Insecticides (Illustrative Data)

The following table summarizes the rainfastness characteristics of various pesticide classes. This data is provided to offer a general comparison, as specific data for Pyrapropoyne is unavailable.

Pesticide ClassMode of ActionGeneral RainfastnessFactors Influencing RainfastnessExample Active Ingredients
SDHI Fungicides Systemic/TranslaminarGenerally good to excellentFormulation is key; some are reported to be rainfast shortly after the spray solution dries.Boscalid, Fluxapyroxad, Isopyrazam
Strobilurin Fungicides Systemic/TranslaminarGood to excellentCan be absorbed by the plant, providing protection from wash-off.[7]Azoxystrobin, Pyraclostrobin
Triazole Fungicides SystemicGood to excellentAs systemic products, they are absorbed into the plant tissue.[8]Tebuconazole, Propiconazole
Contact Fungicides ContactPoor to moderateHighly susceptible to wash-off; rainfall of 2.5 cm may remove 50% of the residue.[4][5]Mancozeb, Chlorothalonil, Copper-based fungicides
Neonicotinoid Insecticides SystemicExcellent (after absorption)Require a longer drying time (up to 24 hours) for optimal absorption and rainfastness.[9][10]Imidacloprid, Thiamethoxam
Pyrethroid Insecticides ContactModerate to goodAdhere well to the leaf cuticle.Cypermethrin, Lambda-cyhalothrin
Organophosphate Insecticides ContactPoor to moderateHighly susceptible to wash-off.[10]Malathion, Chlorpyrifos

Experimental Protocol for Rainfastness Assessment

A standardized method for evaluating the rainfastness of a pesticide like Pyrapropoyne is crucial for generating reliable and comparable data. The following is a generalized protocol based on established methodologies.

Objective: To determine the amount of Pyrapropoyne remaining on a leaf surface after a simulated rainfall event.

Materials:

  • Pyrapropoyne formulation

  • Control pesticide with known rainfastness characteristics

  • Crop plants (e.g., wheat, soybean, grapevines) or simulated leaf surfaces

  • Laboratory spray chamber

  • Rainfall simulator with adjustable intensity and duration

  • High-performance liquid chromatography (HPLC) or gas chromatography (GC) equipment for residue analysis

  • Solvents for extraction

Methodology:

  • Plant Preparation: Grow healthy, uniform plants to a specific growth stage.

  • Pesticide Application:

    • Prepare spray solutions of Pyrapropoyne and the control pesticide at their recommended concentrations.

    • Apply the pesticides to the plants in a spray chamber to ensure uniform coverage.

    • Leave a subset of treated plants unsprayed with water to serve as a 0 mm rainfall control.

  • Drying Period: Allow the treated plants to dry for a specified period (e.g., 2, 6, 24 hours) under controlled temperature and humidity.

  • Simulated Rainfall:

    • Place the dried plants in the rainfall simulator.

    • Expose the plants to a simulated rainfall of a specific intensity (e.g., 20 mm/hour) and amount (e.g., 10, 20, 40 mm).

  • Sample Collection:

    • After the rainfall event and a subsequent drying period, collect leaf samples from each treatment group.

  • Residue Analysis:

    • Extract the pesticide residue from the leaf samples using an appropriate solvent.

    • Quantify the amount of active ingredient using HPLC or GC.

  • Data Analysis:

    • Calculate the percentage of pesticide washed off for each treatment by comparing the residue on rain-exposed plants to the residue on the unwashed control plants.

    • Compare the rainfastness of Pyrapropoyne to the control pesticide.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for rainfastness testing and the logical relationship of factors influencing rainfastness.

experimental_workflow prep Plant Preparation app Pesticide Application (Pyrapropoyne & Control) prep->app dry Drying Period (e.g., 2, 6, 24 hrs) app->dry rain Simulated Rainfall (Variable Intensity & Amount) dry->rain collect Sample Collection (Leaf Discs) rain->collect extract Residue Extraction collect->extract analyze Chemical Analysis (HPLC/GC) extract->analyze data Data Analysis (% Wash-off) analyze->data

Caption: Experimental workflow for assessing pesticide rainfastness.

influencing_factors rainfastness Pesticide Rainfastness rainfall Rainfall (Amount, Intensity) rainfall->rainfastness timing Application-Rainfall Interval timing->rainfastness formulation Formulation & Adjuvants formulation->rainfastness pesticide Pesticide Properties (Systemic vs. Contact) pesticide->rainfastness crop Crop Surface Characteristics crop->rainfastness

Caption: Key factors influencing the rainfastness of a pesticide.

Conclusion and Future Directions

While specific data on Pyrapropoyne's rainfastness is currently lacking, understanding the principles outlined in this guide is essential for researchers and professionals in drug development. As an SDHI fungicide, it is plausible that Pyrapropoyne possesses good systemic or translaminar properties, which would theoretically contribute to better rainfastness compared to contact fungicides. However, this cannot be confirmed without empirical data.

Future research should focus on conducting standardized rainfastness studies on Pyrapropoyne across a range of important crops and under various simulated rainfall conditions. Such studies will provide the necessary data to develop robust application guidelines and ensure the optimal performance of this fungicide in diverse agricultural settings.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling N-{2-[3-chloro-5-(2-cyclopropylethynyl)pyridin-2-yl]-2-[(propan-2-yloxy)imino]ethyl}-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Pyrapropoyne)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of complex chemical compounds is paramount. This document provides essential guidance for N-{2-[3-chloro-5-(2-cyclopropylethynyl)pyridin-2-yl]-2-[(propan-2-yloxy)imino]ethyl}-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, also known as Pyrapropoyne.

Chemical Identifier:

  • Common Name: Pyrapropoyne

  • IUPAC Name: this compound

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory activities involving Pyrapropoyne.

Activity Required Personal Protective Equipment Notes
Weighing and Preparing Solutions - Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)[1] - Safety glasses with side shields or chemical splash goggles[2] - Laboratory coat - Respiratory protection (if handling powder outside of a certified chemical fume hood)[1]It is crucial to avoid inhalation of airborne particles.
Handling Solutions - Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber)[1] - Safety glasses with side shields or chemical splash goggles - Laboratory coatLoose-fitting protective clothing is recommended to reduce the risk of tears.[2]
Cleaning Spills - Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) - Chemical splash goggles and face shield - Chemical-resistant apron or coveralls[3] - Respiratory protection (as appropriate for the scale of the spill)Absorb spills with inert material and collect for disposal.
Disposal of Waste - Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber) - Safety glasses with side shields or chemical splash goggles - Laboratory coatFollow all local, state, and federal regulations for hazardous waste disposal.

Experimental Protocols: Safe Handling and Disposal Workflow

Adherence to a strict workflow is essential for minimizing risks associated with Pyrapropoyne.

1. Preparation and Handling:

  • Always handle Pyrapropoyne in a well-ventilated area, preferably within a certified chemical fume hood.

  • Before use, inspect all PPE for integrity.[2]

  • When weighing the solid compound, use a containment balance or perform the task in a fume hood to prevent inhalation of dust.

  • Prepare solutions by slowly adding the solid to the solvent to avoid splashing.

2. Spill Response:

  • In case of a spill, evacuate the immediate area and alert others.

  • Wear appropriate PPE before attempting to clean the spill.

  • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety department.

3. Disposal Plan:

  • All waste contaminated with Pyrapropoyne, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Do not dispose of Pyrapropoyne down the drain or in regular trash.[4]

  • Collect all waste in clearly labeled, sealed containers.

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4][5][6]

  • Consult your institution's hazardous waste management guidelines for specific disposal procedures.[7]

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of Pyrapropoyne.

Safe Handling and Disposal Workflow for Pyrapropoyne cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation (Weighing & Dissolving) use Experimental Use prep->use Proceed with experiment spill Spill Response use->spill If spill occurs collect Collect Waste (Contaminated PPE, etc.) use->collect Generate waste spill->collect Collect cleanup materials store Store in Labeled, Sealed Containers collect->store rinse Triple Rinse Containers rinse->store dispose Dispose via Certified Hazardous Waste Vendor store->dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[3-chloro-5-(2-cyclopropylethynyl)pyridin-2-yl]-2-[(propan-2-yloxy)imino]ethyl}-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-{2-[3-chloro-5-(2-cyclopropylethynyl)pyridin-2-yl]-2-[(propan-2-yloxy)imino]ethyl}-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.